SAR7334 hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O.2ClH/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25;;/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2;2*1H/t16-,19-,21-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMYIKNZNTZSJX-IQJQELQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SAR7334 Hydrochloride: A Potent and Selective TRPC6 Inhibitor
A Technical Overview of the Mechanism of Action, Preclinical Pharmacology, and Experimental Characterization
Abstract
SAR7334 hydrochloride is a novel small molecule inhibitor that demonstrates high potency and selectivity for the Transient Receptor Potential Canonical 6 (TRPC6) cation channel.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of SAR7334, summarizing key preclinical data and detailing the experimental methodologies used in its characterization. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of TRPC channel modulators.
Introduction to TRPC6 and its Pathophysiological Relevance
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that is a member of the larger TRP channel family. It is permeable to Ca²⁺ and Na⁺ and is activated by diacylglycerol (DAG), a key second messenger in many cellular signaling pathways. TRPC6 is expressed in various tissues, including the lungs, kidneys, and cardiovascular system. Dysregulation of TRPC6 activity has been implicated in a range of pathologies, such as focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion injury.[1][3][5] Consequently, the development of potent and selective TRPC6 inhibitors like SAR7334 represents a promising therapeutic strategy for these conditions.
Mechanism of Action of SAR7334
SAR7334 acts as a direct inhibitor of the TRPC6 ion channel. Its primary mechanism involves the blockade of cation influx, particularly Ca²⁺, through the channel pore.[1][2][3] This inhibitory action has been demonstrated to be effective against both receptor-operated and direct DAG-induced channel activation.
Potency and Selectivity
SAR7334 exhibits high potency for TRPC6, with IC₅₀ values in the low nanomolar range.[1][2][3][4] Importantly, it displays significant selectivity for TRPC6 over other TRPC channel isoforms, particularly TRPC4 and TRPC5, for which it shows no significant activity.[1][3][4] While it does show some inhibitory activity against TRPC3 and TRPC7, this occurs at significantly higher concentrations, underscoring its preferential affinity for TRPC6.[1][3][4]
Quantitative Data Summary
The inhibitory activity of SAR7334 across various TRPC channels has been quantified through in vitro assays. The following tables summarize the key IC₅₀ values obtained from these studies.
Table 1: Inhibitory Potency of SAR7334 on TRPC Channel-Mediated Ca²⁺ Influx
| TRPC Channel Isoform | IC₅₀ (nM) |
| TRPC6 | 9.5 |
| TRPC3 | 282 |
| TRPC7 | 226 |
| TRPC4 | No effect |
| TRPC5 | No effect |
| Data sourced from cellular Ca²⁺ influx assays.[1][2][3][4] |
Table 2: Inhibitory Potency of SAR7334 on TRPC6 Currents
| Experimental Method | IC₅₀ (nM) |
| Whole-Cell Patch-Clamp | 7.9 |
| Data obtained from electrophysiological recordings in TRPC6-expressing cells.[1][2][3][4] |
Experimental Protocols
The characterization of SAR7334's mechanism of action involved several key experimental techniques. Detailed methodologies for these experiments are provided below.
Measurement of Intracellular Ca²⁺ Influx
This assay is used to determine the inhibitory effect of SAR7334 on TRPC channel-mediated calcium entry into cells.
-
Cell Lines: Stable HEK (Human Embryonic Kidney) cell lines expressing recombinant human TRPC3, TRPC6, or TRPC7 channels under the control of a tetracycline-inducible promoter are utilized.
-
Assay Principle: Changes in intracellular calcium concentration are measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are seeded in 96-well plates and cultured under standard conditions.
-
Channel expression is induced by the addition of tetracycline.
-
Cells are loaded with the fluorescent calcium indicator.
-
The cells are then incubated with varying concentrations of SAR7334 or vehicle control for a specified period (e.g., 10 minutes).
-
TRPC channel activation is initiated by the addition of an agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), a synthetic analog of diacylglycerol.
-
The fluorescence intensity is measured over time using a fluorometric imaging plate reader (FLIPR).
-
The IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through the TRPC6 channels in the cell membrane, providing a precise quantification of the inhibitory effect of SAR7334.
-
Cell Line: A HEK cell line with a tetracycline-inducible expression of human TRPC6 is used.
-
Procedure:
-
Cells are cultured on glass coverslips.
-
A glass micropipette with a tip diameter of approximately 1 micrometer is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Voltage ramps are applied to elicit TRPC6 currents.
-
TRPC6 channels are activated by the application of 50 µM OAG.
-
SAR7334 is then added to the extracellular solution in a cumulative manner at increasing concentrations.
-
The resulting inhibition of the TRPC6 current is measured at a specific voltage (e.g., -70 mV).
-
The IC₅₀ value is determined from the concentration-response curve.
-
Isolated Perfused and Ventilated Mouse Lung Model
This ex vivo model is used to assess the physiological effect of SAR7334 on a TRPC6-dependent process, namely hypoxic pulmonary vasoconstriction (HPV).
-
Animal Model: Lungs are isolated from mice.
-
Procedure:
-
The lungs are perfused with a physiological salt solution and ventilated with a gas mixture.
-
Acute hypoxic pulmonary vasoconstriction is induced by switching the ventilation gas to a hypoxic mixture.
-
The increase in pulmonary artery pressure (ΔPAP) is measured as an indicator of vasoconstriction.
-
SAR7334 is administered to the perfusate at different concentrations.
-
The dose-dependent reduction in the HPV response by SAR7334 is quantified.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving TRPC6 and the workflows of the experiments used to characterize SAR7334.
Caption: Signaling pathway of TRPC6 activation and inhibition by SAR7334.
Caption: Workflow for the intracellular Ca²⁺ influx assay.
Caption: Workflow for whole-cell patch-clamp experiments.
In Vivo and Ex Vivo Pharmacology
Pharmacokinetic studies have demonstrated that SAR7334 is suitable for chronic oral administration.[1][3][4] In an ex vivo model of isolated perfused mouse lungs, SAR7334 effectively suppressed TRPC6-dependent acute hypoxic pulmonary vasoconstriction.[1][3][4] This finding confirms the role of TRPC6 in this physiological response and demonstrates the in situ efficacy of SAR7334. Interestingly, in a short-term in vivo study in spontaneously hypertensive rats, SAR7334 did not significantly alter mean arterial pressure, suggesting that TRPC6 may not play a major role in the regulation of systemic blood pressure in this model.[1][2][3]
Conclusion
SAR7334 is a highly potent and selective inhibitor of the TRPC6 cation channel. Its mechanism of action has been thoroughly characterized through a combination of in vitro cellular and electrophysiological assays, as well as ex vivo physiological models. The favorable pharmacokinetic profile and demonstrated efficacy in a TRPC6-dependent physiological process make SAR7334 a valuable research tool for investigating the roles of TRPC6 in health and disease. Furthermore, its pharmacological properties suggest its potential as a therapeutic agent for TRPC6-mediated pathologies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
The Discovery and Synthesis of SAR7334 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. This document details the experimental methodologies, quantitative data, and key signaling pathways associated with this compound, offering a comprehensive resource for professionals in the field of drug discovery and development.
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion injury.[1] As a key mediator of calcium influx in response to G-protein coupled receptor (GPCR) activation and subsequent diacylglycerol (DAG) production, TRPC6 has emerged as a promising therapeutic target. This compound was identified as a novel, highly potent, and orally bioavailable inhibitor of TRPC6, offering a valuable tool for investigating TRPC6 function and for the potential development of new therapies.[1]
Discovery and Screening
The discovery of SAR7334 originated from a rational drug design approach aimed at identifying novel small-molecule inhibitors of TRPC6 channels. A library of potential TRPC channel inhibitors, including aminoindanol (B8576300) derivatives, was synthesized and subsequently screened for activity.[1]
Experimental Protocols
High-Throughput Screening (HTS) via FLIPR Assay:
A fluorescence imaging plate reader (FLIPR) assay was the primary screening method used to identify compounds that inhibit TRPC6-mediated calcium influx. This cell-based assay provides a robust and high-throughput method for measuring changes in intracellular calcium concentration.
-
Cell Line: A stable HEK293 cell line expressing recombinant human TRPC6 (hTRPC6) under the control of a tetracycline-inducible promoter was used.
-
Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon activation of TRPC6 channels with an agonist like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), there is an influx of extracellular calcium, leading to an increase in fluorescence intensity. The inhibitory activity of test compounds is quantified by their ability to reduce this OAG-induced fluorescence signal.
-
Procedure:
-
HEK293-hTRPC6 cells are seeded into 384-well microplates and incubated to allow for adherence.
-
The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher to reduce extracellular fluorescence.
-
A baseline fluorescence reading is taken using the FLIPR instrument.
-
Test compounds, including SAR7334, are added to the wells at various concentrations.
-
The TRPC6 agonist, OAG (typically at a concentration of 50 µM), is added to activate the channels.
-
Changes in fluorescence intensity are monitored in real-time to determine the extent of inhibition.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curves to quantify the potency of the compounds.
Visualization: Drug Discovery Workflow
Synthesis of this compound
This compound was synthesized through a stereoselective pathway starting from indene (B144670). The synthesis features a key trans relationship between the substituents on the indane five-membered ring.
Experimental Protocols
Stereoselective Synthesis of SAR7334:
The synthesis of SAR7334 is achieved in four main steps starting from indene. The following is a descriptive protocol based on the published literature:
-
Epoxidation of Indene: Indene is first subjected to epoxidation to form indene oxide. This step creates the epoxide ring that will be opened in a subsequent step to introduce the amino and hydroxyl groups with the desired stereochemistry.
-
Regio- and Stereoselective Ring Opening: The indene oxide is then reacted with a suitable amine nucleophile. This epoxide ring-opening reaction is designed to be highly regio- and stereoselective, leading to the formation of a trans-aminoindanol intermediate. The specific amine used will ultimately become part of the piperidinyl moiety of SAR7334.
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Mitsunobu Reaction: A Mitsunobu reaction is employed for the O-alkylation/arylation of the hydroxyl group on the aminoindanol intermediate. This reaction proceeds with a double inversion of stereochemistry at the hydroxyl-bearing carbon, which is crucial for establishing the final desired trans configuration of SAR7334. The aryl fluoride (B91410) used in this step introduces the 3-chloro-4-cyanophenoxy group.
-
Final Salt Formation: The final compound is treated with hydrochloric acid to form the dihydrochloride (B599025) salt, this compound, which typically improves solubility and stability for pharmacological use.
Pharmacological Characterization
SAR7334 was extensively characterized through a series of in vitro and in vivo experiments to determine its potency, selectivity, and pharmacological effects.
Data Presentation
Table 1: In Vitro Potency and Selectivity of SAR7334
| Target | Assay Type | IC50 (nM) | Reference |
| TRPC6 | Ca2+ Influx (FLIPR) | 9.5 | [1] |
| TRPC6 | Whole-Cell Patch-Clamp | 7.9 | [1] |
| TRPC3 | Ca2+ Influx (FLIPR) | 282 | [1] |
| TRPC7 | Ca2+ Influx (FLIPR) | 226 | [1] |
| TRPC4 | Ca2+ Influx (FLIPR) | No significant effect | [1] |
| TRPC5 | Ca2+ Influx (FLIPR) | No significant effect | [1] |
Table 2: Pharmacokinetic Profile of SAR7334 in Rats
| Parameter | Value | Conditions | Reference |
| Dose | 10 mg/kg | Single oral administration to male Sprague Dawley rats | [2] |
| Vehicle | 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution | - | [2] |
| Cmax (approx.) | ~400 ng/mL | - | [2] |
| Tmax (approx.) | ~4 hours | - | [2] |
| t1/2 (approx.) | ~6-8 hours | - | [2] |
| Oral Bioavailability | Suitable for chronic oral administration | - | [1][2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology:
This technique was used to directly measure the inhibitory effect of SAR7334 on TRPC6 ion channel currents.
-
Cell Preparation: HEK293 cells stably expressing hTRPC6 are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ionic currents.
-
Channel Activation and Inhibition: TRPC6 channels are activated by the application of 50 µM OAG. Once a stable current is established, increasing concentrations of SAR7334 are applied to the bath solution to determine the dose-dependent inhibition of the TRPC6 current.
-
Data Acquisition and Analysis: Currents are recorded during voltage ramps (e.g., from -100 mV to +100 mV). The current amplitude at a specific holding potential (e.g., -70 mV) is measured over time to assess the inhibitory effect of SAR7334. The IC50 value is determined by fitting the concentration-response data.
Isolated Perfused and Ventilated Mouse Lung Model for Hypoxic Pulmonary Vasoconstriction (HPV):
This ex vivo model was used to assess the in vivo relevance of TRPC6 inhibition by SAR7334, as TRPC6 is known to be a key mediator of HPV.
-
Preparation: Mice are anesthetized, and the trachea and pulmonary artery are cannulated. The lungs are excised and placed in a temperature-controlled chamber. The lungs are ventilated with a gas mixture and perfused with a physiological salt solution at a constant flow rate.
-
Experimental Procedure:
-
The pulmonary arterial pressure (PAP) is continuously monitored.
-
A stable baseline PAP is established under normoxic conditions (21% O2).
-
Hypoxia is induced by switching the ventilation gas to a low oxygen mixture (e.g., 1% O2), which elicits a vasoconstrictive response (HPV), observed as an increase in PAP.
-
The effect of SAR7334 is assessed by adding it to the perfusate at different concentrations and measuring the reduction in the hypoxia-induced increase in PAP.
-
-
Data Analysis: The change in PAP (ΔPAP) during hypoxia is calculated. The inhibitory effect of SAR7334 is expressed as the percentage reduction of the control HPV response.
Mechanism of Action and Signaling Pathway
SAR7334 exerts its pharmacological effects by directly blocking the TRPC6 ion channel, thereby preventing the influx of calcium into the cell. TRPC6 is a key component of the phospholipase C (PLC) signaling pathway.
Visualization: TRPC6 Signaling Pathway
Upon binding of an agonist to a Gq/11-coupled GPCR, PLC is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. DAG directly activates TRPC6 channels located in the plasma membrane, leading to an influx of Ca2+. This rise in intracellular calcium can then activate various downstream signaling cascades, including the calcineurin-NFAT pathway, which is involved in gene transcription and cellular growth, and the ERK pathway, which can promote inflammatory responses. SAR7334 blocks the TRPC6 channel, thereby preventing this calcium influx and inhibiting these downstream cellular events.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of the TRPC6 ion channel. Its discovery through a systematic screening process and its well-characterized pharmacological profile make it an invaluable research tool for elucidating the physiological and pathophysiological roles of TRPC6. The detailed synthetic route and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field. Further investigation into the therapeutic potential of SAR7334 and similar TRPC6 inhibitors is warranted for a range of diseases with unmet medical needs.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
SAR7334 hydrochloride TRPC6 channel blocker
An In-Depth Technical Guide to SAR7334 Hydrochloride: A Potent and Selective TRPC6 Channel Blocker
Introduction
This compound is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that mediates the influx of calcium (Ca²⁺) and sodium (Na⁺) into cells, playing a crucial role in a multitude of physiological processes.[3][4] Gain-of-function mutations and upregulation of TRPC6 have been implicated in the pathogenesis of various diseases, most notably in kidney disorders such as familial focal segmental glomerulosclerosis (FSGS), as well as in pulmonary hypertension and cardiovascular diseases.[5][6][7][8]
Developed as a research tool, SAR7334 provides high potency and selectivity for TRPC6 over other TRPC channel family members, along with oral bioavailability, making it invaluable for investigating the physiological and pathological roles of TRPC6 in both in vitro and in vivo models.[9][10] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the chemical properties, mechanism of action, pharmacological profile, and experimental applications of this compound.
Chemical and Physical Properties
SAR7334 is an aminoindanol (B8576300) derivative.[9] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 4-[[(1R,2R)-2-[(3R)-3-Amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile, dihydrochloride | [11] |
| CAS Number | 1333207-63-8 | [11][12] |
| Molecular Formula | C₂₁H₂₂ClN₃O · 2HCl | [11] |
| Formula Weight | 440.79 g/mol | [12] |
| Purity | ≥98% | |
| Appearance | Crystalline solid | [11] |
| Solubility | DMSO: ≥125.4 mg/mLEthanol: ≥106.4 mg/mLWater: Soluble to 100 mM | [13] |
Mechanism of Action and Signaling Pathways
TRPC6 is a receptor-activated and second messenger-operated channel. Its activation is primarily mediated by the phospholipase C (PLC) signaling pathway. Agonist binding to G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers calcium release from intracellular stores, DAG directly activates TRPC6 at the plasma membrane, leading to Ca²⁺ influx.
SAR7334 acts as a direct blocker of the TRPC6 channel pore, preventing the influx of cations.[9][10] This inhibition effectively decouples receptor stimulation from the downstream consequences of TRPC6-mediated calcium entry, such as the activation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is implicated in gene transcription related to cell growth, differentiation, and apoptosis.[5]
Pharmacological Profile
Potency and Selectivity
SAR7334 exhibits high potency for the TRPC6 channel, with IC₅₀ values in the low nanomolar range.[9][10] It shows significant selectivity for TRPC6 over its closest homologs, TRPC3 and TRPC7, and has no reported effect on TRPC4 and TRPC5 channels.[9][10][14]
| Target Channel | Assay Type | IC₅₀ Value (nM) | Reference |
| TRPC6 | Whole-Cell Patch-Clamp | 7.9 | [1][9][10][14] |
| TRPC6 | Ca²⁺ Influx Assay | 9.5 | [9][10][14] |
| TRPC3 | Ca²⁺ Influx Assay | 282 | [9][10][14] |
| TRPC7 | Ca²⁺ Influx Assay | 226 | [9][10][14] |
| TRPC4 | Ca²⁺ Influx Assay | Not affected | [9][10] |
| TRPC5 | Ca²⁺ Influx Assay | Not affected | [9][10] |
Pharmacokinetics
Pharmacokinetic studies in rodents have demonstrated that SAR7334 is orally bioavailable and suitable for chronic in vivo administration.[9][10][14]
| Parameter | Details | Reference |
| Animal Model | Male Sprague Dawley rats | [9] |
| Administration | Single oral gavage | [9] |
| Dose | 10 mg/kg | [9][14] |
| Vehicle | 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution | [9] |
| Outcome | Compound is suitable for chronic oral administration, achieving plasma levels sufficient for in vivo studies. | [9][10] |
Preclinical In Vivo Efficacy
SAR7334 has been evaluated in several preclinical models, confirming its ability to inhibit TRPC6-mediated processes in a physiological context.
-
Hypoxic Pulmonary Vasoconstriction (HPV): Acute HPV is known to be dependent on TRPC6 activity.[9] In isolated perfused mouse lungs, SAR7334 effectively suppressed TRPC6-dependent HPV, confirming its in vivo target engagement.[9][10]
-
Systemic Blood Pressure: In a short-term study using spontaneously hypertensive rats (SHR), oral administration of SAR7334 did not lead to a significant change in mean arterial pressure.[1][9] This suggests that TRPC6 may not be a primary regulator of systemic blood pressure in this model.[9][10]
-
Kidney Disease: Given the strong link between TRPC6 gain-of-function and FSGS, TRPC6 inhibitors are of great interest.[7] SAR7334 has been used in models of kidney disease to demonstrate that blocking TRPC6 can prevent Angiotensin II-evoked calcium influx in podocytes, a key event in the pathology of glomerular diseases.[1][15] It has also been shown to inhibit oxidative stress-induced apoptosis in renal proximal tubule cells.[11]
Experimental Protocols and Workflows
The discovery and characterization of SAR7334 involved a series of standard and specialized pharmacological assays.
Intracellular Ca²⁺ Measurement (FLIPR Assay)
This method is used for high-throughput screening and for determining the IC₅₀ of compounds on TRPC channel-mediated calcium influx.
-
Cell Lines: HEK293 cells stably expressing human TRPC3, TRPC4, TRPC5, TRPC6, or TRPC7.
-
Procedure:
-
Cells are seeded into 384-well plates.
-
After 24 hours, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are washed and incubated with varying concentrations of this compound or vehicle for 10 minutes.[14]
-
A TRPC6 agonist, such as the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), is added to stimulate the channel.
-
Changes in intracellular calcium are measured as changes in fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).
-
IC₅₀ values are calculated from the concentration-response curves.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel currents and is the gold standard for confirming channel blockade.
-
Cell Line: HEK-FITR cells expressing TRPC6.
-
Procedure:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
The standard extracellular solution contains (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4.
-
The intracellular pipette solution contains (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, adjusted to pH 7.3.
-
TRPC6 currents are stimulated by application of 50 µM OAG.
-
SAR7334 is applied at various concentrations to the bath solution to determine its dose-dependent inhibition of the OAG-induced current.[9]
-
The IC₅₀ is determined by fitting the concentration-response data.[1]
-
In Vivo Pharmacokinetic Study
This protocol is used to assess the oral bioavailability and plasma concentration profile of the compound.
-
Animal Model: Male Sprague Dawley rats.[9]
-
Procedure:
-
SAR7334 is formulated in a vehicle suitable for oral administration (e.g., 30% glycopherol/cremophor 70% glucose solution).[9]
-
A single dose (e.g., 10 mg/kg) is administered by oral gavage.[9][14]
-
Blood samples (~200 µL) are collected via tail tip sampling at multiple time points over a 24-hour period.[9]
-
Plasma is separated and stored at -15°C or below until analysis.[9]
-
Plasma concentrations of SAR7334 are determined using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Hypoxic Pulmonary Vasoconstriction (HPV) in Isolated Lungs
This ex vivo model assesses the effect of the compound on a TRPC6-dependent physiological response.
-
Animal Model: Mice.
-
Procedure:
-
The animal is anesthetized, and the trachea is cannulated for ventilation.
-
The chest is opened, and cannulas are placed in the pulmonary artery and the left atrium.
-
The lungs are perfused with a physiological salt solution at a constant flow rate.
-
Pulmonary arterial pressure is continuously monitored.
-
Hypoxia is induced by ventilating the lungs with a gas mixture containing low oxygen (e.g., 1% O₂). This causes a rapid increase in pulmonary arterial pressure (the HPV response).
-
SAR7334 is added to the perfusate, and the hypoxic challenge is repeated to determine if the compound can block the HPV response.[9]
-
Disease Relevance: TRPC6 in Podocyte Pathophysiology
In the kidney, TRPC6 is a critical component of the podocyte slit diaphragm, the primary filtration barrier.[6][7] In healthy podocytes, TRPC6 activity is tightly regulated. However, gain-of-function mutations or upregulation in response to stress (e.g., angiotensin II, mechanical stretch) leads to excessive Ca²⁺ influx. This calcium overload triggers a cascade of detrimental events, including activation of calcineurin, cytoskeletal rearrangement, podocyte foot process effacement, and eventual apoptosis or detachment, leading to proteinuria and FSGS.[5][7] SAR7334, by blocking this aberrant Ca²⁺ entry, represents a targeted therapeutic strategy to preserve podocyte integrity.
Conclusion
This compound is a well-characterized, highly potent, and selective inhibitor of the TRPC6 cation channel.[9][10] Its favorable pharmacological profile, including oral bioavailability, has enabled its use in a variety of in vitro, ex vivo, and in vivo experimental systems to probe the function of TRPC6.[9] For researchers in nephrology, pulmonology, and cardiology, SAR7334 serves as an essential tool for elucidating the complex roles of TRPC6 in health and disease and for validating TRPC6 as a potential therapeutic target for conditions such as chronic kidney disease and pulmonary hypertension.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPC6 in glomerular health and disease: what we know and what we believe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. TRPC6 - Wikipedia [en.wikipedia.org]
- 9. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. SAR7334 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
SAR7334 Hydrochloride: A Comprehensive Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes.[1][2][3] This technical guide provides a detailed overview of the selectivity profile of this compound, including its activity against various TRPC channels and its mechanism of action. The information presented herein is intended to support further research and development of TRPC6-targeted therapeutics.
Selectivity Profile of this compound
This compound demonstrates high potency and selectivity for the TRPC6 channel. Its inhibitory activity has been characterized using both intracellular calcium influx assays and whole-cell patch-clamp electrophysiology.
Inhibitory Activity Against TRPC Channels
The half-maximal inhibitory concentrations (IC50) of this compound against a panel of human TRPC channels are summarized in the table below. The data clearly indicate a strong preference for TRPC6 over other family members.
| Target | Assay Method | IC50 (nM) |
| TRPC6 | Intracellular Ca2+ Influx | 9.5[1][2][4] |
| TRPC6 | Whole-Cell Patch-Clamp | 7.9[1][2][4] |
| TRPC3 | Intracellular Ca2+ Influx | 282[1][2][4] |
| TRPC7 | Intracellular Ca2+ Influx | 226[1][2][4] |
| TRPC4 | Intracellular Ca2+ Influx | No significant inhibition |
| TRPC5 | Intracellular Ca2+ Influx | No significant inhibition |
Mechanism of Action
This compound exerts its inhibitory effect by directly blocking the TRPC6 ion channel, thereby preventing the influx of cations, primarily Ca2+ and Na+, into the cell. This blockade has been demonstrated to be effective in response to stimulation by diacylglycerol (DAG) analogs, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
The activation of TRPC6 is a key event in various signaling pathways. Downstream of Gq/11-coupled receptors and receptor tyrosine kinases, phospholipase C (PLC) activation leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 triggers the release of calcium from intracellular stores, DAG directly activates TRPC6 channels at the plasma membrane. The subsequent cation influx contributes to a sustained increase in intracellular calcium concentration, which in turn modulates a variety of cellular processes including smooth muscle contraction, cell proliferation, and gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity profile of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on TRPC6-mediated currents in a heterologous expression system.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with a plasmid encoding human TRPC6 using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can be used to identify transfected cells.
2. Electrophysiological Recording:
-
Recordings are performed 24-48 hours post-transfection.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with CsOH.
-
Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-cell recordings are made using a patch-clamp amplifier. After establishing a gigaohm seal, the cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -60 mV. Currents are elicited by applying voltage ramps from -100 mV to +100 mV over 200 ms.
-
TRPC6 channels are activated by perfusion with the external solution containing 100 µM OAG.
-
After a stable baseline current is established, various concentrations of this compound are applied via the perfusion system.
3. Data Analysis:
-
The current amplitude at a specific voltage (e.g., +80 mV) is measured.
-
The percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Calcium Influx Assay
This fluorescence-based assay measures changes in intracellular calcium concentration in response to TRPC6 activation and inhibition.
1. Cell Preparation:
-
HEK293 cells stably expressing human TRPC6 are seeded into black, clear-bottom 96-well plates and grown to confluence.
2. Dye Loading:
-
The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in HBSS containing 0.02% Pluronic F-127 and 2.5 mM probenecid (B1678239) for 60 minutes at 37°C.
3. Compound Incubation and Measurement:
-
After dye loading, the cells are washed twice with HBSS.
-
Cells are then incubated with various concentrations of this compound or vehicle control for 10-20 minutes at room temperature.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is recorded for 30-60 seconds.
-
TRPC6 channels are stimulated by the addition of an agonist, such as 100 µM OAG.
-
The change in fluorescence intensity, corresponding to the influx of calcium, is recorded for 3-5 minutes.
4. Data Analysis:
-
The peak fluorescence response is measured.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the agonist-only control.
-
The data are fitted to a dose-response curve to determine the IC50 value.
In Vivo Model of Hypoxic Pulmonary Vasoconstriction (HPV)
This ex vivo model assesses the effect of this compound on a physiologically relevant response mediated by TRPC6.
1. Isolated Perfused Mouse Lung Preparation:
-
Mice are anesthetized, and the trachea is cannulated for ventilation.
-
The chest cavity is opened, and the pulmonary artery and left atrium are cannulated.
-
The lungs are removed and placed in a temperature-controlled chamber.
-
The lungs are perfused with a physiological salt solution (PSS) containing 4% albumin at a constant flow rate. Pulmonary arterial pressure (PAP) is continuously monitored.
2. Experimental Protocol:
-
The preparation is allowed to stabilize under normoxic ventilation (21% O2, 5% CO2).
-
Hypoxic challenge is initiated by switching the ventilation gas to a hypoxic mixture (e.g., 1% O2, 5% CO2).
-
The increase in PAP, indicative of hypoxic pulmonary vasoconstriction, is recorded.
-
After a return to normoxic conditions, this compound is added to the perfusate at the desired concentration.
-
The hypoxic challenge is repeated in the presence of the compound.
3. Data Analysis:
-
The magnitude of the HPV response (the increase in PAP) is compared before and after the administration of this compound.
-
Dose-dependent inhibition of HPV by this compound is evaluated.
Conclusion
This compound is a highly potent and selective inhibitor of the TRPC6 channel. Its well-characterized selectivity profile, supported by robust in vitro and in vivo data, makes it an invaluable tool for investigating the physiological and pathophysiological roles of TRPC6. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting TRPC6 in a range of diseases, including but not limited to, kidney diseases, cardiovascular disorders, and pulmonary hypertension.
References
Investigating SAR7334 Hydrochloride in Podocytopathies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, in the context of podocytopathies. Podocytopathies, a group of kidney diseases characterized by injury to podocytes, are a leading cause of proteinuria and progressive renal dysfunction, including Focal Segmental Glomerulosclerosis (FSGS). This document summarizes the current understanding of the mechanism of action of SAR7334, presents key preclinical data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.
Core Rationale: Targeting TRPC6 in Podocyte Injury
Podocytes are highly specialized cells that form a crucial component of the glomerular filtration barrier. Their intricate foot processes and the slit diaphragms between them are essential for preventing the leakage of proteins into the urine. Dysregulation of intracellular calcium (Ca2+) homeostasis is a key pathogenic event in podocyte injury.[1]
The TRPC6 channel, a non-selective cation channel permeable to Ca2+, is expressed in podocytes and plays a critical role in this process.[1] Gain-of-function mutations in the TRPC6 gene have been linked to familial forms of FSGS. Furthermore, increased TRPC6 expression and activity are observed in acquired podocytopathies, often downstream of stimuli like Angiotensin II (AngII).[2][3]
Overactivation of TRPC6 leads to excessive Ca2+ influx, which in turn triggers a cascade of detrimental events within the podocyte, including:
-
Cytoskeletal rearrangement and foot process effacement: Disruption of the actin cytoskeleton, a hallmark of podocyte injury.
-
Apoptosis: Programmed cell death, leading to podocyte depletion.
-
Downregulation of essential podocyte proteins: Reduced expression of key structural proteins like nephrin (B609532) and podocin.
This compound is a highly potent and specific inhibitor of the TRPC6 channel, with an IC50 of 7.9 nM for TRPC6 currents.[4] By blocking TRPC6-mediated Ca2+ influx, SAR7334 is being investigated as a therapeutic strategy to mitigate podocyte injury and reduce proteinuria in podocytopathies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and TRPC6 inhibition in models of podocytopathy.
Table 1: In Vitro Efficacy of this compound in Podocytes
| Parameter | Model System | Treatment | Outcome | Reference |
| TRPC6 Protein Expression | Angiotensin II-treated mouse podocytes | SAR7334 | Significantly blocked AngII-induced overexpression of TRPC6. | [2] |
| Caspase-3 Protein Expression | Angiotensin II-treated mouse podocytes | SAR7334 | Significantly blocked AngII-induced overexpression of Caspase-3. | [2] |
| Podocin Protein Expression | Angiotensin II-treated mouse podocytes | SAR7334 | Significantly attenuated AngII-induced decrease in Podocin expression. | [2] |
| Apoptosis Rate | Angiotensin II-treated mouse podocytes | SAR7334 | Significantly lower apoptosis rate compared to AngII-treated cells. | [2] |
| Intracellular Calcium (Ca2+) Fluorescence Intensity | Angiotensin II-treated mouse podocytes | SAR7334 | Significantly lower Ca2+ fluorescence intensity compared to AngII-treated cells. | [2] |
Table 2: In Vivo and Clinical Data for TRPC6 Inhibition in Podocytopathies
| Parameter | Model System / Population | Treatment | Outcome | Reference |
| Proteinuria | Adriamycin-induced nephropathy rat model | Losartan (ARB) | Significantly lower 24-hour urine protein content compared to the model group. | [1] |
| Proteinuria (UPCR) | Patients with primary FSGS or TRPC6 monogenic FSGS | BI 764198 (TRPC6 inhibitor) | 20mg: 44% of patients had ≥25% UPCR reduction. 80mg: 43% of patients had ≥25% UPCR reduction. Placebo: 7% of patients had ≥25% UPCR reduction. | [5] |
| Proteinuria (UPCR) in TRPC6 mutation carriers | Patients with TRPC6 monogenic FSGS | BI 764198 (TRPC6 inhibitor) | 100% of patients in the treatment group achieved a proteinuria response at week 12. | [5] |
Note: The clinical trial data is for BI 764198, another selective TRPC6 inhibitor, and is included to demonstrate the potential of this therapeutic class in a clinical setting.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound in podocytopathies.
Adriamycin-Induced Nephropathy (AIN) Rat Model
Objective: To induce a rodent model of podocytopathy and FSGS characterized by proteinuria and podocyte injury.
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
Adriamycin (Doxorubicin hydrochloride)
-
Saline solution (0.9% NaCl)
-
Metabolic cages
Protocol:
-
Acclimatize rats for at least one week before the experiment.
-
Prepare a solution of Adriamycin in sterile saline at a concentration of 5 mg/mL.
-
Induce nephropathy via a single intravenous (tail vein) injection of Adriamycin at a dose of 5-7.5 mg/kg body weight. The exact dose may need to be optimized based on the rat strain and specific experimental goals.
-
House rats in standard cages with free access to food and water.
-
At desired time points (e.g., weekly), place individual rats in metabolic cages for 24-hour urine collection to monitor proteinuria.
-
At the end of the study period (e.g., 4-6 weeks), sacrifice the animals and collect blood and kidney tissue for further analysis (e.g., serum creatinine, BUN, histology, Western blotting, immunofluorescence).
Podocyte Cell Culture and Treatment
Objective: To culture immortalized mouse podocytes for in vitro experiments.
Materials:
-
Immortalized mouse podocyte cell line (e.g., MPC5)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse interferon-gamma (IFN-γ)
-
Collagen I-coated culture flasks/plates
-
Angiotensin II
-
This compound
-
DMSO (vehicle control)
Protocol:
-
Proliferation Phase: Culture podocytes at 33°C in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 U/mL IFN-γ. This permissive condition allows for cell proliferation.
-
Differentiation Phase: To induce differentiation, subculture the podocytes onto new collagen I-coated plates and transfer them to a 37°C incubator without IFN-γ for 10-14 days. Differentiated podocytes will exhibit a characteristic arborized morphology.
-
Treatment:
-
Prepare stock solutions of Angiotensin II and this compound in appropriate solvents (e.g., water for AngII, DMSO for SAR7334).
-
For experiments, treat differentiated podocytes with the desired concentrations of AngII and/or SAR7334 for the specified duration. Ensure that the final concentration of DMSO in the culture medium is consistent across all groups and does not exceed a non-toxic level (typically <0.1%).
-
Western Blotting for Podocyte Proteins
Objective: To quantify the expression levels of key podocyte proteins (e.g., TRPC6, Nephrin, Podocin, Desmin, Caspase-3).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated podocytes or kidney cortex tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Intracellular Calcium ([Ca2+]i)
Objective: To measure changes in intracellular calcium concentration in podocytes.
Materials:
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed differentiated podocytes on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Imaging:
-
Acquire baseline fluorescence images of the cells.
-
Add the stimulus (e.g., Angiotensin II) and/or inhibitor (SAR7334) and record the changes in fluorescence intensity over time.
-
-
Data Analysis: Quantify the changes in fluorescence intensity in individual cells or regions of interest. The change in fluorescence is proportional to the change in intracellular calcium concentration.
Apoptosis Assay (Flow Cytometry)
Objective: To quantify the rate of apoptosis in podocytes.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat differentiated podocytes with the experimental compounds as described in Protocol 2.
-
Cell Harvesting: Collect both adherent and floating cells. Use a gentle cell scraper for adherent cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: AngII-mediated TRPC6 signaling pathway in podocytes.
Caption: General experimental workflow for evaluating SAR7334.
Caption: Rationale for targeting TRPC6 in podocytopathies.
References
- 1. Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome [frontiersin.org]
- 3. Angiotensin II Contributes to Podocyte Injury by Increasing TRPC6 Expression via an NFAT-Mediated Positive Feedback Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Podocyte-Targeted Therapy Shows Efficacy for Patients With FSGS | Docwire News [docwirenews.com]
SAR7334 Hydrochloride and Focal Segmental Glomerulosclerosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Segmental Glomerulosclerosis (FSGS) is a significant cause of nephrotic syndrome and end-stage kidney disease in both children and adults.[1][2][3] The disease is characterized by scarring in parts of the glomeruli, the kidney's filtering units.[2][4] A key factor in the development of FSGS is injury to podocytes, specialized cells in the glomerulus that are essential for the filtration barrier.[1][2] Recent research has highlighted the role of the transient receptor potential cation channel subfamily C, member 6 (TRPC6) in the pathophysiology of FSGS, making it a promising therapeutic target.[5][6][7] Gain-of-function mutations in the TRPC6 gene have been linked to familial forms of FSGS.[5][8][9] SAR7334 hydrochloride is a potent and selective inhibitor of TRPC6 channels, positioning it as a candidate for investigation in the treatment of FSGS.[10][11][12][13] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its relevance to FSGS.
The Role of TRPC6 in FSGS Pathophysiology
TRPC6 is a calcium-permeable non-selective cation channel expressed in podocytes and is a crucial component of the glomerular slit diaphragm.[5][9] It is involved in mediating calcium influx in response to various stimuli. In the context of FSGS, overactive TRPC6 channels, often due to genetic mutations, lead to excessive calcium entry into podocytes.[5][14] This calcium overload is believed to trigger a cascade of detrimental events, including cytoskeletal rearrangement, podocyte foot process effacement (flattening), detachment from the glomerular basement membrane, and ultimately, podocyte loss (apoptosis).[6][14] This damage to the podocytes disrupts the glomerular filtration barrier, leading to proteinuria, a hallmark of FSGS.[14]
Signaling Pathway of TRPC6-Mediated Podocyte Injury
The following diagram illustrates the proposed signaling pathway leading to podocyte injury in FSGS due to TRPC6 overactivity.
This compound: A Potent TRPC6 Inhibitor
This compound is a small molecule inhibitor of TRPC6 channels.[10][11][12] It has demonstrated high potency and selectivity for TRPC6, making it a valuable tool for studying TRPC6 function and a potential therapeutic agent.[13]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 4-[[(1R,2R)-2-[(3R)-3-Amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile dihydrochloride | [15] |
| Molecular Formula | C₂₁H₂₂ClN₃O · 2HCl | [15] |
| Molecular Weight | 440.8 g/mol | [15] |
| CAS Number | 1333207-63-8 | [15] |
| Purity | ≥98% | [15] |
| Solubility | Soluble in DMSO (15 mg/mL) and Ethanol (25 mg/mL) | [15] |
Pharmacological Profile: Potency and Selectivity
SAR7334 has been shown to be a highly potent inhibitor of TRPC6 channels with selectivity over other TRPC family members.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| TRPC6 | 7.9 | Patch-clamp | [10][11][13] |
| TRPC6 | 9.5 | Ca²⁺ influx | [10][13] |
| TRPC3 | 282 | Ca²⁺ influx | [10][13] |
| TRPC7 | 226 | Ca²⁺ influx | [10][13] |
| TRPC4 | >10,000 | Ca²⁺ influx | [10][16] |
| TRPC5 | >10,000 | Ca²⁺ influx | [10][16] |
Preclinical Evidence and Experimental Protocols
While direct preclinical studies of SAR7334 in FSGS models are not extensively published, its mechanism of action as a TRPC6 inhibitor is supported by various in vitro and in vivo experiments.
Experimental Workflow: In Vitro Characterization of SAR7334
The following diagram outlines a typical workflow for the in vitro characterization of a TRPC6 inhibitor like SAR7334.
Detailed Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the inhibitory effect of SAR7334 on TRPC6 channel currents.
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing human TRPC6.
-
Procedure:
-
Cells are cultured on glass coverslips.
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
The extracellular solution contains standard physiological salt concentrations. The intracellular (pipette) solution contains a cesium-based solution to block potassium channels.
-
TRPC6 currents are activated by applying a TRPC6 agonist, such as oleoyl-2-acetyl-sn-glycerol (OAG).
-
Voltage ramps are applied to measure current-voltage relationships.
-
After establishing a stable baseline current, different concentrations of SAR7334 are applied to the bath solution.
-
The inhibition of the OAG-induced current is measured at a specific holding potential (e.g., -70 mV).
-
The dose-response curve is generated to calculate the IC₅₀ value.[16]
-
2. Intracellular Calcium Measurement
-
Objective: To assess the effect of SAR7334 on TRPC6-mediated calcium influx into cells.
-
Cell Line: HEK cells stably expressing human TRPC6.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are rinsed and incubated with a standard extracellular solution containing varying concentrations of SAR7334 or vehicle for a defined period (e.g., 10 minutes).[10]
-
TRPC6-mediated calcium influx is initiated by the addition of a TRPC6 agonist.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
The inhibitory effect of SAR7334 is quantified by comparing the fluorescence signal in treated versus untreated cells.
-
IC₅₀ values are determined from the concentration-response curves.[13]
-
Clinical Landscape and Future Directions
Currently, there are no publicly available results of clinical trials specifically for this compound in patients with FSGS. However, the therapeutic potential of targeting TRPC6 in this disease is being actively investigated.
A phase 2 clinical trial of another oral, selective TRPC6 inhibitor, BI 764198 , has shown promising results in patients with FSGS.[14][17][18] In this study, BI 764198 demonstrated the ability to reduce proteinuria in FSGS patients and was well-tolerated.[18] Notably, patients with documented TRPC6 gene mutations showed a particularly strong response to the treatment.[18]
These findings provide a strong rationale for the continued development of TRPC6 inhibitors like SAR7334 for the treatment of FSGS. Future research should focus on:
-
Preclinical studies of SAR7334 in animal models of FSGS to evaluate its efficacy in reducing proteinuria and preserving kidney function.
-
Initiation of well-designed clinical trials to assess the safety, tolerability, and efficacy of SAR7334 in patients with primary and genetic forms of FSGS.
Logical Relationship: TRPC6 Inhibition to FSGS Treatment
The following diagram illustrates the logical progression from the underlying pathology to the therapeutic intervention with a TRPC6 inhibitor.
Conclusion
The inhibition of TRPC6 channels represents a targeted and promising therapeutic strategy for focal segmental glomerulosclerosis. This compound, as a potent and selective TRPC6 inhibitor, stands out as a strong candidate for further investigation. Its well-characterized pharmacological profile, combined with the growing body of evidence supporting the role of TRPC6 in FSGS, provides a solid foundation for its potential development as a novel treatment for this debilitating kidney disease. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of SAR7334 in the management of FSGS.
References
- 1. Pathophysiology of focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. NOVEL THERAPIES FOR FSGS: PRECLINICAL AND CLINICAL STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal Segmental Glomerulosclerosis Patient Baseline Characteristics in the Sparsentan Phase 3 DUPLEX Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. TRPC6 and FSGS: the latest TRP channelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. core.ac.uk [core.ac.uk]
- 8. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of larixol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel TRPC6 Mutation That Causes Childhood FSGS | PLOS One [journals.plos.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kidneyresearchnetwork.org [kidneyresearchnetwork.org]
- 18. Podocyte-Targeted Therapy Shows Efficacy for Patients With FSGS | Docwire News [docwirenews.com]
Preclinical Profile of SAR7334 Hydrochloride: A TRPC6 Inhibitor
An In-depth Technical Guide for Drug Development Professionals
Abstract
SAR7334 hydrochloride is a potent and selective small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a cation channel implicated in various pathological conditions. This document provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacological characterization, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented is intended for researchers, scientists, and professionals involved in the drug development process, offering a detailed technical guide to the preclinical evaluation of this compound.
Introduction
The Transient Receptor Potential (TRP) family of ion channels plays a crucial role in cellular calcium signaling. Among these, the TRPC subfamily, and specifically TRPC6, has emerged as a key player in the pathophysiology of several diseases, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion injury.[1][2] Consequently, the development of selective TRPC6 inhibitors represents a promising therapeutic strategy. This compound has been identified as a novel, highly potent, and bioavailable inhibitor of TRPC6 channels, offering a valuable tool for investigating TRPC channel function in vivo.[1][2]
Mechanism of Action and In Vitro Pharmacology
This compound exerts its pharmacological effect by directly inhibiting the TRPC6 cation channel. Its potency and selectivity have been extensively characterized through various in vitro assays.
Inhibition of TRPC-mediated Calcium Influx
The inhibitory activity of SAR7334 was assessed by measuring intracellular calcium levels. The compound demonstrated potent inhibition of TRPC6-mediated Ca2+ influx with a half-maximal inhibitory concentration (IC50) in the nanomolar range. It also showed inhibitory activity against TRPC3 and TRPC7, albeit at higher concentrations, and had no significant effect on TRPC4 and TRPC5-mediated calcium entry.[1][2][3][4][5]
Table 1: Inhibitory Activity of SAR7334 on TRPC Channel-Mediated Calcium Influx
| TRPC Channel | IC50 (nM) |
| TRPC6 | 9.5 |
| TRPC3 | 282 |
| TRPC7 | 226 |
| TRPC4 | No effect |
| TRPC5 | No effect |
Data sourced from multiple studies.[1][2][3][4][5]
Blockade of TRPC6 Currents
Whole-cell patch-clamp experiments confirmed the direct inhibitory effect of SAR7334 on TRPC6 channel currents. The compound potently blocked TRPC6 currents with an IC50 value of 7.9 nM.[1][2][6]
Table 2: Inhibitory Activity of SAR7334 on TRPC6 Currents
| Assay | IC50 (nM) |
| Whole-cell patch-clamp | 7.9 |
Data sourced from multiple studies.[1][2][6]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of SAR7334 in inhibiting TRPC6-mediated signaling.
In Vivo Pharmacology and Efficacy
The therapeutic potential of SAR7334 was evaluated in a relevant preclinical model of hypoxic pulmonary vasoconstriction (HPV).
Suppression of Hypoxic Pulmonary Vasoconstriction
In isolated perfused lungs from mice, SAR7334 demonstrated a dose-dependent suppression of TRPC6-dependent acute HPV.[1][2] This finding supports the critical role of TRPC6 channels in hypoxic pulmonary vasoregulation.[1][2]
Effect on Systemic Blood Pressure
In a short-term study involving spontaneously hypertensive rats (SHR), SAR7334 did not cause a significant change in mean arterial pressure.[1][2] This suggests that TRPC6 channels are unlikely to be major regulators of blood pressure in this model.[1][2]
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound is suitable for chronic oral administration.[1][2]
Experimental Protocols
Measurement of Intracellular Calcium
Objective: To determine the inhibitory effect of SAR7334 on TRPC channel-mediated calcium influx.
Methodology:
-
Cells stably expressing the target TRPC channel (e.g., TRPC6, TRPC3, TRPC7, TRPC4, or TRPC5) are used.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are rinsed and incubated with a standard extracellular solution containing varying concentrations of SAR7334 or a vehicle control for 10 minutes.[3]
-
TRPC channel-mediated calcium influx is initiated by the application of a specific channel activator (e.g., a diacylglycerol analog like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)).
-
Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
IC50 values are calculated from the concentration-response curves.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of SAR7334 on TRPC6 channel currents.
Methodology:
-
Whole-cell patch-clamp recordings are performed on cells overexpressing TRPC6.
-
TRPC6 currents are elicited by applying a voltage ramp and the channel activator OAG (e.g., 50 μM).[2]
-
Baseline currents are recorded before and after the application of OAG.
-
SAR7334 is then added to the extracellular solution in a cumulative, concentration-dependent manner.
-
The inhibition of TRPC6 currents is measured at a specific holding potential (e.g., -70 mV).[2]
-
The IC50 value is determined by fitting the concentration-response data.
Isolated Perfused Mouse Lung Model of HPV
Objective: To assess the in vivo efficacy of SAR7334 in a model of hypoxic pulmonary vasoconstriction.
Methodology:
-
Lungs are isolated from mice and ventilated.
-
The pulmonary artery is cannulated, and the lungs are perfused at a constant flow rate.
-
Pulmonary arterial pressure (PAP) is continuously monitored.
-
Acute HPV is induced by switching the ventilation gas from a normoxic mixture to a hypoxic mixture.
-
The increase in PAP is measured as the HPV response.
-
SAR7334 is administered to the perfusate, and the effect on the hypoxia-induced increase in PAP is determined.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective TRPC6 inhibitor with in vivo efficacy in a relevant disease model. Its oral bioavailability further enhances its potential as a therapeutic agent.[1][2] The detailed experimental protocols and structured data presented in this guide provide a solid foundation for further investigation and development of SAR7334 and other TRPC6-targeted therapies.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to SAR7334 Hydrochloride (CAS number: 1333207-63-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel.[1][2][3][4][5][6][7][8] TRPC6 has been implicated in a variety of pathological conditions, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion injury.[1][5][9] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, key experimental data, and detailed protocols. The information is intended to support further research and development of this compound as a potential therapeutic agent.
Core Pharmacological Data
This compound has been characterized as a highly potent inhibitor of TRPC6 with selectivity over other TRPC channels.[1][4][5][9][10]
Table 1: In Vitro Potency and Selectivity of SAR7334
| Target | Assay Type | Measurement | IC50 (nM) | Reference(s) |
| TRPC6 | Ca2+ Influx | Inhibition of Ca2+ entry | 9.5 | [1][4][5][9] |
| TRPC6 | Whole-Cell Patch Clamp | Inhibition of TRPC6 currents | 7.9 | [1][2][3][5][6][7][8][9] |
| TRPC3 | Ca2+ Influx | Inhibition of Ca2+ entry | 282 | [1][4][5][9] |
| TRPC7 | Ca2+ Influx | Inhibition of Ca2+ entry | 226 | [1][4][5][9] |
| TRPC4 | Ca2+ Influx | Inhibition of Ca2+ entry | No significant activity | [1][4][5][10] |
| TRPC5 | Ca2+ Influx | Inhibition of Ca2+ entry | No significant activity | [1][4][5][10] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data for SAR7334
| Species | Dose & Route | Key Findings | Reference(s) |
| Sprague Dawley Rat | 10 mg/kg, oral | Suitable for chronic oral administration. | [1][3][6] |
| Mouse | Not specified | Suppressed TRPC6-dependent acute hypoxic pulmonary vasoconstriction in isolated perfused lungs. | [1][4][5][9][10] |
| Spontaneously Hypertensive Rat | 10 mg/kg, oral | Did not change mean arterial pressure in a short-term study. | [1][3][5][6][9] |
Mechanism of Action and Signaling Pathways
SAR7334 exerts its pharmacological effects through the direct inhibition of TRPC6 channels. These channels are non-selective cation channels that are activated by diacylglycerol (DAG), a second messenger produced by the activation of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The influx of Ca2+ through TRPC6 channels contributes to a variety of cellular responses.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. SAR7334 (hydrochloride) | CAS 1333207-63-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
SAR7334 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and highly selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes, including focal segmental glomerulosclerosis, pulmonary hypertension, and cardiac hypertrophy.[3][4] The discovery and characterization of SAR7334 have provided a valuable pharmacological tool for elucidating the roles of TRPC6 in these conditions and for exploring its therapeutic potential. This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Properties
SAR7334 is an aminoindanol (B8576300) derivative. The hydrochloride salt is a crystalline solid.[2] Key chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 4-[[(1R,2R)-2-[(3R)-3-Amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile, dihydrochloride | [2] |
| Molecular Formula | C₂₁H₂₂ClN₃O · 2HCl | [2] |
| Molecular Weight | 440.8 g/mol | [2] |
| CAS Number | 1333207-63-8 | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| UV max | 211, 254 nm | [2] |
| SMILES | N[C@@H]1CCCN([C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C#N)C=C4)Cl)C1.Cl.Cl | |
| InChI Key | LFMYIKNZNTZSJX-IQJQELQDSA-N | [2] |
Solubility Data:
| Solvent | Solubility | Reference(s) |
| Water | 100 mM (44.08 mg/mL) | |
| DMSO | 100 mM (44.08 mg/mL) to ≥125.4 mg/mL | [5] |
| Ethanol | 25 mg/mL to ≥106.4 mg/mL | [2][5] |
| DMF | 1 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [2] |
In Vivo Formulation Solubilities: [1]
| Solvents | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.67 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.67 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.67 mM) |
Mechanism of Action and Pharmacological Profile
SAR7334 is a potent inhibitor of TRPC6-mediated calcium influx.[1] Its high affinity and selectivity for TRPC6 over other TRPC channels make it a valuable tool for studying TRPC6-specific functions.
In Vitro Potency and Selectivity:
| Target | Assay Type | IC₅₀ (nM) | Reference(s) |
| TRPC6 | Ca²⁺ influx (HEK293 cells) | 9.5 | [1][6] |
| TRPC6 | Whole-cell patch clamp (HEK293 cells) | 7.9 | [1][7] |
| TRPC3 | Ca²⁺ influx (CHO cells) | 282 | [1][6] |
| TRPC7 | Ca²⁺ influx (HEK293 cells) | 226 | [1][6] |
| TRPC4 | Ca²⁺ influx | Not affected | [1][6] |
| TRPC5 | Ca²⁺ influx | Not affected | [1][6] |
Signaling Pathways
SAR7334 has been instrumental in dissecting the role of TRPC6 in several key signaling pathways.
Angiotensin II Signaling in Podocytes
Angiotensin II (Ang II) is a key mediator of kidney damage, and its effects are partly mediated through TRPC6 channels in podocytes.[8] Ang II binding to its receptor (AT1R) activates phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). DAG activates TRPC6, causing an influx of Ca²⁺ which, in turn, activates calcineurin and the transcription factor NFAT.[3][8] This leads to further upregulation of TRPC6 expression in a positive feedback loop, contributing to podocyte injury.[8] SAR7334 effectively blocks this Ang II-evoked calcium influx.[1]
Hypoxic Pulmonary Vasoconstriction (HPV)
Hypoxic pulmonary vasoconstriction (HPV) is a physiological mechanism that matches lung perfusion to ventilation. TRPC6 is essential for the acute phase of HPV.[4] Hypoxia leads to the accumulation of diacylglycerol (DAG) in pulmonary artery smooth muscle cells (PASMCs), which activates TRPC6 channels.[4] The subsequent influx of cations, including Ca²⁺, leads to membrane depolarization and vasoconstriction.[9] SAR7334 has been shown to suppress TRPC6-dependent acute HPV in isolated perfused mouse lungs.[10]
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of SAR7334.
Stereoselective Synthesis of SAR7334
A stereochemically defined synthesis of SAR7334 is achievable in four steps starting from indene.[11] The synthesis features a trans relationship of the substituents on the indane five-membered ring.[11]
Intracellular Calcium Measurement (Fluo-4 AM Assay)
This protocol is adapted for measuring TRPC6-mediated calcium influx in HEK293 cells.
-
Cell Culture: Plate HEK293 cells stably expressing human TRPC6 onto 96-well black-walled, clear-bottom plates and grow to 80-100% confluency.[3][12]
-
Dye Loading Solution Preparation: Prepare a fresh loading solution containing Fluo-4 AM (typically 1-5 µM), Pluronic F-127 (e.g., 0.02% w/v), and a suitable buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[12]
-
Cell Loading:
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Record baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).[12]
-
Add SAR7334 at various concentrations and incubate.
-
Add a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), to stimulate calcium influx.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: The inhibition of the OAG-induced calcium influx by SAR7334 is used to calculate the IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure TRPC6 currents in HEK293 cells.
-
Cell Preparation: Use HEK293 cells stably expressing human TRPC6, plated on glass coverslips.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): e.g., 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 EGTA (pH 7.2).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to measure current-voltage (I-V) relationships.
-
Perfuse the cells with a TRPC6 agonist (e.g., 50-100 µM OAG) to activate TRPC6 currents.
-
Apply different concentrations of SAR7334 to the external solution to determine its inhibitory effect on the OAG-activated current.
-
-
Data Analysis: The reduction in the OAG-induced current amplitude at a specific voltage by SAR7334 is used to determine the IC₅₀.
Isolated Perfused Mouse Lung for Hypoxic Pulmonary Vasoconstriction (HPV)
This ex vivo model is used to assess the effect of SAR7334 on HPV.
-
Animal Preparation: Anesthetize a mouse and perform a tracheostomy for ventilation.[13]
-
Lung Isolation: Open the chest cavity, cannulate the pulmonary artery and the left atrium.[13]
-
Perfusion and Ventilation:
-
Transfer the heart-lung block to a perfusion system.
-
Ventilate the lungs with a normoxic gas mixture (e.g., 21% O₂, 5% CO₂, balance N₂) at a fixed rate and tidal volume.[13]
-
Perfuse the pulmonary vasculature with a physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant flow rate.[13]
-
Monitor the pulmonary arterial pressure (PAP).
-
-
Induction of HPV:
-
Switch the ventilation gas to a hypoxic mixture (e.g., 1% O₂, 5% CO₂, balance N₂) to induce vasoconstriction, observed as an increase in PAP.[13]
-
Return to normoxic ventilation to allow the PAP to recover.
-
-
Drug Administration:
-
Introduce SAR7334 into the perfusate at various concentrations.
-
Repeat the hypoxic challenge in the presence of the inhibitor.
-
-
Data Analysis: The percentage reduction of the hypoxia-induced increase in PAP by SAR7334 is calculated to assess its efficacy in inhibiting HPV.[11]
Conclusion
This compound is a powerful and selective research tool for investigating the physiological and pathological roles of the TRPC6 ion channel. Its well-defined chemical properties, potent inhibitory activity, and demonstrated efficacy in relevant cellular and ex vivo models make it an invaluable compound for researchers in pharmacology, physiology, and drug discovery. The detailed experimental protocols provided herein serve as a guide for the effective utilization of SAR7334 in laboratory settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. TRPC3 and TRPC6 are essential for angiotensin II‐induced cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 4. pnas.org [pnas.org]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Angiotensin II contributes to podocyte injury by increasing TRPC6 expression via an NFAT-mediated positive feedback signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hellobio.com [hellobio.com]
- 13. Optimization of isolated perfused/ventilated mouse lung to study hypoxic pulmonary vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
SAR7334 Hydrochloride: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and highly selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Core Biological Activity: TRPC6 Inhibition
This compound exerts its biological effects primarily through the potent and specific inhibition of the TRPC6 ion channel. TRPC6 is a member of the canonical subfamily of transient receptor potential (TRP) channels and is known to be activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity.[4] Its activation leads to an influx of cations, most notably calcium (Ca2+), which in turn triggers a cascade of downstream cellular signaling events.
The specificity of this compound for TRPC6 is a key feature of its pharmacological profile. It exhibits significantly lower potency against other TRPC channel subtypes, making it a valuable tool for dissecting the specific roles of TRPC6 in cellular function.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various TRPC channel subtypes using different experimental assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| TRPC6 | Whole-cell patch-clamp (currents) | 7.9 | [1][2][3][5][6][7][8][9] |
| TRPC6 | Ca2+ influx | 9.5 | [6][9][10][11][12][13] |
| TRPC3 | Ca2+ influx | 282 | [1][3][6][9][10][11][12][13] |
| TRPC7 | Ca2+ influx | 226 | [3][6][9][10][11][12][13] |
| TRPC4 | Ca2+ influx | No significant activity | [1][3][6][9][10][11][13] |
| TRPC5 | Ca2+ influx | No significant activity | [1][3][6][9][10][11][13] |
Mechanism of Action and Signaling Pathways
This compound inhibits TRPC6-mediated cation influx, thereby modulating downstream signaling pathways. A well-characterized pathway involving TRPC6 is initiated by the activation of G-protein coupled receptors (GPCRs), such as the Angiotensin II receptor.
In this pathway, the binding of Angiotensin II to its receptor activates PLC, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[1][5][10][11] DAG directly activates the TRPC6 channel, leading to an influx of extracellular Ca2+.[1][4][5][10][11] this compound directly blocks this channel, preventing the Ca2+ influx and subsequent downstream cellular responses.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the TRPC6 channel in its entirety in a single cell, providing a direct assessment of channel inhibition.
Objective: To determine the IC50 of this compound on TRPC6 channel currents.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6 are cultured in appropriate media.
-
Cell Preparation: Cells are plated on glass coverslips for recording.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 1 MgCl2, 0.1 BAPTA, adjusted to pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
TRPC6 channels are activated by applying a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
-
Once a stable baseline current is established, increasing concentrations of this compound are perfused into the bath.
-
The resulting inhibition of the TRPC6 current is recorded.
-
-
Data Analysis: The dose-response curve is plotted, and the IC50 value is calculated using appropriate software.
References
- 1. TRPC3 and TRPC6 are essential for angiotensin II‐induced cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 2. TRPC6 channels stimulated by angiotensin II are inhibited by TRPC1/C5 channel activity through a Ca2+- and PKC-dependent mechanism in native vascular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRPC6 - Wikipedia [en.wikipedia.org]
- 5. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A common mechanism underlies stretch activation and receptor activation of TRPC6 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy. (2006) | Naoya Onohara | 399 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
In Vivo Efficacy of SAR7334 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various physiological and pathological processes.[1][2][3] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, focusing on key preclinical studies. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.
Core Mechanism of Action
This compound exerts its pharmacological effects primarily through the inhibition of TRPC6 channels. It blocks TRPC6-mediated Ca²⁺ influx with high potency.[1][2][3][4][5] While it is highly selective for TRPC6, at higher concentrations, it can also inhibit TRPC3 and TRPC7.[1][2][3][4][5][6] The compound has been shown to be orally bioavailable, making it suitable for in vivo studies.[3][4][5][6][7]
Signaling Pathway Inhibition
The primary mechanism of SAR7334 involves the blockade of calcium influx through TRPC6 channels, which are often activated by diacylglycerol (DAG). This inhibition disrupts downstream signaling cascades that are dependent on intracellular calcium elevation.
In Vivo Efficacy Studies
The in vivo efficacy of this compound has been evaluated in key preclinical models. The following sections detail the experimental protocols and findings of these studies.
Hypoxic Pulmonary Vasoconstriction (HPV) in Isolated Perfused Mouse Lungs
This study investigated the effect of SAR7334 on the acute vasoconstrictor response to hypoxia in the pulmonary vasculature, a process known to be dependent on TRPC6 channels.[3]
| Parameter | Value | Reference |
| Animal Model | Mouse | [3] |
| Experimental Model | Isolated Perfused Lungs | [3] |
| Compound | SAR7334 | [3] |
| Endpoint | Hypoxia-induced increase in pulmonary arterial pressure (ΔPAP) | [3] |
| Result | Dose-dependent suppression of HPV | [3] |
| IC₅₀ (in situ) | ~100 nM | [3] |
The experimental workflow for the isolated perfused lung model is outlined below.
Methodology:
-
Animal Preparation: Lungs were isolated from mice.
-
Perfusion and Ventilation: The isolated lungs were placed in a specialized apparatus and perfused through the pulmonary artery with Krebs-Henseleit buffer. The lungs were ventilated with a normoxic gas mixture.
-
Induction of HPV: To induce hypoxic pulmonary vasoconstriction, the ventilation gas was switched to a hypoxic mixture.
-
Drug Administration: SAR7334 was added to the perfusion solution at various concentrations to determine its effect on the hypoxic response.
-
Measurement: The pulmonary arterial pressure was continuously monitored to assess the degree of vasoconstriction. The increase in pressure during hypoxia (ΔPAP) was the primary endpoint.[3]
The results demonstrated that SAR7334 effectively suppressed the TRPC6-dependent acute HPV in this model, confirming its in vivo target engagement.[3][5]
Mean Arterial Pressure in Spontaneously Hypertensive Rats (SHR)
This study aimed to evaluate the effect of SAR7334 on systemic blood pressure in a model of genetic hypertension.[4][5][7]
| Parameter | Value/Description | Reference |
| Animal Model | Adult male spontaneously hypertensive rats (SHR) | [4] |
| Compound | This compound | [4] |
| Dose | 10 mg/kg | [4] |
| Route of Administration | Oral gavage | [4] |
| Treatment Duration | Single dose administered after a vehicle-only day | [4] |
| Endpoint | Mean Arterial Pressure (MAP) | [4] |
| Result | No significant change in MAP compared to vehicle | [3][4][5] |
The protocol for the SHR study involved telemetric monitoring of blood pressure.
Methodology:
-
Animal Model: Adult male spontaneously hypertensive rats were used.[4]
-
Telemetry Implantation: A telemetric device was surgically implanted to allow for continuous and stress-free measurement of blood pressure. The catheter tip of the transmitter was placed in the aorta.[4]
-
Dosing Regimen: On the first day, all animals received the vehicle via oral gavage. On the second day, the animals received either the vehicle again or 10 mg/kg of SAR7334.[4]
-
Data Acquisition: Blood pressure was measured telemetrically before and after treatment.[4]
The study concluded that in this short-term experiment, SAR7334 did not significantly alter the mean arterial pressure in SHR, suggesting that TRPC6 inhibition may not play a major role in blood pressure regulation in this specific model of hypertension.[3][4][5]
Pharmacokinetic Profile
Pharmacokinetic studies in male Sprague Dawley rats have shown that SAR7334 is suitable for chronic oral administration.[4][5] After a single oral dose of 10 mg/kg, plasma concentrations of the compound were determined over a 24-hour period.[4]
Pharmacokinetic Data in Sprague Dawley Rats
| Parameter | Description | Reference |
| Animal Model | Male Sprague Dawley rats | [4] |
| Dose | 10 mg/kg | [4] |
| Route of Administration | Oral | [4] |
| Vehicle | 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution | [4] |
| Sampling | Serial plasma samples collected over 24 hours | [4] |
| Outcome | The compound demonstrated a pharmacokinetic profile suitable for chronic oral dosing. | [4][5] |
Conclusion
The in vivo studies on this compound have demonstrated its potent and specific inhibition of TRPC6-dependent pathways. The compound effectively suppresses hypoxic pulmonary vasoconstriction in an isolated lung model, confirming its activity on a key TRPC6-mediated physiological process. In a short-term study, SAR7334 did not significantly affect mean arterial pressure in spontaneously hypertensive rats. The favorable pharmacokinetic profile supports its use in further in vivo research. This technical guide provides a foundation for scientists and researchers to design and interpret future studies aimed at exploring the full therapeutic potential of this compound.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro NaV1.7 Inhibition to In Vivo Pharmacological Response in Non-human Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for SAR7334 Hydrochloride
SAR7334 hydrochloride is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for in vitro and in vivo experimental use of this compound for research purposes.
Mechanism of Action
This compound primarily acts as an antagonist of TRPC6 channels, inhibiting the influx of Ca²⁺ into cells.[1] It exhibits high potency for TRPC6 with an IC₅₀ of 7.9 nM in patch-clamp experiments and 9.5 nM in Ca²⁺ influx assays.[3][4] While highly selective for TRPC6, it also shows inhibitory effects on TRPC3 and TRPC7 at higher concentrations.[3][5] The compound does not significantly affect TRPC4 and TRPC5 channels.[3][4] Its mechanism of action is crucial in studies related to focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion injuries.[4][6]
| Channel | IC₅₀ (Ca²⁺ Influx Assay) | IC₅₀ (Patch-Clamp) |
| TRPC6 | 9.5 nM | 7.9 nM |
| TRPC3 | 282 nM | Not Reported |
| TRPC7 | 226 nM | Not Reported |
| TRPC4 | No significant activity | Not Reported |
| TRPC5 | No significant activity | Not Reported |
Signaling Pathway
The following diagram illustrates the inhibitory effect of SAR7334 on the TRPC6 signaling pathway. Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the production of diacylglycerol (DAG), which in turn activates TRPC6 channels, resulting in an influx of Ca²⁺. SAR7334 directly blocks this channel, preventing the downstream cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
Application Notes and Protocols for In Vitro Assays of SAR7334 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various physiological and pathological processes.[1][2][3] TRPC6 is a key player in calcium signaling, and its dysregulation has been linked to diseases such as focal segmental glomerulosclerosis and pulmonary hypertension.[3][4] this compound offers a valuable pharmacological tool for investigating the role of TRPC6 in these conditions and for the development of novel therapeutics.[3][4]
This document provides detailed protocols for a panel of in vitro assays to characterize the activity of this compound, from initial screening to mechanistic studies.
Mechanism of Action
This compound exerts its inhibitory effect by directly blocking the TRPC6 ion channel, thereby preventing the influx of Ca²⁺ into the cell.[1][2][3] This blockade of calcium entry disrupts downstream signaling pathways that are dependent on intracellular calcium levels, such as the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[5][6]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound.
| Parameter | Assay Type | Value | Reference |
| IC₅₀ | TRPC6 Current Inhibition (Patch-Clamp) | 7.9 nM | [1][3][7] |
| IC₅₀ | TRPC6-mediated Ca²⁺ Influx | 9.5 nM | [1][3][4] |
| Channel | Assay Type | IC₅₀ | Reference |
| TRPC3 | Ca²⁺ Influx | 282 nM | [1][3][4] |
| TRPC7 | Ca²⁺ Influx | 226 nM | [1][3][4] |
| TRPC4 | Ca²⁺ Influx | No significant effect | [1][2][3] |
| TRPC5 | Ca²⁺ Influx | No significant effect | [1][2][3] |
Signaling Pathway and Experimental Workflow
Caption: Simplified TRPC6 signaling cascade leading to NFAT activation and its inhibition by SAR7334.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Canonical Transient Receptor Potential 6 (TRPC6), a Redox-regulated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Electrophysiological recordings of TRPC6 currents [bio-protocol.org]
SAR7334 Hydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of SAR7334 hydrochloride, a potent and selective inhibitor of the TRPC6 cation channel.
Introduction
This compound is a powerful research tool for investigating the physiological and pathological roles of Transient Receptor Potential Canonical 6 (TRPC6) channels. As a potent and specific inhibitor, it has demonstrated utility in studying conditions such as focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion injury.[1] This document outlines its solubility characteristics, provides protocols for its preparation and use in typical in vitro experiments, and illustrates its mechanism of action within relevant signaling pathways.
Physicochemical Properties
Molecular Formula: C₂₁H₂₄Cl₃N₃O
Molecular Weight: 440.79 g/mol [2][3]
Appearance: White to yellow solid[2]
Solubility
The solubility of this compound is a critical factor for its effective use in experimental settings. The following table summarizes its solubility in commonly used laboratory solvents. It is important to note that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can significantly impact solubility.[2][4][5] For aqueous solutions, sonication may be required to aid dissolution.[2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 370[4] | 1005.79[4] | Hygroscopic DMSO can reduce solubility.[2][4][5] |
| 100[2] | 226.87[2] | Ultrasonic treatment may be needed.[2] | |
| 74[5] | 201.15[5] | ||
| 44.08[3] | 100[3] | ||
| Water | 50[2] | 113.43[2] | Requires sonication.[2] |
| 44.08[3] | 100[3] | ||
| Insoluble | Insoluble | As reported by one supplier.[5] | |
| Ethanol | 74 | Not Specified |
Signaling Pathway
This compound primarily targets the TRPC6 channel, which is a non-selective cation channel that allows the influx of Ca²⁺ into cells. This influx is a critical step in numerous signaling pathways. The diagram below illustrates the role of TRPC6 in a generalized signaling cascade, which can be initiated by factors such as angiotensin II, and how SAR7334 acts as an inhibitor.[2]
Caption: TRPC6 signaling pathway and point of inhibition by SAR7334.
Experimental Protocols
The following protocols provide a general framework for the preparation and use of this compound in a typical in vitro cell-based assay.
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the desired final concentration in an aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Store the stock solution at -20°C or -80°C for long-term storage.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
General Workflow for a Cell-Based Assay
This workflow outlines the general steps for using this compound to investigate its effect on a cellular process, such as agonist-induced calcium influx.
Caption: General experimental workflow for a cell-based assay using SAR7334.
Example Protocol: Inhibition of TRPC6-Mediated Calcium Influx
This protocol provides a more specific example for assessing the inhibitory activity of SAR7334 on TRPC6 channels.
Materials:
-
Cells expressing TRPC6 (e.g., transiently or stably transfected HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
TRPC6 agonist (e.g., a diacylglycerol analog)
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating: Plate the TRPC6-expressing cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%) in the assay buffer.
-
Remove the culture medium from the cells and wash once with the assay buffer.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%. Prepare a vehicle control with the same final DMSO concentration.
-
After dye loading, wash the cells twice with the assay buffer.
-
Add the SAR7334 dilutions or vehicle control to the respective wells and incubate for 10-20 minutes at room temperature.[5]
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for a short period.
-
Add the TRPC6 agonist to all wells simultaneously using an automated injection system if available.
-
Immediately begin recording the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response as a function of the SAR7334 concentration and fit the data to a dose-response curve to determine the IC₅₀ value. SAR7334 has been reported to inhibit TRPC6-mediated Ca²⁺ influx with an IC₅₀ of 9.5 nM.[1][2][3]
-
Selectivity Profile
While SAR7334 is a potent inhibitor of TRPC6, it also exhibits inhibitory activity against other TRPC channels, albeit at higher concentrations. It is important to consider this selectivity profile when designing and interpreting experiments.
| Channel | IC₅₀ (nM) |
| TRPC6 | 9.5[1][2][3] |
| TRPC3 | 282[1][2][3] |
| TRPC7 | 226[1][2][3] |
| TRPC4 | No significant effect[1][2][3] |
| TRPC5 | No significant effect[1][2][3] |
In Vivo Applications
This compound is orally bioavailable and suitable for in vivo studies.[1][3] For in vivo administration, it is often formulated in a vehicle containing solvents such as DMSO, PEG300, Tween-80, and saline to ensure solubility and stability.[2] Researchers have used SAR7334 in animal models to investigate its effects on conditions like hypoxic pulmonary vasoconstriction.[1][3]
Storage and Stability
-
Solid: Store at 4°C, sealed from moisture.[2]
-
In Solvent: Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[2] It is recommended to keep the solutions sealed and protected from moisture.[2]
These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental systems.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for SAR7334 Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a non-selective cation channel implicated in various physiological and pathological processes, making it a compelling target for drug discovery.[1][4][5] SAR7334 has demonstrated high affinity for TRPC6, with an IC50 of approximately 7.9 nM in patch-clamp experiments and 9.5 nM in Ca2+ influx assays.[4][6] It also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations (IC50 of 282 nM and 226 nM, respectively) but does not significantly affect TRPC4 and TRPC5.[4][6] Its oral bioavailability makes it a valuable tool for in vivo investigations.[4][6]
These application notes provide a comprehensive overview of the reported in vivo dosages and detailed protocols for the use of this compound in preclinical research models.
Mechanism of Action
SAR7334 acts as an antagonist of TRPC6 channels. The activation of TRPC6 allows the influx of Ca2+, which is a critical step in various cellular signaling pathways. In vascular smooth muscle cells, for instance, TRPC6-mediated Ca2+ influx contributes to vasoconstriction. By blocking this channel, SAR7334 can attenuate these physiological responses. The signaling pathway is depicted below.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in various in vivo models.
| Pharmacokinetic Parameters (Rat) | |
| Animal Model | Male Sprague Dawley rats[6] |
| Dosage | 10 mg/kg[4] |
| Administration Route | Oral gavage[4] |
| Vehicle | 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution[6] |
| Sampling | Serial blood sampling over 24 hours[6] |
| Key Finding | Suitable for chronic oral administration[4][6][7] |
| In Vivo Efficacy Studies | |
| Animal Model | Male 6-8 weeks old mice[6] |
| Therapeutic Area | Acute Hypoxic Pulmonary Vasoconstriction (HPV)[4][6] |
| Dosage | Cumulative doses in perfusate[6] |
| Administration Route | Addition to recirculating perfusate[6] |
| Vehicle | Stock solution (2 mM in 100% DMSO) diluted 1:100 in perfusion buffer[6] |
| Key Finding | Dose-dependently reduced the strength of HPV[6] |
Experimental Protocols
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of SAR7334 following oral administration.
Materials:
-
This compound
-
Male Sprague Dawley rats
-
Vehicle solution: 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution[6]
-
Oral gavage needles
-
Blood collection supplies (e.g., capillaries, microcentrifuge tubes)
Procedure:
-
Prepare the dosing solution of this compound in the vehicle at the desired concentration to achieve a 10 mg/kg dose.
-
Fast the rats overnight prior to dosing, with free access to water.
-
Administer a single dose of this compound solution via oral gavage.
-
Collect serial blood samples (approximately 200 µL) from the tail tip at predetermined time points over a 24-hour period.[6]
-
Process the blood samples to obtain plasma and store at -15°C or lower until analysis.
-
Analyze the plasma concentrations of SAR7334 using a validated analytical method (e.g., LC-MS/MS).
Acute Hypoxic Pulmonary Vasoconstriction (HPV) in Isolated Perfused Mouse Lungs
Objective: To assess the effect of SAR7334 on acute HPV.
Materials:
-
This compound
-
Male mice (6-8 weeks old)[6]
-
Anesthetics (e.g., xylazine, ketamine) and heparin[6]
-
Isolated perfused lung system
-
Krebs-Henseleit buffer[6]
-
Gas mixtures: Normoxic (21% O2, 5.3% CO2, balanced with N2) and Hypoxic (1% O2, 5.3% CO2, balanced with N2)[6]
-
SAR7334 stock solution (2 mM in 100% DMSO)[6]
Procedure:
-
Anesthetize the mouse and administer heparin.[6]
-
Explant the lungs and mount them in the isolated perfused lung system.[6]
-
Perfuse the lungs with Krebs-Henseleit buffer at a constant flow rate (e.g., 2 mL/min) at 37°C.[6]
-
Ventilate the lungs with the normoxic gas mixture.[6]
-
Induce acute HPV by switching the ventilation to the hypoxic gas mixture for 10 minutes, followed by 15 minutes of normoxic ventilation. Repeat this cycle to establish a stable baseline response.[6]
-
Prepare working solutions of SAR7334 by diluting the stock solution 1:100 in the perfusion buffer.[6]
-
Five minutes prior to the next hypoxic challenge, add increasing cumulative doses of the SAR7334 working solution to the recirculating perfusate.[6]
-
Measure the change in pulmonary arterial pressure during each hypoxic challenge to determine the effect of SAR7334 on HPV.
Therapeutic Potential and Future Directions
SAR7334's potent inhibition of TRPC6 suggests its therapeutic potential in diseases where TRPC6 is upregulated or hyperactive, such as certain forms of pulmonary hypertension and chronic kidney disease.[8][9][10] In vivo studies using animal models of these diseases are crucial for validating this potential. While a specific dosage of another TRPC6 inhibitor, BI-749327 (30 mg/kg, oral gavage), has been shown to reverse established pulmonary hypertension in mice, further studies are needed to establish optimal dosing regimens for SAR7334 in chronic disease models.[9] Similarly, while TRPC6 is a recognized target in kidney disease, specific in vivo dosage information for SAR7334 in this context is still emerging.[8][11][12] Future research should focus on long-term efficacy and safety studies of SAR7334 in relevant animal models of these conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxic pulmonary vasoconstriction in isolated mouse pulmonary arterial vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of TRPC6 channel in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPC6, a therapeutic target for pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPC Channels in Proteinuric Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of TRPC6 Knockout in Animal Models of Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of TRPC6 Knockout in Animal Models of Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAR7334 Hydrochloride in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SAR7334 hydrochloride, a potent and selective inhibitor of Transient Receptor Potential Canonical 6 (TRPC6) channels, in patch-clamp electrophysiology experiments.
This compound is a valuable pharmacological tool for investigating the role of TRPC6 channels in various physiological and pathophysiological processes.[1][2][3] Its high potency and selectivity for TRPC6 over other TRP channels make it an excellent candidate for targeted studies.[4]
Mechanism of Action
SAR7334 acts as a blocker of diacylglycerol (DAG)-sensitive TRPC channels. It exhibits high potency against TRPC6 and moderate activity against TRPC3 and TRPC7, while showing no significant effect on TRPC4 and TRPC5 channels.[1][2][3][5] This selectivity allows for the specific interrogation of TRPC6-mediated currents in various cell types.
Data Presentation
The inhibitory activity of this compound has been quantified through both intracellular Ca2+ measurements and direct patch-clamp recordings.
| Assay Type | Target Channel | IC50 Value |
| Intracellular Ca2+ Influx | TRPC6 | 9.5 nM |
| TRPC3 | 282 nM | |
| TRPC7 | 226 nM | |
| Whole-Cell Patch-Clamp | TRPC6 Currents | 7.9 nM |
Table 1: Inhibitory potency (IC50) of this compound against various TRPC channels. Data compiled from multiple sources.[1][2][3][5][6][7]
Signaling Pathway and Inhibition
The following diagram illustrates the canonical activation pathway of TRPC6 channels and the inhibitory action of SAR7334.
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing SAR7334 Inhibition of TRPC6 Currents
This protocol is designed for mammalian cells heterologously expressing TRPC6 channels (e.g., HEK293 cells) and can be adapted for other cell types endogenously expressing these channels.
1. Cell Preparation
-
Culture HEK293 cells stably or transiently expressing human TRPC6.
-
Grow cells on glass coverslips in a standard culture medium at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Use cells for recording 24-48 hours after plating.
2. Solutions and Reagents
-
Stock Solution of this compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C or -80°C.[6][8] Note that moisture-absorbing DMSO can reduce solubility, so use fresh DMSO.[6] For final dilutions, the concentration of DMSO should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
5.4 KCl
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
pH adjusted to 7.4 with NaOH.[5]
-
-
Intracellular (Pipette) Solution (in mM):
3. Electrophysiological Recording
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the intracellular solution.[9]
-
Recording Configuration: Perform recordings in the whole-cell configuration.
-
Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and apply positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of strong suction to rupture the membrane patch and establish the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for 3-5 minutes before starting the recording.
-
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at a holding potential where TRPC6 channels are closed (e.g., 0 mV or -60 mV, depending on the specific voltage-dependence of the expressed channels).
-
Apply a voltage ramp or step protocol to elicit TRPC6 currents. For example, a ramp from -100 mV to +100 mV over 200 ms (B15284909) can be used to generate a current-voltage (I-V) relationship.
-
To activate TRPC6 channels, apply a TRPC6 agonist such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
-
-
Application of SAR7334:
-
Establish a stable baseline recording of TRPC6 currents in the presence of the agonist.
-
Perfuse the bath with the extracellular solution containing the desired concentration of SAR7334 for 10 minutes to ensure complete equilibration.[6]
-
Record the currents in the presence of SAR7334.
-
To determine the IC50, test a range of SAR7334 concentrations and fit the resulting concentration-response data to a logistic function.[5]
-
Experimental Workflow
The following diagram outlines the key steps in a typical patch-clamp experiment to evaluate the effect of SAR7334.
Concluding Remarks
This compound is a powerful tool for the study of TRPC6 channels.[1][2] The protocols and data presented here provide a foundation for researchers to design and execute robust patch-clamp experiments to investigate the role of TRPC6 in their systems of interest. Proper experimental design, including appropriate controls and data analysis, is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. docs.axolbio.com [docs.axolbio.com]
SAR7334 Hydrochloride: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1] TRPC6 channels are non-selective cation channels implicated in a variety of physiological and pathological processes, including calcium signaling, smooth muscle contraction, and cell proliferation.[2][3] Dysregulation of TRPC6 has been associated with conditions such as pulmonary hypertension and focal segmental glomerulosclerosis.[4] SAR7334 exhibits high affinity for TRPC6, with an IC50 of 7.9 nM in patch-clamp experiments, and lower potency towards TRPC3 and TRPC7. Its oral bioavailability makes it a valuable tool for in vivo investigations of TRPC6 function.
This document provides detailed application notes and protocols for the administration of this compound in common animal models based on currently available literature.
Data Presentation
In Vitro Potency of SAR7334
| Target | Assay Type | IC50 (nM) | Reference |
| TRPC6 | Ca2+ Influx | 9.5 | [1] |
| TRPC6 | Whole-cell Patch Clamp | 7.9 | [1] |
| TRPC3 | Ca2+ Influx | 282 | [1] |
| TRPC7 | Ca2+ Influx | 226 | [1] |
| TRPC4 | Ca2+ Influx | Not Affected | [1] |
| TRPC5 | Ca2+ Influx | Not Affected | [1] |
In Vivo Pharmacokinetics of SAR7334 in Rats
| Animal Model | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| Male Sprague Dawley Rats | 10 mg/kg | Oral (p.o.) | 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution | Suitable for chronic oral administration; pharmacologically effective concentrations maintained for several hours. | [1] |
Signaling Pathway
The primary mechanism of action of SAR7334 is the inhibition of TRPC6 channels, which are key mediators of calcium (Ca2+) influx in response to various stimuli.
Figure 1: Mechanism of action of SAR7334.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of SAR7334 in Rats
This protocol details the oral administration of SAR7334 to rats for pharmacokinetic analysis.[1]
Experimental Workflow:
Figure 2: Workflow for rat pharmacokinetic study.
Materials:
-
This compound
-
Male Sprague Dawley rats
-
Vehicle solution: 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution
-
Oral gavage needles
-
Microcentrifuge tubes for blood collection (containing anticoagulant)
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Animal Model: Male Sprague Dawley rats are used for this study.[1]
-
Formulation of SAR7334: Prepare a homogenous suspension of this compound in the vehicle solution (30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution) to a final concentration suitable for a 10 mg/kg dosage based on the average weight of the rats.[1]
-
Administration: Administer a single oral dose of 10 mg/kg SAR7334 to each rat via oral gavage.[1]
-
Blood Sampling:
-
Collect approximately 200 µL of blood from the tail tip at designated time points over a 24-hour period.[1]
-
Typical time points for pharmacokinetic studies include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood samples into microcentrifuge tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma supernatant and store at -20°C or lower until analysis.
-
-
Analysis: Determine the concentration of SAR7334 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration of SAR7334 versus time to generate a pharmacokinetic profile and calculate relevant parameters (e.g., Cmax, Tmax, AUC, half-life).
Protocol 2: Ex Vivo Model of Hypoxic Pulmonary Vasoconstriction in Isolated Perfused Mouse Lungs
This protocol describes the use of SAR7334 in an isolated perfused mouse lung model to assess its effect on hypoxic pulmonary vasoconstriction (HPV).[2][5][6]
Experimental Workflow:
Figure 3: Workflow for isolated perfused lung experiment.
Materials:
-
This compound
-
C57BL/6 mice[5]
-
Pentobarbital (B6593769) sodium (or other suitable anesthetic)[5]
-
Rodent ventilator[5]
-
Perfusion pump
-
Pressure transducer
-
Physiological Salt Solution (PSS)
-
Hypoxic gas mixture (e.g., 1% O2, 5% CO2, balance N2)[4]
-
Normoxic gas mixture (21% O2, 5% CO2, balance N2)[4]
Procedure:
-
Animal Preparation: Anesthetize the mouse with an intraperitoneal injection of pentobarbital sodium (120 mg/kg).[5]
-
Lung Isolation:
-
Perfusion:
-
Begin perfusing the lungs with PSS at a constant flow rate.
-
Excise the heart and lungs and place them in a humidified chamber maintained at 37°C.
-
-
Stabilization: Allow the preparation to stabilize until a consistent baseline pulmonary artery pressure (PAP) is achieved.
-
Induction of Hypoxic Pulmonary Vasoconstriction (HPV):
-
Switch the ventilation gas from the normoxic mixture to the hypoxic mixture.
-
Record the increase in PAP, which represents the HPV response.
-
Return to normoxic ventilation and allow the PAP to return to baseline.
-
-
SAR7334 Administration: Introduce SAR7334 into the perfusate at a final concentration of 1 µM.[6] Allow it to circulate through the lung vasculature for a sufficient equilibration period.
-
Post-Treatment HPV Induction: Repeat the hypoxic challenge as described in step 5 and record the PAP response in the presence of SAR7334.
-
Data Analysis: Compare the magnitude of the HPV response before and after the administration of SAR7334 to determine its inhibitory effect.
Application in Cancer Models
Conclusion
This compound is a valuable research tool for investigating the role of TRPC6 channels in various physiological and pathological states. The protocols provided herein for pharmacokinetic analysis in rats and for the assessment of its effects on hypoxic pulmonary vasoconstriction in an ex vivo mouse model offer a foundation for further preclinical research. The lack of published data on its use in in vivo cancer models suggests an opportunity for novel investigations into the therapeutic potential of TRPC6 inhibition in oncology.
References
- 1. Hypoxic pulmonary vasoconstriction in isolated mouse pulmonary arterial vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of isolated perfused/ventilated mouse lung to study hypoxic pulmonary vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using SAR7334 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types. Its activation is linked to the Gq/11-coupled receptor pathway, where phospholipase C (PLC) activation leads to the production of diacylglycerol (DAG), a direct activator of TRPC6.[1] Dysregulation of TRPC6 has been implicated in several pathologies, including focal segmental glomerulosclerosis and pulmonary hypertension.[4][5] SAR7334 offers a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPC6 in cell-based assays.
These application notes provide detailed protocols for two key cell-based assays for characterizing the activity of this compound: a high-throughput friendly intracellular calcium assay using a Fluorescence Imaging Plate Reader (FLIPR) and a gold-standard electrophysiological assay using whole-cell patch-clamp.
Mechanism of Action
This compound is a potent inhibitor of TRPC6 channels. It also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations, while having negligible effects on TRPC4 and TRPC5.[6][7] The primary mechanism of inhibition is through direct blockade of the TRPC6 channel, thereby preventing cation influx, most notably Ca2+, in response to channel activation.[4][6]
Data Presentation
The inhibitory potency of this compound against various TRPC channels has been determined in different cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| Target | Assay Type | Cell Line | Activator | IC50 (nM) | Reference |
| TRPC6 | Intracellular Ca2+ Influx (FLIPR) | HEK293 | OAG | 9.5 | [6][7] |
| TRPC6 | Whole-Cell Patch-Clamp | HEK293-FITR | OAG (50 µM) | 7.9 | [6][7] |
| TRPC3 | Intracellular Ca2+ Influx (FLIPR) | CHO | OAG | 282 | [1] |
| TRPC7 | Intracellular Ca2+ Influx (FLIPR) | HEK293 | OAG | 226 | [6][7] |
| TRPC4 | Intracellular Ca2+ Influx (FLIPR) | HEK293 | - | >10,000 | [6] |
| TRPC5 | Intracellular Ca2+ Influx (FLIPR) | HEK293 | - | >10,000 | [6] |
Signaling Pathway
The activation of TRPC6 channels is intricately linked to the activation of G-protein coupled receptors (GPCRs). The following diagram illustrates the canonical signaling pathway leading to TRPC6 activation and its inhibition by SAR7334.
Caption: TRPC6 signaling pathway and point of inhibition by SAR7334.
Experimental Protocols
Intracellular Calcium Influx Assay (FLIPR)
This protocol is designed for a high-throughput screening format to measure changes in intracellular calcium following TRPC6 activation and its inhibition by SAR7334.
Materials:
-
HEK293 cells stably expressing human TRPC6
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM or a suitable calcium indicator dye
-
Pluronic F-127
-
This compound
-
1-oleoyl-2-acetyl-sn-glycerol (OAG)
-
384-well black-walled, clear-bottom assay plates
Experimental Workflow:
Caption: Workflow for the FLIPR-based calcium influx assay.
Procedure:
-
Cell Plating:
-
Culture HEK293-TRPC6 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cell plate.
-
Add 20 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of OAG in assay buffer (e.g., a 2X final concentration).
-
Add the desired concentrations of SAR7334 to the wells and incubate for 10-20 minutes at room temperature.
-
-
Signal Detection:
-
Place the plate in a FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the OAG solution to the wells to activate the TRPC6 channels.
-
Immediately begin recording the fluorescence signal for 3-5 minutes. An increase in fluorescence indicates intracellular calcium influx.
-
-
Data Analysis:
-
The inhibitory effect of SAR7334 is determined by quantifying the reduction in the OAG-induced fluorescence signal.
-
Calculate IC50 values from the concentration-response curves.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a detailed method for the direct measurement of TRPC6 channel currents and their inhibition by SAR7334.
Materials:
-
HEK293 cells stably expressing human TRPC6 cultured on glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
This compound
-
OAG
Experimental Workflow:
Caption: Workflow for the whole-cell patch-clamp assay.
Procedure:
-
Preparation:
-
Plate HEK293-TRPC6 cells on glass coverslips a few days prior to recording.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
-
Establishing Whole-Cell Configuration:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the pressure to form a GΩ seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Recording and Drug Application:
-
Hold the cell at a membrane potential of -60 mV.
-
Record baseline currents.
-
Apply OAG (e.g., 50-100 µM) to the bath to activate TRPC6 channels. This will elicit characteristic inwardly and outwardly rectifying currents.[7]
-
Once a stable OAG-activated current is achieved, apply increasing concentrations of this compound to the bath.
-
Record the inhibition of the TRPC6 current at each concentration.
-
-
Data Analysis:
-
Measure the peak inward and outward currents in response to voltage ramps or steps.
-
Calculate the percentage of current inhibition by SAR7334 at each concentration relative to the maximal OAG-activated current.
-
Fit the concentration-response data to a logistic function to determine the IC50 value.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. A diacylglycerol-activated Ca2+ channel in PC12 cells (an adrenal chromaffin cell line) correlates with expression of the TRP-6 (transient receptor potential) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
SAR7334 Hydrochloride: A Potent and Selective TRPC6 Inhibitor for Investigating Calcium Influx
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a novel, potent, and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a non-selective cation channel that plays a crucial role in calcium (Ca2+) signaling in various cell types. Dysregulation of TRPC6-mediated Ca2+ influx has been implicated in a range of pathologies, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion injury.[2][3][4] These application notes provide a comprehensive overview of this compound, its pharmacological properties, and detailed protocols for its use in studying TRPC6-dependent calcium influx.
Mechanism of Action
This compound is a highly potent antagonist of TRPC6 channels.[1] It effectively blocks the influx of Ca2+ through these channels, thereby inhibiting downstream signaling pathways.[2][3] Pharmacological studies have demonstrated that SAR7334 is suitable for both in vitro and in vivo applications, including chronic oral administration.[2][3]
Pharmacological Profile
This compound exhibits high selectivity for TRPC6 over other TRPC channels. The inhibitory activity of SAR7334 has been characterized in various experimental systems, and the key quantitative data are summarized in the table below.
| Parameter | Channel | Value | Assay Type | Reference |
| IC50 | TRPC6 | 7.9 nM | Whole-cell patch-clamp | [1][2][3][5] |
| IC50 | TRPC6 | 9.5 nM | Ca2+ influx (FLIPR) | [1][2][6] |
| IC50 | TRPC3 | 282 nM | Ca2+ influx (FLIPR) | [1][2][5][6] |
| IC50 | TRPC7 | 226 nM | Ca2+ influx (FLIPR) | [1][2][5][6] |
| Activity | TRPC4 | Not affected | Ca2+ influx (FLIPR) | [1][2][5] |
| Activity | TRPC5 | Not affected | Ca2+ influx (FLIPR) | [1][2][5] |
Signaling Pathway
The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG is a direct activator of TRPC6 channels, leading to an influx of Ca2+ into the cell. This increase in intracellular Ca2+ can then trigger a variety of cellular responses. SAR7334 acts by directly blocking the TRPC6 channel, thus preventing the influx of Ca2+.
TRPC6 Signaling Pathway and Inhibition by SAR7334.
Experimental Protocols
In Vitro Calcium Influx Assay using a Fluorescent Plate Reader (FLIPR)
This protocol is designed to measure TRPC6-dependent calcium influx in a cell-based assay.
Experimental Workflow:
Workflow for a FLIPR-based Calcium Influx Assay.
Materials:
-
HEK293 cells stably expressing human TRPC6 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)
-
DMSO (for dissolving compounds)
Procedure:
-
Cell Culture: Culture HEK293-TRPC6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with HBS. Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) prepared in HBS, often with a small percentage of Pluronic F-127 to aid in dye solubilization. Incubate for 1 hour at 37°C.
-
Compound Incubation: After incubation, wash the cells with HBS to remove excess dye. Add HBS containing various concentrations of this compound or vehicle (DMSO) to the wells. Incubate for 10 minutes at room temperature.[1]
-
Measurement of Calcium Influx: Place the plate in a FLIPR instrument. Record the baseline fluorescence for a short period. Then, add a TRPC6 agonist (e.g., OAG) to all wells simultaneously and continue to record the fluorescence signal. The increase in fluorescence corresponds to the influx of calcium.
-
Data Analysis: The peak fluorescence intensity or the area under the curve is used to quantify the calcium influx. The IC50 value for SAR7334 can be determined by plotting the response against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of TRPC6-mediated ion currents.
Experimental Workflow:
Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Materials:
-
HEK293 cells expressing TRPC6 plated on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (containing in mM: 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
This compound
-
TRPC6 agonist (e.g., OAG)
Procedure:
-
Cell Preparation: Use cells cultured on glass coverslips. Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Approach a single cell with the patch pipette and form a gigaohm seal. Apply a brief suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Current Measurement: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit currents.
-
Channel Activation: Perfuse the cell with an extracellular solution containing a TRPC6 agonist (e.g., 50 µM OAG) to activate TRPC6 channels and record the resulting increase in current.[2]
-
Inhibitor Application: Once a stable TRPC6 current is established, apply this compound at various concentrations through the perfusion system.[2]
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., -70 mV) before and after the application of SAR7334.[2] Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the dose-response data.
Conclusion
This compound is a valuable pharmacological tool for studying the role of TRPC6 in cellular calcium signaling. Its high potency and selectivity make it an excellent choice for both in vitro and in vivo investigations. The protocols provided here offer a starting point for researchers to explore the function of TRPC6 in their specific systems of interest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
SAR7334 Hydrochloride in Kidney Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel implicated in the pathogenesis of several kidney diseases, including focal segmental glomerulosclerosis (FSGS) and diabetic nephropathy.[3][4] Dysregulation of TRPC6 activity in podocytes, specialized cells in the glomerulus, leads to increased intracellular calcium, cellular injury, and proteinuria.[3][5] SAR7334 offers a valuable tool for investigating the role of TRPC6 in kidney disease models and for evaluating the therapeutic potential of TRPC6 inhibition.
Mechanism of Action
This compound selectively blocks TRPC6 channels, thereby inhibiting calcium influx into cells.[1][2] This inhibitory action has been shown to counteract the pathological effects of stimuli such as Angiotensin II (Ang II), a key mediator of podocyte injury in kidney disease.[2][3] Ang II upregulates TRPC6 expression and activity, leading to a cascade of events that includes cytoskeletal rearrangement, apoptosis, and ultimately, podocyte loss.[3][4] By blocking TRPC6, SAR7334 helps to mitigate these detrimental effects.
The Angiotensin II signaling pathway leading to podocyte injury and the point of intervention for SAR7334 is depicted below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiotensin II Contributes to Podocyte Injury by Increasing TRPC6 Expression via an NFAT-Mediated Positive Feedback Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II contributes to podocyte injury by increasing TRPC6 expression via an NFAT-mediated positive feedback signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring SAR7334 Hydrochloride Effects on Intracellular Calcium
Audience: Researchers, scientists, and drug development professionals.
Introduction: SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various physiological and pathological processes.[1][2][3] TRPC6 channels are activated by diacylglycerol (DAG) and play a significant role in regulating intracellular calcium ([Ca²⁺]i) levels.[1] Dysregulation of TRPC6-mediated calcium influx has been linked to conditions such as pulmonary hypertension and focal segmental glomerulosclerosis.[1][2][3] SAR7334 provides a valuable pharmacological tool for investigating the function of TRPC6 channels in vitro and in vivo.[1][3]
These application notes provide detailed protocols for measuring the inhibitory effects of this compound on intracellular calcium mobilization using fluorescence-based assays.
Mechanism of Action: Inhibition of TRPC6-Mediated Calcium Influx
TRPC6 channels are key components of the calcium signaling pathway initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers calcium release from the endoplasmic reticulum, DAG directly activates TRPC6 channels located on the plasma membrane. This activation results in an influx of extracellular Ca²⁺, contributing to the sustained elevation of intracellular calcium.
SAR7334 acts as a direct antagonist of the TRPC6 channel, blocking the pore and thereby preventing the influx of calcium into the cell.[1][2]
Caption: SAR7334 blocks Ca²⁺ influx by inhibiting the DAG-sensitive TRPC6 channel.
Quantitative Data: Potency and Selectivity of SAR7334
SAR7334 demonstrates high potency for TRPC6 channels with notable selectivity over other TRPC isoforms. The inhibitory concentrations (IC₅₀) have been determined through both intracellular calcium influx assays and direct electrophysiological measurements (patch-clamp).[1][3][4]
| Target Channel | Assay Type | Activator | Cell Line | IC₅₀ (nM) | Reference |
| TRPC6 | Ca²⁺ Influx (Fluo-4) | OAG | HEK-FITR | 9.5 | [1] |
| TRPC6 | Whole-Cell Current | OAG | HEK-FITR | 7.9 | [1][3][4] |
| TRPC3 | Ca²⁺ Influx (Fluo-4) | OAG | CHO | 282 | [1][3][4] |
| TRPC7 | Ca²⁺ Influx (Fluo-4) | OAG | HEK-FITR | 226 | [1][3][4] |
| TRPC4 / TRPC5 | Ca²⁺ Influx | - | - | No significant effect | [1][3][4] |
OAG: 1-oleoyl-2-acetyl-sn-glycerol, a synthetic analog of DAG. HEK-FITR: Human Embryonic Kidney Flp-In T-REx cells. CHO: Chinese Hamster Ovary cells.
Experimental Protocol: Fluorometric Measurement of Intracellular Calcium
This protocol details the measurement of SAR7334's effect on TRPC6-mediated Ca²⁺ influx using a ratiometric fluorescent indicator, Fura-2 AM, and a fluorescence plate reader or microscope. The workflow can be adapted for other calcium indicators like Fluo-4.
Principle
Cell-permeant acetoxymethyl (AM) ester dyes, such as Fura-2 AM, passively diffuse across the cell membrane.[5] Inside the cell, esterases cleave the AM group, trapping the dye in its active, calcium-sensitive form.[5] Fura-2 is a ratiometric dye; its fluorescence excitation maximum shifts from ~380 nm in the Ca²⁺-free state to ~340 nm upon binding Ca²⁺, while the emission peak remains constant at ~510 nm.[5][6] The ratio of fluorescence emission at 510 nm from excitation at 340 nm versus 380 nm is directly proportional to the intracellular calcium concentration, providing a robust measurement that minimizes effects of uneven dye loading or photobleaching.[6][7]
Caption: Workflow for measuring SAR7334's inhibition of Ca²⁺ influx.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human TRPC6.
-
This compound: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.
-
Fura-2 AM: Prepare a 1 mg/mL stock in anhydrous DMSO.[8]
-
Pluronic™ F-127: 20% solution in DMSO.
-
1-oleoyl-2-acetyl-sn-glycerol (OAG): Prepare a stock solution in DMSO.
-
Assay Buffer (HBSS): Hank's Balanced Salt Solution with 20 mM HEPES, 2 mM CaCl₂, pH 7.4.[6]
-
Probenecid (optional): Anion transport inhibitor to improve dye retention.[9]
-
Culture Medium: As required for the specific cell line (e.g., DMEM with 10% FBS).
-
Equipment: Fluorescence microplate reader with dual excitation (340/380 nm) and injectors, or a fluorescence microscope.
-
Plates: Black, clear-bottom 96-well microplates.
Step-by-Step Procedure
1. Cell Seeding: a. Culture TRPC6-expressing cells under standard conditions (37°C, 5% CO₂). b. Seed cells into black, clear-bottom 96-well plates at a density that will result in an 80-90% confluent monolayer on the day of the experiment (e.g., 3.0 x 10⁴ cells/well).[5] c. Incubate for 16-24 hours.
2. Dye Loading: a. Prepare the Fura-2 AM loading solution in Assay Buffer. For each 10 mL of buffer, add:
- 20 µL of 1 mg/mL Fura-2 AM stock (Final concentration: ~2 µM).
- 25 µL of 20% Pluronic F-127 (Final concentration: 0.05%).[6]
- (Optional) 100 µL of 100X Probenecid stock.[6] b. Aspirate the culture medium from the wells. c. Wash the cell monolayer once with 200 µL of Assay Buffer. d. Add 100 µL of the Fura-2 AM loading solution to each well. e. Incubate the plate for 60 minutes at 37°C in the dark.[9]
3. Compound Incubation: a. Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentration. Include a vehicle control (DMSO). b. After the dye loading incubation, gently aspirate the loading solution. c. Wash the cells twice with 200 µL of Assay Buffer to remove extracellular dye. d. Add 100 µL of the appropriate SAR7334 dilution or vehicle control to each well. e. Incubate for 10-20 minutes at room temperature in the dark.[10]
4. Measurement of Calcium Influx: a. Set the fluorescence plate reader to kinetically measure fluorescence emission at 510 nm, alternating excitation between 340 nm and 380 nm. Set the read interval to 1-5 seconds.[8] b. Record a stable baseline fluorescence ratio for 1-2 minutes. c. Using the instrument's injectors, add the TRPC6 activator (e.g., OAG, final concentration 30-100 µM) to all wells simultaneously. d. Continue recording the kinetic response for an additional 5-10 minutes until the signal reaches a plateau or begins to decline.
Data Analysis and Interpretation
-
Calculate Ratio: For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the intensity from 380 nm excitation (F₃₄₀/F₃₈₀).
-
Normalize Data: Normalize the kinetic traces by dividing each ratio value by the average baseline ratio obtained before adding the activator.
-
Determine Response: The response to the activator is typically calculated as the peak normalized ratio or the area under the curve (AUC) after agonist addition.
-
Generate Dose-Response Curve: Plot the response against the logarithm of the SAR7334 concentration.
-
Calculate IC₅₀: Fit the dose-response data to a four-parameter logistic function to determine the IC₅₀ value, which represents the concentration of SAR7334 required to inhibit 50% of the TRPC6-mediated calcium influx.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. hellobio.com [hellobio.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for SAR7334 Hydrochloride in Isolated Perfused Lungs
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 is a novel, highly potent, and bioavailable inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3][4] TRPC6 is a non-selective cation channel that has been implicated in the pathophysiology of various diseases, including pulmonary hypertension and lung injury.[3][5][6][7] In pulmonary arterial smooth muscle cells (PASMCs), upregulation of TRPC6 is associated with increased cytosolic Ca2+ concentration, leading to vasoconstriction and cellular proliferation.[5][6][8][9] SAR7334 has been shown to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused lung models, highlighting its potential as a therapeutic agent.[1][2][3][4][10][11]
This document provides detailed application notes and a comprehensive protocol for the use of SAR7334 hydrochloride in an isolated perfused lung system, a critical ex vivo model for studying pulmonary physiology and pharmacology.[12][13][14][15][16]
Data Presentation
Table 1: In Vitro Efficacy of SAR7334
| Target | IC50 (nM) | Assay Type | Reference |
| TRPC6 | 7.9 | Patch-clamp | [1][2][3][4][10][11][17] |
| TRPC6 | 9.5 | Ca2+ influx | [1][2][3][4][17] |
| TRPC3 | 282 | Ca2+ influx | [1][2][3][4][17] |
| TRPC7 | 226 | Ca2+ influx | [1][2][3][4][17] |
Table 2: In Vivo / Ex Vivo Activity of SAR7334
| Model | Effect | Dosage | Reference |
| Isolated Perfused Mouse Lungs | Suppression of acute hypoxic pulmonary vasoconstriction (HPV) | Dose-dependent | [1][2][3][4][10][11] |
Signaling Pathway
The signaling pathway below illustrates the role of TRPC6 in pulmonary arterial smooth muscle cells and the mechanism of action for SAR7334. Pathological stimuli, such as hypoxia, can lead to the activation of TRPC6 channels, resulting in an influx of Ca2+. This rise in intracellular calcium contributes to vasoconstriction and proliferation of PASMCs, key events in the development of pulmonary hypertension. SAR7334 acts as a selective antagonist of TRPC6, blocking this calcium influx and thereby mitigating the downstream pathological effects.
Caption: Signaling pathway of TRPC6 activation and inhibition by SAR7334.
Experimental Protocols
Preparation of this compound Solution
This compound can be prepared in a stock solution using Dimethyl Sulfoxide (DMSO). For in vivo or ex vivo applications requiring a physiological buffer, a specific formulation may be necessary to ensure solubility and stability. One suggested method for preparing a working solution involves a multi-step process to create a vehicle suitable for administration:
-
Prepare a stock solution of SAR7334 in fresh, moisture-free DMSO (e.g., 75 mg/mL).[1]
-
To prepare a 1 mL working solution as an example, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300 and mix until clear.[1]
-
Add 50 µL of Tween80 to the mixture and mix until clear.[1]
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.[1]
-
It is recommended to use the mixed solution immediately for optimal results.[1]
Isolated Perfused Lung Protocol (Mouse Model)
This protocol describes the ex vivo perfusion of an isolated mouse lung to study the effects of SAR7334 on pulmonary vascular responses.[12][13][18][19]
1. Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of a ketamine/xylazine cocktail).
-
Ensure a surgical plane of anesthesia is reached by checking for the absence of a pedal withdrawal reflex.
2. Surgical Procedure:
-
Perform a tracheostomy to enable mechanical ventilation.
-
Ventilate the mouse with a small animal ventilator.
-
Perform a median sternotomy to expose the heart and lungs.
-
Carefully dissect the pulmonary artery and the left atrium.
3. Cannulation:
-
Cannulate the pulmonary artery for perfusion inflow.
-
Cannulate the left atrium to allow for the outflow of the perfusate.
4. Lung Isolation and Perfusion:
-
Transfer the isolated heart-lung block to a specialized isolated perfused lung apparatus.[12][13]
-
Begin perfusion with a physiological salt solution (e.g., Krebs-Henseleit buffer) warmed to 37°C and gassed with a normoxic gas mixture (e.g., 21% O2, 5% CO2, balanced with N2).
-
Maintain a constant flow or constant pressure perfusion.[13][14]
5. Experimental Intervention:
-
Allow the lung preparation to stabilize, monitoring the pulmonary arterial pressure (PAP).
-
Induce hypoxic pulmonary vasoconstriction (HPV) by switching the ventilation gas to a hypoxic mixture (e.g., 1-3% O2, 5% CO2, balanced with N2).
-
Once a stable HPV response is observed, introduce this compound into the perfusate at the desired concentrations.
-
Record the changes in PAP to assess the inhibitory effect of SAR7334 on HPV.
6. Data Acquisition and Analysis:
-
Continuously record the pulmonary arterial pressure throughout the experiment.
-
Data can be expressed as the change in PAP from the normoxic baseline.
-
Dose-response curves can be generated to determine the IC50 of SAR7334 for inhibiting HPV.
Experimental Workflow
The following diagram outlines the key steps in the isolated perfused lung experiment.
Caption: Experimental workflow for the isolated perfused lung protocol.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. TRPC6, a therapeutic target for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPC6, a therapeutic target for pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. conductscience.com [conductscience.com]
- 13. Mouse Isolated Perfused Lung Core System (IPL-1) [harvardapparatus.com]
- 14. Isolated Lung Perfusion Systems - Isolated Organ Perfusion Studies - Physiology [harvardapparatus.com]
- 15. Isolated lung perfusion and related techniques for the treatment of pulmonary metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolated lung perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Video: Characterization of the Isolated, Ventilated, and Instrumented Mouse Lung Perfused with Pulsatile Flow [jove.com]
- 19. Experimental model of isolated lung perfusion in rats: first Brazilian experience using the IL-2 isolated perfused rat or guinea pig lung system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following SAR7334 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR7334 hydrochloride is a potent and highly selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel permeable to Ca²⁺. TRPC6 is implicated in various physiological and pathological processes, including focal segmental glomerulosclerosis, pulmonary hypertension, and cardiac hypertrophy. Its activation, often downstream of G-protein coupled receptors like the Angiotensin II receptor type 1 (AT1R), leads to an influx of calcium, initiating a cascade of intracellular signaling events. This document provides detailed protocols and application notes for utilizing Western blot analysis to investigate the effects of this compound on key signaling pathways and protein expression.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by blocking the TRPC6 channel, thereby preventing Ca²⁺ influx into the cell.[1] This action makes it a valuable tool for studying TRPC6-mediated signaling pathways. Key pathways influenced by TRPC6 activity and thus amenable to study using this compound include the calcineurin-NFAT and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) signaling cascades, both of which are critical in cellular processes such as gene transcription, apoptosis, and cytoskeletal rearrangement.
Data Presentation
The following tables summarize quantitative data from Western blot analyses following treatment with TRPC6 inhibitors. These data provide an expected range of protein expression changes and can serve as a reference for experimental design and data interpretation.
Table 1: Effect of TRPC6 Inhibition on Podocyte-Related Protein Expression
| Target Protein | Cell Type | Treatment Conditions | Change in Protein Expression | Reference |
| TRPC6 | Podocytes | PAN stimulation followed by MP or RTX treatment | 5% - 20% decrease | [2] |
| Podocin | Podocytes | Angiotensin II stimulation followed by SAR7334 | Significant Increase | |
| Nephrin | Podocytes | TGF-β1 treatment with TRPC6 knockdown | Alleviation of TGF-β1 induced decrease | |
| Caspase-3 (cleaved) | Podocytes | Angiotensin II stimulation followed by SAR7334 | Significant Decrease |
PAN: Puromycin (B1679871) aminonucleoside, MP: Methylprednisolone (B1676475), RTX: Rituximab (B1143277). Data from related TRPC6 inhibition studies are used to indicate expected outcomes.
Table 2: Effect of this compound on Signaling and Autophagy Markers
| Target Protein | Cell Type | Treatment Conditions | Change in Protein Expression | Reference |
| Phospho-CaMKII | Glomeruli from podocyte-specific TRPC6 transgenic mice | NTS disease induction | Increased activation (relative to WT) | [3] |
| Phospho-CaMKII | Glomeruli from TRPC6-/- mice | NTS disease induction | Reduced activation (relative to WT) | [3] |
| LC3-II | HK-2 cells | 12h SAR7334 treatment | Dose-dependent increase | [1] |
NTS: Nephrotoxic serum. These data highlight the utility of SAR7334 in studying calcium-dependent signaling and autophagy.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Lysis and Protein Extraction for Membrane and Cytosolic Proteins
This protocol is suitable for the extraction of total protein, including the membrane-bound TRPC6 and cytosolic signaling proteins.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Protocol:
-
Culture cells to the desired confluency and treat with this compound and/or agonist as per the experimental design.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable method, such as the BCA protein assay.
-
Store the protein extracts at -80°C until use.
Western Blot Protocol for TRPC6 and Downstream Signaling Proteins
Materials:
-
Protein samples from the above extraction
-
4x Laemmli sample buffer (with 2-mercaptoethanol)
-
SDS-PAGE gels (appropriate percentage for the target protein, e.g., 8-10%)
-
Running buffer (Tris-glycine-SDS)
-
Transfer buffer (Tris-glycine-methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies (see Table 3 for suggestions)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Sample Preparation: Mix the protein extract with Laemmli sample buffer to a final concentration of 1x. For most proteins, heat the samples at 95-100°C for 5 minutes. For multi-pass transmembrane proteins like TRPC6, incubation at 37°C for 30 minutes may be preferable to avoid aggregation.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of the SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (See Table 3 for suggested antibody targets).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the protein bands, normalizing to a loading control (e.g., GAPDH or β-actin).
Table 3: Suggested Primary Antibodies for Western Blot Analysis
| Target Protein | Rationale for Analysis |
| TRPC6 | To confirm the expression of the target of SAR7334 and assess any changes in its total protein level. |
| Phospho-CaMKII (Thr286) | To assess the activation of a key downstream kinase in the Ca²⁺ signaling pathway. |
| Total CaMKII | To use as a normalization control for phosphorylated CaMKII. |
| Calcineurin A | To evaluate the expression of the phosphatase involved in NFAT activation. |
| NFATc1 | To investigate the activation and nuclear translocation of this transcription factor. |
| Podocin | A key podocyte structural protein, its expression is often altered in kidney injury models. |
| Nephrin | Another critical slit diaphragm protein in podocytes, indicative of podocyte health. |
| Cleaved Caspase-3 | A marker of apoptosis, to assess the pro- or anti-apoptotic effects of TRPC6 inhibition. |
| LC3-II | A marker for autophagosome formation, to study the role of TRPC6 in autophagy. |
| GAPDH / β-actin | Loading controls to ensure equal protein loading across lanes. |
Conclusion
Western blot analysis is an indispensable technique for elucidating the cellular effects of this compound. By quantifying changes in the expression and phosphorylation status of key proteins in the TRPC6 signaling pathway, researchers can gain valuable insights into the therapeutic potential of this compound in various disease models. The protocols and data presented here provide a comprehensive guide for designing and executing these experiments, contributing to a deeper understanding of TRPC6-mediated cellular functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The impact of methylprednisolone and rituximab on podocyte injury caused by puromycin aminonucleoside [frontiersin.org]
- 3. Transient Receptor Potential Channel 6 (TRPC6) Protects Podocytes during Complement-mediated Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SAR7334 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of SAR7334 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the proper handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound in its solid, crystalline form is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years. Some suppliers also indicate stability for at least 4 years under these conditions.[1][2] For shorter periods, storage at 4°C is acceptable for up to 2 years.[3] It is crucial to store the powder in a tightly sealed container, away from moisture.[4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, storage at -80°C is recommended for up to 2 years.[3] If stored at -20°C, the solution should be used within 1 to 12 months.[2][3][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: In which solvents can I dissolve this compound?
A: this compound is soluble in several organic solvents. It is readily soluble in DMSO at concentrations up to 100 mg/mL.[4] It is also soluble in ethanol (B145695) (up to 25 mg/mL) and DMF (up to 1 mg/mL).[1] For aqueous solutions, it is soluble up to 100 mM in water.[5] A mixture of Ethanol:PBS (pH 7.2) at a 1:5 ratio can dissolve the compound at 0.16 mg/mL.[1] Note that using fresh, anhydrous DMSO is important, as hygroscopic DMSO can negatively impact solubility.[2][4]
Q4: Is this compound sensitive to light?
Q5: What are the potential signs of degradation of this compound?
A: Visual signs of degradation in the solid form can include a change in color from its typical white to pale yellow crystalline appearance or clumping of the powder due to moisture absorption.[1][4] For solutions, precipitation upon thawing or a noticeable color change may indicate degradation or reduced solubility. If you observe any of these changes, it is recommended to use a fresh vial of the compound.
Stability Data Summary
The following tables summarize the available stability data for this compound in both solid and solution forms.
Table 1: Stability of Solid this compound
| Storage Temperature | Recommended Duration | Reference |
| -20°C | ≥ 4 years | [1] |
| -20°C | 3 years | [2] |
| 4°C | 2 years | [3] |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Recommended Duration | Reference |
| DMSO | -80°C | 2 years | [3] |
| DMSO | -80°C | 6 months | [4][6] |
| DMSO | -20°C | 1 year | [3] |
| DMSO | -20°C | 1 month | [2][4] |
| DMSO | 4°C | 2 weeks | [6] |
Troubleshooting Guide
Issue: Difficulty dissolving this compound.
-
Possible Cause: The compound may have absorbed moisture, or the solvent may not be of sufficient purity.
-
Troubleshooting Steps:
Issue: Inconsistent experimental results.
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Review your storage procedures. Ensure the compound and its solutions are stored at the recommended temperatures and protected from light and moisture.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2]
-
If degradation is suspected, use a fresh vial of this compound for subsequent experiments.
-
For in vivo studies, ensure that the formulation is prepared fresh before each use for optimal results.[6]
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: this compound (MW: 440.79 g/mol ), anhydrous DMSO, a calibrated balance, and appropriate volumetric flasks and pipettes.
-
Procedure: a. Accurately weigh out 4.41 mg of this compound. b. Transfer the weighed compound to a 1 mL volumetric flask. c. Add a small amount of anhydrous DMSO to dissolve the compound completely. Gentle vortexing or sonication can be used to aid dissolution. d. Once fully dissolved, add anhydrous DMSO to the 1 mL mark. e. Mix the solution thoroughly. f. For storage, dispense single-use aliquots into amber vials and store at -80°C.
Protocol for Preparing a Formulation for In Vivo Oral Administration:
This protocol is based on a formulation that yields a clear solution of ≥ 2.5 mg/mL.[4]
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure: a. Prepare a stock solution of this compound in DMSO. b. In a sterile tube, add the solvents in the following order and vortex to mix after each addition:
- 10% DMSO (containing the required amount of this compound)
- 40% PEG300
- 5% Tween-80
- 45% Saline c. Ensure the final solution is clear before administration. This formulation should be prepared fresh for immediate use.[6]
Visual Guides
Caption: Troubleshooting guide for common issues with this compound.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ultraviolet and vacuum ultraviolet photo-processing of protonated benzonitrile (C6H5CNH+) - A plausible pathway to larger interstellar aromatics | Astronomy & Astrophysics (A&A) [aanda.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
troubleshooting SAR7334 hydrochloride solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SAR7334 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: SAR7334 is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel.[1][2][3] Its hydrochloride salt is the form commonly used in research. It functions by blocking the influx of calcium (Ca2+) through TRPC6 channels, with a reported IC50 value of approximately 7.9 nM in patch-clamp experiments.[1][2][3][4][5][6] While highly potent for TRPC6, at higher concentrations, it can also inhibit TRPC3 and TRPC7.[1][3][4][5][6][7]
Q2: What are the recommended storage conditions for this compound? A2: For long-term stability, the solid powder form of this compound should be stored at -20°C for up to 3 years.[1] In solvent, stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] To maintain solution integrity, it is best to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q3: Is this compound soluble in aqueous buffers like PBS? A3: this compound has very low solubility in aqueous buffers alone. One supplier notes a solubility of only 0.16 mg/mL in a 1:5 mixture of Ethanol:PBS (pH 7.2).[8] Direct dissolution in PBS is not recommended for achieving high concentrations.
Q4: How does SAR7334 inhibit TRPC6-mediated signaling? A4: SAR7334 acts as a channel blocker.[8] Pathological or physiological stimuli can lead to the activation of TRPC6, opening the channel and allowing an influx of Ca2+ into the cell. This increase in intracellular calcium triggers various downstream signaling cascades. SAR7334 directly blocks this channel, preventing the Ca2+ influx and inhibiting subsequent cellular responses.
Solubility Data Summary
Quantitative solubility data for this compound varies between suppliers. The following table summarizes available information. It is critical to use fresh, anhydrous solvents, as hygroscopic DMSO, in particular, can significantly reduce solubility.[1][2]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source(s) |
| DMSO | ≥ 370 mg/mL | 1005.79 mM | Use newly opened DMSO.[1] | MedchemExpress[1] |
| DMSO | 100 mg/mL | 226.87 mM | Ultrasonic assistance needed.[7] | MedchemExpress[7] |
| DMSO | 74 mg/mL | 201.15 mM | Use fresh DMSO.[2] | Selleck Chemicals[2] |
| DMSO | 15 mg/mL | ~34 mM | - | Cayman Chemical[8] |
| Water | 44.08 mg/mL | 100 mM | - | Tocris Bioscience[9] |
| Ethanol | 74 mg/mL | ~167.8 mM | - | Selleck Chemicals[2] |
| Ethanol | 25 mg/mL | ~56.7 mM | - | Cayman Chemical[8] |
| DMF | 1 mg/mL | ~2.27 mM | - | Cayman Chemical[8] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | ~0.36 mM | Limited aqueous solubility.[8] | Cayman Chemical[8] |
Troubleshooting Guide
Problem 1: My this compound powder is not dissolving in the recommended solvent (e.g., DMSO).
-
Question: I am trying to prepare a high-concentration stock solution in DMSO, but I see particulates or a cloudy suspension. What steps can I take?
-
Answer: This is a common issue that can often be resolved with the following steps.
-
Verify Solvent Quality: DMSO is highly hygroscopic. Absorbed moisture can drastically reduce the solubility of many compounds.[1][2] Always use fresh, high-purity, anhydrous DMSO from a newly opened bottle.
-
Apply Sonication: Use a sonicator bath to provide mechanical energy, which can help break up solid particles and facilitate dissolution.[10]
-
Use Gentle Heat: Warming the solution gently (e.g., in a 37°C water bath) can increase the rate of dissolution.[7][10] Avoid excessive heat, which could potentially degrade the compound.
-
Check Concentration: Ensure you are not trying to exceed the known solubility limit for that specific solvent (see table above). If necessary, reduce the target concentration by adding more solvent.[10]
Problem 2: A precipitate formed after diluting my DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS).
-
Question: My DMSO stock was clear, but upon adding it to my aqueous buffer for a final working solution, the solution turned cloudy or a precipitate formed. Why is this happening and how can I fix it?
-
Answer: This is known as solvent mismatch or precipitation upon dilution. The compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous environment.
Preventative Strategies:
-
Lower Stock Concentration: Prepare a more dilute stock solution in DMSO. This reduces the magnitude of the solvent change when diluting into the aqueous phase.[10]
-
Increase Final Volume: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% for cell-based assays) to minimize its effect on the experiment and on compound solubility.
-
Use a Co-Solvent Formulation: For in vivo studies, multi-component solvent systems are often required. Several have been reported for this compound, which gradually decrease the polarity.[7] An example protocol is provided below.
-
Add to Vortexing Buffer: When preparing the working solution, add the DMSO stock dropwise into the aqueous buffer while the buffer is actively being vortexed or stirred. This promotes rapid mixing and can help prevent localized high concentrations that lead to precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol is based on solubility data from multiple suppliers.[1][2][7][9]
-
Weigh Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 440.79 g/mol ) using an analytical balance.[7][8] For example, to make 1 mL of a 100 mM solution, you would need 44.08 mg.
-
Add Solvent: In a sterile, chemically resistant tube, add the appropriate volume of fresh, anhydrous DMSO.
-
Facilitate Dissolution: Vortex the mixture thoroughly. If the solid does not completely dissolve, use a sonicator bath for 10-15 minutes.[7] If necessary, warm the solution briefly in a 37°C water bath.
-
Verify Clarity: Ensure the solution is completely clear with no visible particulates before proceeding.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -80°C.[1]
Protocol 2: Preparation of an In Vivo Formulation (Oral Gavage)
This protocol is adapted from a formulation used for in vivo experiments.[7] This method yields a clear solution of at least 2.5 mg/mL.
-
Initial Dissolution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare Vehicle: In a separate sterile tube, prepare the final vehicle by mixing the components in the specified order and ratios. The final composition will be:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Combine Components: Add the required volume of the DMSO stock to the PEG300 and mix until clear. Add the Tween-80 and mix until clear. Finally, add the saline and mix thoroughly.
-
Example for 1 mL final volume: Add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300. Mix. Add 50 µL of Tween-80. Mix. Add 450 µL of saline. Mix.
-
-
Final Checks: Ensure the final solution is clear. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[7] It is recommended to use this formulation immediately after preparation.[2][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SAR7334 Hydrochloride Concentration for Cell Culture
Welcome to the technical support center for SAR7334 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the transient receptor potential canonical 6 (TRPC6) channel.[1][2][3][4] It blocks TRPC6-mediated calcium (Ca²⁺) influx into cells.[1][4][5][6] While it is most potent against TRPC6, it can also inhibit TRPC3 and TRPC7 at higher concentrations.[1][4][5][6] It does not significantly affect TRPC4 and TRPC5 channels.[1][4][5][6]
Q2: What is a good starting concentration for this compound in a new cell line?
For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A good starting point, based on its in vitro potency, would be in the low nanomolar to low micromolar range. Published studies have used concentrations ranging from 100 nM to 1 µM to achieve significant inhibition of TRPC6.[1][2] The IC₅₀ for TRPC6 currents is approximately 7.9 nM.[1][2][3][4]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3][7] It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous, high-quality DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[1] When preparing your working solution, dilute the stock in your cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8]
Q4: I am observing precipitation when I dilute my this compound stock solution in my cell culture medium. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium. Here are a few troubleshooting steps:
-
Lower the final concentration: Try using a lower final concentration of this compound in your experiment.
-
Increase the solvent concentration (with caution): If your experimental design allows, you could slightly increase the final DMSO concentration, but be mindful of potential toxicity to your cells. Always include a vehicle control with the same final DMSO concentration.[8]
-
Use a different solvent system for stock solution: While DMSO is common, for specific applications, other solvent systems might be considered, though their compatibility with your cell line must be verified. Some suppliers provide solubility information in other solvents like ethanol.[7]
-
Gentle warming and sonication: In some cases, gentle warming and/or sonication can help dissolve the compound during the preparation of the working solution.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death or cytotoxicity at expected inhibitory concentrations. | The cell line may be highly sensitive to TRPC6 inhibition. Off-target effects at higher concentrations. The final DMSO concentration is too high. | Perform a dose-response experiment to determine the cytotoxic concentration (CC50) and use a concentration well below this for your experiments.[8] Include a vehicle control with the same final DMSO concentration to rule out solvent toxicity.[8] |
| Inconsistent or no inhibitory effect observed. | Incorrect concentration calculation or dilution error. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. The specific cellular process being studied is not dependent on TRPC6 activity. Low expression of TRPC6 in your cell line. | Double-check all calculations and ensure accurate pipetting. Use freshly prepared dilutions from a properly stored stock solution.[1] Verify the role of TRPC6 in your experimental model through literature or by using a positive control. Confirm TRPC6 expression in your cell line using techniques like Western blot or qPCR. |
| Variability between experiments. | Inconsistent cell seeding density. Variations in incubation time. Use of different batches of the compound or serum. | Standardize your experimental protocol, including cell seeding density and treatment duration. If possible, use the same batch of reagents for a set of comparative experiments. |
Data Presentation
Table 1: Inhibitory Potency (IC₅₀) of this compound Against TRPC Channels
| TRP Channel | IC₅₀ (nM) |
| TRPC6 | 7.9 - 9.5[1][4][5][6] |
| TRPC3 | 282[1][4][5][6] |
| TRPC7 | 226[1][4][5][6] |
| TRPC4 | Not Affected[1][4][5][6] |
| TRPC5 | Not Affected[1][4][5][6] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (226.87 mM)[1] |
| Ethanol | 25 mg/mL[7] |
| Water | Insoluble[3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol helps determine the concentration of this compound that effectively inhibits the target without causing significant cytotoxicity.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common range to test is from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as your highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Then, solubilize the formazan (B1609692) crystals and measure the absorbance.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the concentration that causes 50% inhibition of cell viability (IC₅₀ for viability, also referred to as CC50).
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol can be used to confirm the on-target effect of this compound by examining the phosphorylation status of proteins downstream of Ca²⁺ signaling pathways.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer the proteins to a PVDF membrane, and probe with primary antibodies against your target protein (e.g., a phosphorylated downstream effector of Ca²⁺ signaling) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the level of the target protein to the loading control to determine the effect of this compound on its phosphorylation or expression.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing SAR7334 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
preventing SAR7334 hydrochloride precipitation in solution
Welcome to the technical support center for SAR7334 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this potent TRPC6 inhibitor. Here you will find troubleshooting guides and frequently asked questions to ensure the successful preparation and application of this compound in your experiments.
Troubleshooting Guide: Preventing Precipitation
This guide addresses specific issues related to the precipitation of this compound in solution.
Q1: My this compound is not dissolving properly in my chosen solvent. What should I do?
A1: Difficulty in dissolving this compound can be due to several factors. Here are the initial steps to take:
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Verify Solvent and Solubility: First, ensure you are using a recommended solvent. This compound has varying solubility in different solvents.[1][2][3][4] For high-concentration stock solutions, 100% DMSO is often the most effective solvent.[1][2][3][5] It is crucial to use a fresh, anhydrous grade of DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[3]
-
Mechanical Assistance: If the compound does not readily dissolve, gentle vortexing or sonication can be used to aid dissolution.[1]
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Gentle Heating: In some cases, gentle warming in a water bath (e.g., up to 37°C) can help solubilize the compound.[6] However, be cautious with heating, as it can potentially degrade the compound. Always check for any visual signs of degradation, such as a color change.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Optimize Dilution Technique: Instead of adding the aqueous buffer directly to your concentrated DMSO stock, perform serial dilutions of the stock solution in DMSO first. Then, add the final diluted DMSO sample to your aqueous buffer. When diluting, add the stock solution dropwise into the aqueous buffer while gently vortexing to ensure rapid and even dispersion.[6]
-
Lower Final Concentration: The precipitation may be occurring because the final concentration of this compound exceeds its solubility limit in the aqueous buffer.[7] Try lowering the final concentration of the inhibitor in your experiment.
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Use a Co-Solvent System: For in vivo or other specialized applications, a co-solvent system can be employed to maintain solubility. Several formulations have been shown to be effective for this compound.[1] For example, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used to achieve a clear solution.[1]
-
Adjust Buffer pH: The solubility of hydrochloride salts can be pH-dependent.[8][9] Basic compounds are often more soluble at a lower pH.[6] You may need to experiment with the pH of your aqueous buffer to find the optimal range for this compound solubility.
Q3: I am observing inconsistencies in my cell-based assays. Could this be related to this compound precipitation?
A3: Yes, poor solubility and precipitation of the inhibitor in cell culture medium can lead to inconsistent results.[6] Here’s how to troubleshoot this:
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your cell culture medium. Most cell lines can tolerate up to 0.1% DMSO, but higher concentrations can be cytotoxic.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serum Interaction: The presence of serum proteins in the culture medium can sometimes impact the solubility and bioavailability of small molecules.[6] Consider testing different serum concentrations or using serum-free media if your experimental design permits.
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. You can also add a drop of the working solution onto a slide and check for precipitation under a microscope.[10]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: The choice of solvent depends on the intended application and desired concentration. Based on available data, the following solvents can be used:
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥ 370 mg/mL | [5] |
| DMSO | 100 mg/mL (with ultrasound) | [1] |
| DMSO | 74 mg/mL | [3] |
| DMSO | 15 mg/mL | [2] |
| Ethanol | 74 mg/mL | [3] |
| Ethanol | 25 mg/mL | [2] |
| Water | 44.08 mg/mL | [4] |
| DMF | 1 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [2] |
Q2: How should I prepare stock solutions of this compound?
A2: For preparing a high-concentration stock solution, 100% anhydrous DMSO is recommended.[5] To minimize the impact of moisture, use a fresh, unopened bottle of DMSO.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of 100% anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or higher).
-
Vortex the solution until the compound is completely dissolved. If necessary, use a sonicating water bath for short intervals to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution using a Co-Solvent System (for in vivo use)
This protocol provides an example of a co-solvent system that has been used for this compound.[1]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to clarify the solution.[1]
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rjpdft.com [rjpdft.com]
- 9. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.selleckchem.com [file.selleckchem.com]
SAR7334 Hydrochloride Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of SAR7334 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, with an IC50 value of approximately 7.9 nM in patch-clamp experiments and 9.5 nM in calcium influx assays.[1][2][3][4][5][6]
Q2: What are the known off-targets of this compound?
A2: At higher concentrations, SAR7334 is known to inhibit other members of the TRPC channel family, specifically TRPC3 and TRPC7.[1][2][3][4][5][6] It has been reported to have negligible effects on TRPC4 and TRPC5 channels.[1][2][3][4][5][6] One report also mentions the inhibition of TRPM3.[7] A comprehensive screening against a broad panel of kinases and other receptors is not publicly available.
Q3: What are the potential downstream consequences of inhibiting the off-target channels, TRPC3 and TRPC7?
A3: Inhibition of TRPC3 and TRPC7 can interfere with intracellular calcium signaling pathways. These channels are activated by diacylglycerol (DAG) downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The resulting calcium influx can activate transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are involved in various cellular processes including immune responses, inflammation, and cell proliferation.[8][9][10][11]
Q4: How can I experimentally assess the off-target effects of SAR7334 in my model system?
A4: A tiered approach is recommended. Start by confirming the on-target effect on TRPC6. Then, assess the effects on the known off-targets, TRPC3 and TRPC7, using functional assays like calcium imaging or patch-clamp electrophysiology. For a broader screen, consider commercially available safety pharmacology panels that assess activity against a wide range of kinases, GPCRs, ion channels, and enzymes.
Data Presentation
Table 1: In Vitro Potency of this compound on TRPC Channels
| Target | Assay Type | IC50 (nM) | Reference(s) |
| TRPC6 | Whole-Cell Patch Clamp | 7.9 | [1][2][3] |
| TRPC6 | Ca2+ Influx Assay | 9.5 | [1][2][4][5][6] |
| TRPC3 | Ca2+ Influx Assay | 282 | [1][2][3][4][5][6] |
| TRPC7 | Ca2+ Influx Assay | 226 | [1][2][3][4][5][6] |
Note: A comprehensive off-target screening profile for SAR7334 against a broad panel of kinases and receptors is not publicly available. The data presented here is limited to the known interactions within the TRPC channel family.
Mandatory Visualizations
Caption: Recommended experimental workflow for investigating SAR7334 off-target effects.
Caption: Simplified signaling pathway of TRPC3/TRPC7 activation and downstream effects.
Experimental Protocols
Protocol 1: Calcium Influx Assay for TRPC3 and TRPC7
Objective: To determine the inhibitory effect of SAR7334 on TRPC3 and TRPC7 channel activity by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human TRPC3 or TRPC7.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium.
-
1-Oleoyl-2-acetyl-sn-glycerol (OAG) as a TRPC3/7 agonist.
-
This compound.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR).
Methodology:
-
Cell Plating: Seed HEK293-TRPC3 or HEK293-TRPC7 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in calcium-free HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS containing calcium. Also, prepare a solution of OAG (e.g., 100 µM) in HBSS with calcium.
-
Assay Procedure:
-
Wash the cells twice with calcium-free HBSS to remove extracellular dye.
-
Add the various concentrations of SAR7334 to the wells and incubate for 10-20 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add the OAG solution to all wells to stimulate channel activity and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the influx of calcium.
-
Calculate the percentage of inhibition for each concentration of SAR7334 compared to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for TRPC3/TRPC7
Objective: To directly measure the effect of SAR7334 on ion currents mediated by TRPC3 and TRPC7 channels.
Materials:
-
HEK293 cells transiently or stably expressing human TRPC3 or TRPC7.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
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Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2).
-
OAG for channel activation.
-
This compound.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a TRPC3 or TRPC7 expressing cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.
-
Perfuse the cell with the external solution containing OAG to activate TRPC3/7 channels and record the baseline current.
-
Apply different concentrations of SAR7334 in the presence of OAG and record the resulting currents.
-
-
Data Analysis:
-
Measure the amplitude of the inward and outward currents.
-
Calculate the percentage of current inhibition at each SAR7334 concentration.
-
Determine the IC50 value from the concentration-response curve.
-
Troubleshooting Guides
Troubleshooting Calcium Influx Assays (FLIPR)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough but gentle washing of the cell monolayer. Use a masking dye if available in your assay kit. |
| Cell death leading to dye leakage. | Check cell viability before and after the assay. Optimize cell seeding density and handling. | |
| Low signal-to-noise ratio | Low expression of the target channel. | Use a cell line with confirmed high expression of TRPC3 or TRPC7. |
| Inefficient dye loading. | Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used to aid dye solubilization. | |
| Suboptimal agonist concentration. | Perform a dose-response curve for OAG to determine the optimal concentration for channel activation. | |
| Inconsistent results between wells | Uneven cell seeding. | Ensure a homogenous cell suspension and careful plating technique. |
| Pipetting errors during compound or agonist addition. | Use calibrated multichannel pipettes and ensure consistent addition across the plate. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Troubleshooting Whole-Cell Patch-Clamp Recordings
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Difficulty achieving a Giga-ohm seal | Debris on the cell membrane or pipette tip. | Ensure solutions are filtered and the cell culture is clean. Apply positive pressure to the pipette as it approaches the cell. |
| Unhealthy cells. | Use cells from a healthy, sub-confluent culture. Ensure proper osmolarity and pH of solutions. | |
| Unstable recording (high leak current) | Poor seal quality. | If the seal resistance is low, discard the cell and try again. |
| Cell membrane rupture. | Apply suction gently and monitor the seal resistance closely during break-in. | |
| No response to agonist (OAG) | Low channel expression. | Use cells with confirmed functional expression of TRPC3 or TRPC7. |
| Agonist degradation. | Prepare fresh agonist solutions for each experiment. | |
| Run-down of current over time | Washout of essential intracellular components. | Include ATP and GTP in the internal solution. Consider using the perforated patch technique for longer recordings. |
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Canonical transient receptor potential 3 channels activate NF-κB to mediate allergic airway disease via PKC-α/IκB-α and calcineurin/IκB-β pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypertrophic scar contracture is mediated by the TRPC3 mechanical force transducer via NFkB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
improving SAR7334 hydrochloride bioavailability for experiments
Welcome to the technical support center for SAR7334 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the experimental use of SAR7334, with a primary focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
SAR7334 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel.[1][2] It is supplied as a dihydrochloride (B599025) salt, which is a crystalline solid.[3] SAR7334 is highly potent, blocking TRPC6-mediated Ca2+ influx and currents with IC50 values in the low nanomolar range (7.9 nM to 9.5 nM).[1][2][4] It also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[1][5] Due to its properties, it is a valuable tool for investigating the physiological and pathological roles of TRPC6.
A summary of its key properties can be found in the table below.
Table 1: Physicochemical and Solubility Data of this compound
| Property | Value | Source(s) |
|---|---|---|
| Formal Name | 4-[[(1R,2R)-2-[(3R)-3-amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chloro-benzonitrile, dihydrochloride | [3] |
| Molecular Formula | C₂₁H₂₂ClN₃O • 2HCl | [3] |
| Formula Weight | 440.8 g/mol | [3] |
| Formulation | Crystalline Solid | [3] |
| Solubility (Water) | Insoluble / Poor (0.16 mg/mL in Ethanol:PBS 1:5) | [3][6] |
| Solubility (DMSO) | ≥74 mg/mL. Note: Use fresh, anhydrous DMSO as moisture can reduce solubility. | [4][6] |
| Solubility (Ethanol) | ~25-74 mg/mL |[3][6] |
Q2: Several publications describe SAR7334 as "orally bioavailable." Why is its formulation still a concern for experiments?
While SAR7334 has demonstrated oral bioavailability in preclinical studies, this outcome is highly dependent on the use of an appropriate vehicle or formulation strategy.[1][2][7] The term "orally bioavailable" indicates that the molecule can be absorbed into systemic circulation after oral administration, but it does not mean this happens easily or efficiently when the compound is administered in a simple, non-optimized vehicle.
The primary challenge stems from this compound's poor aqueous solubility.[3][6] When administered in a simple aqueous suspension, the dissolution rate in the gastrointestinal tract is likely to be very low, which is a rate-limiting step for absorption. Therefore, specialized formulations are required to enhance its solubility and ensure consistent and adequate absorption for reliable experimental results. The published pharmacokinetic data were generated using such optimized formulations.[1]
Q3: What is the mechanism of action of SAR7334?
SAR7334 is an inhibitor of diacylglycerol (DAG)-sensitive TRPC channels, with high potency for TRPC6.[1][7] In many cellular systems, G-protein coupled receptors (GPCRs) activate the enzyme Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and DAG. While IP₃ triggers calcium release from intracellular stores, DAG directly activates TRPC6 channels located on the plasma membrane. This activation leads to an influx of extracellular calcium (Ca²⁺), which mediates various physiological responses. SAR7334 directly blocks this influx by inhibiting the TRPC6 channel.[1]
Troubleshooting Guides
Problem 1: My this compound won't dissolve for in vitro experiments.
Cause: this compound has very low solubility in aqueous buffers. Direct dissolution in phosphate-buffered saline (PBS) or cell culture media is often unsuccessful.
Solution:
-
Primary Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent to prepare a concentrated stock solution (e.g., 10-50 mM).[4][6] Moisture in DMSO can significantly lower the solubility of some compounds, so using a fresh, sealed bottle is recommended.[6]
-
Assistance: If dissolution is slow, gentle warming (to 37°C) and/or brief sonication can be used to aid the process.[5]
-
Dilution: For your final working concentration, perform a serial dilution from your DMSO stock into the aqueous experimental buffer. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Problem 2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer.
Cause: This is a common issue for poorly soluble compounds. When the DMSO stock is diluted into an aqueous medium, the compound may crash out of solution as it is no longer in its preferred solvent environment.
Solution:
-
Lower the Final Concentration: Ensure your final assay concentration is not above the aqueous solubility limit.
-
Use a Carrier Protein: For cell culture experiments, the presence of serum (e.g., FBS) in the media can help stabilize the compound and keep it in solution. If working in serum-free media, consider adding bovine serum albumin (BSA) (e.g., 0.1-0.5%).
-
Incorporate a Surfactant: For biochemical assays, adding a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 to the final buffer can help maintain solubility.
-
Check pH: Ensure the pH of your final buffer is compatible with the compound's stability and solubility.
Problem 3: I am observing low or inconsistent drug exposure in my in vivo (oral gavage) experiments.
Cause: Poor and variable absorption due to inadequate dissolution of SAR7334 in the gastrointestinal tract. Administering the compound as a simple suspension is likely to yield poor results.
Solution: Use a specialized vehicle designed to enhance solubility and absorption. Several formulations have been developed for preclinical studies. Choose a formulation based on your experimental needs (e.g., single dose vs. chronic dosing) and compatibility with your animal model.
Table 2: Recommended Vehicle Formulations for In Vivo Experiments
| Formulation Type | Composition | Final Conc. Goal | Source(s) |
|---|---|---|---|
| Co-solvent / Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |
| Cyclodextrin-based | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5] |
| Oil-based | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |[5] |
Experimental Protocol: Preparation of an In Vivo Co-solvent/Surfactant Formulation
This protocol is adapted from published methods to prepare a 1 mL final volume.[5] Scale volumes as needed.
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it in 100 µL of high-purity DMSO. Ensure it is fully dissolved.
-
Add Co-solvent: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear.
-
Add Aqueous Phase: Slowly add 450 µL of sterile saline to the mixture while vortexing to prevent precipitation.
-
Final Check: The final solution should be a clear, homogenous solution. Use immediately after preparation for best results. If not used immediately, store appropriately and check for precipitation before use.
Problem 4: How can I assess the bioavailability of my formulation before a large or critical animal study?
Cause: Running a full pharmacokinetic (PK) study can be resource-intensive. Preliminary in vitro screening can help de-risk your formulation choice and predict its potential in vivo performance.
Solution: Use a tiered approach to assess bioavailability, starting with simple in vitro methods and progressing to more complex assays as needed.
Table 3: Overview of Bioavailability Assessment Methods
| Method Type | Assay | Key Principle | Use Case |
|---|---|---|---|
| In Vitro | Kinetic Solubility | Measures solubility of the compound in biorelevant media (e.g., FaSSIF/FeSSIF) over time. | Rapidly screen different formulations for improved solubility. |
| PAMPA | Measures passive diffusion across an artificial lipid membrane.[8] | High-throughput screening to predict passive permeability.[9][10] | |
| Caco-2 Permeability | Uses a monolayer of human intestinal cells to model drug transport (passive and active).[8] | More complex and biologically relevant model for intestinal absorption. |
| In Vivo | Pharmacokinetics (PK) | Measures drug concentration in blood/plasma over time after administration.[11] | The definitive method to determine the rate and extent of absorption (Cmax, Tmax, AUC). |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a simplified protocol to compare the permeability of different SAR7334 formulations.
-
Prepare Donor Plate: Add your prepared SAR7334 formulations (e.g., dissolved in a co-solvent vehicle which is then diluted in buffer) to the wells of a 96-well donor plate (e.g., Millipore MultiScreen).
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with a suitable buffer (e.g., PBS with 5% DMSO to act as a sink).
-
Hydrate Membrane: The filter on the donor plate is pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the compound can permeate from the donor, across the lipid membrane, into the acceptor well.
-
Incubate: Incubate the plate sandwich for a set period (e.g., 4-16 hours) at room temperature with gentle shaking.
-
Measure Concentrations: After incubation, carefully separate the plates. Measure the concentration of SAR7334 in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) can be calculated based on the change in concentration over time. Compare the Pe values between different formulations to identify the one with the highest passive permeability.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
dealing with SAR7334 hydrochloride toxicity in cell lines
Welcome to the technical support center for SAR7334 hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell culture experiments and troubleshooting potential issues related to its use, particularly unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] It blocks TRPC6-mediated calcium influx into cells.[1][3]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for TRPC6. However, at higher concentrations, it can also inhibit TRPC3 and TRPC7 channels.[1][2][3] It does not have significant activity at TRPC4 and TRPC5 channels.[1]
Q3: My cells are showing increased toxicity after treatment with this compound. Is this expected?
While this compound is generally used as a specific inhibitor, unexpected cytotoxicity can occur. This could be due to several factors including high concentrations leading to off-target effects, solvent toxicity, or the specific dependence of your cell line on TRPC6 signaling for survival.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
To determine if the observed cytotoxicity is due to the inhibition of TRPC6 (on-target) or other unintended effects (off-target), you can perform several experiments. A genetic knockdown of TRPC6 (e.g., using siRNA or CRISPR) can help determine if this phenocopies the inhibitor's effect.[4] Additionally, using a structurally different TRPC6 inhibitor to see if it replicates the results can also provide evidence for on-target activity.[4]
Q5: Could this compound be interfering with my cell viability assay?
It is possible. Some compounds can interfere with the reagents used in common colorimetric and fluorometric cell viability assays (e.g., MTT, XTT, MTS).[5][6][7] It is recommended to include a cell-free control (media, this compound, and assay reagent) to check for any direct chemical reactions that may alter the readout.
Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: High Levels of Cell Death Observed
If you observe significant cell death after treating your cells with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Unexpected Cytotoxicity
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
SAR7334 hydrochloride long-term stability in solution
This technical support center provides guidance on the long-term stability of SAR7334 hydrochloride in solution, addressing common issues researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid?
A1: As a solid, this compound is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1] One supplier suggests stability for at least 4 years at -20°C.[2]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on the storage temperature and the solvent. For optimal stability, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. General recommendations from various suppliers are summarized in the table below.
Q3: In which solvents is this compound soluble?
A3: this compound exhibits solubility in a variety of common laboratory solvents. The approximate solubilities are detailed in the table below. Note that for some solvents, sonication may be required to achieve complete dissolution.[1] It has been noted that hygroscopic DMSO can negatively impact solubility.[1]
Q4: Are there established protocols for preparing this compound formulations for in vivo studies?
A4: Yes, several suppliers provide protocols for preparing formulations suitable for oral administration in animal models. These typically involve a combination of solvents to ensure solubility and bioavailability. An example protocol is provided in the Experimental Protocols section.
Q5: What is the mechanism of action of SAR7334?
A5: SAR7334 is a potent and specific inhibitor of the transient receptor potential canonical 6 (TRPC6) cation channel.[1][3] It also shows inhibitory activity against TRPC3 and TRPC7, though with lower potency.[3]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Solvent | Source |
| -80°C | Up to 2 years | DMSO | [1][3] |
| -80°C | 6 months | Not specified | [1] |
| -20°C | Up to 1 year | DMSO | [1][3] |
| -20°C | 1 month | Not specified | [1] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ≥ 370 mg/mL | [1] |
| DMSO | 100 mM | |
| DMSO | 15 mg/mL | [2] |
| Water | 100 mM | |
| Ethanol | 25 mg/mL | [2] |
| DMF | 1 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The solution may be supersaturated, or the solvent may have absorbed moisture. Repeated freeze-thaw cycles can also contribute to precipitation. | Gently warm the solution and use sonication to aid in re-dissolving the compound.[1] For future use, ensure stock solutions are aliquoted to minimize freeze-thaw cycles. Use fresh, anhydrous DMSO for preparing solutions as moisture can reduce solubility.[4] |
| Inconsistent experimental results over time. | The compound in the working solution may be degrading. Stability in aqueous buffers, especially at neutral or alkaline pH, can be limited. | Prepare fresh working solutions from a frozen stock solution for each experiment. If using aqueous buffers, prepare the solution immediately before use. Consider conducting a small-scale stability test in your specific experimental buffer. |
| Difficulty dissolving the compound. | The compound may not be sufficiently soluble in the chosen solvent at the desired concentration. | Refer to the solubility table and consider using a solvent in which this compound has higher solubility, such as DMSO. Gentle heating and sonication can also facilitate dissolution. |
Experimental Protocols
Protocol for Preparing an in vivo Formulation
This protocol is provided as an example for preparing a formulation suitable for oral administration.
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Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 75 mg/mL.
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Prepare the vehicle: The vehicle consists of PEG300, Tween 80, and ddH₂O.
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Combine ingredients: For a 1 mL final volume, add 50 µL of the 75 mg/mL DMSO stock solution to 400 µL of PEG300.
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Mix thoroughly: Mix the DMSO stock and PEG300 until the solution is clear.
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Add Tween 80: Add 50 µL of Tween 80 to the mixture and mix until clear.
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Add ddH₂O: Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Use immediately: It is recommended to use the mixed solution immediately for optimal results.[4]
Visualizations
Caption: this compound's inhibitory action on TRPC channels.
Caption: Workflow for assessing SAR7334 stability in an experimental buffer.
References
best practices for handling SAR7334 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR7334 hydrochloride.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel.[1][2][3][4] Its primary mechanism of action is the blockage of TRPC6-mediated calcium (Ca²⁺) influx into cells.[4][5][6][7]
Q2: What is the selectivity profile of SAR7334?
SAR7334 is highly selective for TRPC6. It also inhibits TRPC3 and TRPC7 but at significantly higher concentrations. It does not affect TRPC4 and TRPC5-mediated Ca²⁺ entry.[1][5][6][7] One study noted that SAR7334 also inhibits TRPM3 channels.[8]
In Vitro and In Vivo Applications
Q3: What are the common research applications for this compound?
-
In Vitro: SAR7334 is used to study the role of TRPC6 in cellular processes such as Angiotensin II-evoked calcium influx in podocytes, oxidative stress-induced apoptosis, and autophagy in renal proximal tubule cells.[1][9]
-
In Vivo: It is suitable for chronic oral administration and has been used to investigate the role of TRPC6 in conditions like hypoxic pulmonary vasoconstriction (HPV) and to study its effects on blood pressure in spontaneously hypertensive rats (SHR).[1][4][6]
Troubleshooting Guide
Solubility and Preparation of Solutions
Q1: I am having trouble dissolving this compound. What should I do?
If you observe precipitation or phase separation during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to use fresh, anhydrous solvents, as moisture can negatively impact solubility, especially when using DMSO.[3][4]
Q2: My compound precipitated out of solution after storage. How can I prevent this?
For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[1] Stock solutions, when stored correctly, should remain stable. If precipitation occurs upon thawing a stock solution, gentle warming and vortexing may help to redissolve the compound.
Experimental Issues
Q3: I am not observing the expected inhibitory effect of SAR7334 in my cell-based assay. What could be the reason?
Several factors could contribute to a lack of effect:
-
Incorrect Concentration: Ensure you are using a concentration of SAR7334 that is appropriate for inhibiting TRPC6. The IC₅₀ for TRPC6 currents is approximately 7.9 nM.[1][2][3][4]
-
Cell Line/Type: Confirm that your cells express functional TRPC6 channels.
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Assay Conditions: The presence of other substances in your media could potentially interfere with the activity of SAR7334.
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Compound Degradation: Ensure that the compound has been stored correctly and has not degraded.
Q4: I am seeing off-target effects in my experiment. Is this expected with SAR7334?
While SAR7334 is highly selective for TRPC6, it can inhibit TRPC3 and TRPC7 at higher concentrations.[5][6][7] A study has also reported the inhibition of TRPM3 channels.[8] If you suspect off-target effects, consider using a lower concentration of SAR7334 or including appropriate control experiments to validate your findings.
Quantitative Data Summary
Table 1: Inhibitory Potency (IC₅₀) of SAR7334
| Target | IC₅₀ (nM) | Assay Type |
| TRPC6 currents | 7.9 | Patch-clamp |
| TRPC6-mediated Ca²⁺ influx | 9.5 | Intracellular Ca²⁺ measurement |
| TRPC3-mediated Ca²⁺ influx | 282 | Intracellular Ca²⁺ measurement |
| TRPC7-mediated Ca²⁺ influx | 226 | Intracellular Ca²⁺ measurement |
Data sourced from multiple references.[1][2][3][4][5][6][7][10]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 15 mg/mL |
| Ethanol | 25 mg/mL |
| DMF | 1 mg/mL |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
| Water | Soluble to 100 mM |
Data sourced from multiple references.[9]
Table 3: Storage and Stability
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years |
| In Solvent (-80°C) | -80°C | 6 months |
| In Solvent (-20°C) | -20°C | 1 month |
Data sourced from multiple references.[1][9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath for a short period.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.[1]
Protocol 2: In Vitro Calcium Influx Assay
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Plate cells expressing TRPC6 in a suitable microplate.
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Wash the cells with a standard extracellular solution.
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Incubate the cells with varying concentrations of SAR7334 (or vehicle control) for 10 minutes.[4]
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Induce TRPC6-mediated calcium influx using a suitable agonist (e.g., Angiotensin II).
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Measure the intracellular calcium concentration using a fluorescent calcium indicator and a plate reader.
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Analyze the data to determine the IC₅₀ of SAR7334.
Protocol 3: Preparation of an In Vivo Dosing Solution
This protocol is an example for oral gavage administration. The final concentration should be adjusted based on the desired dosage (e.g., 10 mg/kg) and the animal's weight.
-
Prepare a stock solution of this compound in DMSO.
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In a sterile tube, add the required volume of the DMSO stock solution.
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Sequentially add the following co-solvents, ensuring the solution is mixed thoroughly after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication can be used.[1]
-
It is recommended to prepare this working solution fresh on the day of the experiment.[1]
Visualizations
Caption: Mechanism of action of this compound in inhibiting TRPC6 signaling.
Caption: Workflow for preparing this compound for in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPC6-inhibitor | CAS:1333207-63-8 | フナコシ [funakoshi.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and genetic inhibition of TRPC6-induced gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: SAR7334 Hydrochloride for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SAR7334 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vivo oral administration of this compound?
A1: Two vehicle formulations have been successfully used for the oral administration of this compound. The choice of vehicle may depend on the specific experimental requirements and animal model.
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Formulation 1: Aqueous Suspension A commonly used vehicle for creating a suspension of this compound is a mixture of DMSO, PEG300, Tween 80, and sterile water. This formulation is suitable for many rodent studies.[1]
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Formulation 2: Solution in a Co-solvent Mixture For studies requiring a solution, a mixture of glycopherol, cremophor, and glucose solution has been documented for use in rats.[2]
It is crucial to test the chosen vehicle alone in a control group of animals to assess any potential effects of the vehicle itself on the experimental outcomes.
Q2: How should I prepare the dosing solution of this compound?
A2: Proper preparation of the dosing solution is critical for accurate and reproducible results. Below are protocols for the two recommended vehicle formulations.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension of this compound
This protocol is adapted from a formulation suggestion for similar compounds intended for in vivo use.[1]
Materials:
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This compound
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Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous
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Polyethylene glycol 300 (PEG300)
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Tween 80 (Polysorbate 80)
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Sterile distilled water (ddH₂O) or saline
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Sterile conical tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Add a small volume of DMSO to the this compound powder. For example, to prepare a 1 mg/mL final solution, you might start with 50 µL of DMSO for every 1 mg of the compound. Vortex thoroughly. If the compound does not fully dissolve, brief sonication may be necessary. It is noted that hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound, so using a fresh, high-quality solvent is recommended.[1]
-
Addition of PEG300: Add PEG300 to the DMSO solution. A common ratio is to have the final concentration of PEG300 be around 40%. Mix until the solution is clear.
-
Addition of Tween 80: Add Tween 80 to the mixture. A final concentration of 5% is typical. Mix thoroughly.
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Final Dilution: Add sterile distilled water or saline to reach the final desired volume and concentration. The final solution should be a homogenous suspension.
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Storage and Use: It is recommended to use the mixed solution immediately for optimal results.[1] If short-term storage is necessary, it should be kept at 4°C and protected from light. Perform a visual inspection for any precipitation before each use.
Protocol 2: Preparation of a Solution of this compound in a Co-solvent Mixture
This protocol is based on a formulation used for pharmacokinetic studies of SAR7334 in rats.[2]
Materials:
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This compound
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Glycopherol
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Cremophor ELP (polyoxyl-35 castor oil, purified grade)
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5% Glucose solution in sterile water
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Sterile conical tubes
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Vortex mixer
Procedure:
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Prepare the Vehicle:
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Prepare a 75:25 mixture of glycopherol and cremophor.
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Prepare a 5% glucose solution in sterile water. .
-
-
Prepare the Dosing Solution:
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The final vehicle consists of 30% of the glycopherol/cremophor mixture and 70% of the 5% glucose solution.
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First, dissolve the weighed this compound in the glycopherol/cremophor mixture.
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Then, add the 5% glucose solution to the desired final volume and mix thoroughly.
-
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, with an IC₅₀ of 7.9 nM for TRPC6 currents.[3][4] At higher concentrations, it can also inhibit TRPC3 and TRPC7.[4][5] TRPC6 is a non-selective cation channel that allows the influx of Ca²⁺ into cells, which is involved in various physiological and pathological processes. By blocking TRPC6, this compound can modulate intracellular calcium signaling pathways.
Signaling Pathway
Below is a diagram illustrating the signaling pathway involving TRPC6 that is inhibited by SAR7334.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound does not dissolve in the vehicle. | 1. Poor solvent quality: Hygroscopic DMSO can reduce solubility.[1]2. Insufficient mixing: The compound may require more energy to dissolve.3. Incorrect solvent: The chosen vehicle may not be appropriate for the desired concentration. | 1. Use fresh, anhydrous DMSO.2. Vortex the solution vigorously and/or use an ultrasonic bath.3. Refer to the solubility data to ensure the concentration is within the solubility limits of the chosen vehicle. |
| The dosing solution precipitates over time. | 1. Instability of the formulation: The compound may not be stable in the prepared vehicle for extended periods.2. Temperature changes: Cooling of a saturated solution can cause precipitation. | 1. Prepare the dosing solution fresh before each use. It is recommended to use the mixed solution immediately.[1]2. If the solution was refrigerated, allow it to warm to room temperature and vortex well before administration. Visually inspect for any precipitate. |
| Animal shows signs of distress during or after oral gavage (e.g., coughing, difficulty breathing). | 1. Accidental administration into the trachea: This is a common issue with oral gavage if not performed correctly.2. Esophageal or stomach injury: Improper technique or a damaged gavage needle can cause perforation. | 1. Ensure proper restraint and technique during gavage. The gavage needle should be inserted gently and without resistance.2. Use appropriately sized, smooth-tipped gavage needles. Immediately euthanize animals showing severe respiratory distress. |
| High variability in experimental results between animals. | 1. Inaccurate dosing: Inconsistent preparation of the dosing solution or administration volume.2. Vehicle effects: The vehicle itself may have biological effects.[6]3. Pharmacokinetic variability: Differences in absorption and metabolism between animals. | 1. Ensure the dosing solution is homogeneous before drawing each dose. Calculate the dose volume accurately based on the most recent body weight of each animal.2. Always include a vehicle-only control group to account for any effects of the vehicle.3. Monitor plasma levels of SAR7334 if possible to correlate with observed effects. |
| No observable effect of this compound at the expected dose. | 1. Poor bioavailability: The compound may not be well absorbed with the chosen vehicle.2. Degradation of the compound: The compound may have degraded due to improper storage or handling.3. Dose is too low: The selected dose may not be sufficient to achieve a therapeutic concentration at the target site. | 1. Consider using a different vehicle formulation that may improve solubility and absorption.2. Store this compound powder at -20°C and protect from moisture. Prepare solutions fresh.3. Perform a dose-response study to determine the optimal dose for your model. A dose of 10 mg/kg has been used in mice and rats.[5][7] |
| Unexpected side effects are observed. | 1. Off-target effects: At higher concentrations, SAR7334 can inhibit other TRP channels like TRPC3 and TRPC7.[4][5]2. Toxicity of the vehicle: Some vehicles, like Cremophor EL, can have their own toxicities.[4][6] | 1. Use the lowest effective dose to maximize selectivity for TRPC6.2. Thoroughly research the potential side effects of the chosen vehicle and include a vehicle control group. If adverse effects are observed in the vehicle group, consider an alternative vehicle. |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (226.87 mM) | [5] |
| Ethanol | 25 mg/mL | [3] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [3] |
| DMF | 1 mg/mL | [3] |
In Vitro Potency of SAR7334
| Target | IC₅₀ | Reference |
| TRPC6-mediated Ca²⁺ influx | 9.5 nM | [4][5] |
| TRPC6 currents | 7.9 nM | [4] |
| TRPC3-mediated Ca²⁺ influx | 282 nM | [4][5] |
| TRPC7-mediated Ca²⁺ influx | 226 nM | [4][5] |
Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [3] |
| Stock Solution in DMSO | -80°C | 6 months | [5] |
| Stock Solution in DMSO | -20°C | 1 month | [5] |
| Prepared Oral Suspension | Use immediately | Not specified | [1] |
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. dcchemicals.com [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scielo.br [scielo.br]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The influence of the cyclosporine vehicle, cremophor EL, on renal microvascular blood flow in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
minimizing variability in SAR7334 hydrochloride experiments
Welcome to the technical support center for SAR7334 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues in experiments involving this potent TRPC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1] Its primary mechanism of action is the blockage of Ca2+ influx through TRPC6 channels.[2][3] It also shows inhibitory effects on TRPC3 and TRPC7 at higher concentrations but does not significantly affect TRPC4 and TRPC5 channels.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. In a solvent like DMSO, stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[4]
Q3: What is the solubility of this compound?
A3: this compound is highly soluble in DMSO (≥ 370 mg/mL).[1] For in vivo experiments, specific formulations using solvents like PEG300, Tween-80, and saline can be prepared.[4] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[4]
Q4: What are the known IC50 values for SAR7334?
A4: The half-maximal inhibitory concentration (IC50) of SAR7334 varies depending on the target and the experimental method. The reported values are summarized in the table below.
Data Presentation
Table 1: IC50 Values of this compound for TRPC Channels
| Target Channel | Experimental Assay | Reported IC50 Value |
| TRPC6 | Whole-cell patch-clamp | 7.9 nM[1][2][3] |
| TRPC6 | Ca2+ influx assay | 9.5 nM[1][2][3] |
| TRPC3 | Ca2+ influx assay | 282 nM[1][2][3] |
| TRPC7 | Ca2+ influx assay | 226 nM[1][2][3] |
| TRPC4 | Ca2+ influx assay | No significant effect |
| TRPC5 | Ca2+ influx assay | No significant effect |
Table 2: Solubility and Storage of this compound
| Solvent/Storage | Details |
| Solubility | |
| DMSO | ≥ 370 mg/mL[1] |
| Storage (Powder) | |
| -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] |
| Storage (In Solvent) | |
| -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experiments.
-
Possible Cause:
-
Cell Health and Passage Number: The physiological state of the cells can significantly impact their response to the inhibitor. High passage numbers can lead to genetic drift and altered expression of the target protein.
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of SAR7334.
-
Assay Conditions: Variations in incubation time, cell seeding density, or reagent concentrations can introduce variability.[5]
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of the experiment.
-
Proper Compound Handling: Aliquot the SAR7334 stock solution to avoid multiple freeze-thaw cycles. Protect from light.[6]
-
Consistent Assay Protocol: Strictly adhere to a standardized protocol for all experiments, ensuring consistency in cell density, incubation times, and reagent preparation.[7]
-
Include Positive and Negative Controls: Use a known TRPC6 agonist as a positive control and a vehicle-only control to ensure the assay is performing as expected.
-
Issue 2: Precipitation of this compound in cell culture medium.
-
Possible Cause:
-
Low Aqueous Solubility: While highly soluble in DMSO, this compound has limited solubility in aqueous solutions like cell culture media, especially at higher concentrations.
-
Interaction with Media Components: Components in the serum or media may reduce the solubility of the compound.
-
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of SAR7334 from the stock solution for each experiment. Do not store diluted solutions in aqueous buffers.
-
Serial Dilution in Medium: When preparing working concentrations, perform serial dilutions directly in the cell culture medium and add to the cells immediately.
-
Solubility Test: Before a large-scale experiment, perform a small-scale solubility test by adding the highest concentration of SAR7334 to the cell culture medium and visually inspecting for precipitation over time.
-
Issue 3: Observed effects may be due to off-target activity.
-
Possible Cause:
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of SAR7334 that elicits the desired effect on TRPC6 to minimize the risk of off-target effects.
-
Confirm with an Alternative Inhibitor: Use another structurally different TRPC6 inhibitor to see if it phenocopies the results obtained with SAR7334.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of TRPC6. If the observed phenotype is rescued or mimicked, it provides strong evidence for an on-target effect.
-
Control Experiments in TRPC6-null cells: If available, perform the experiment in cells that do not express TRPC6 to ensure the observed effect is dependent on the presence of the target.
-
In Silico Analysis: Computational methods can be used to predict potential off-target interactions of SAR7334.[9]
-
Experimental Protocols
Protocol 1: Intracellular Calcium Assay using Fluo-4 AM
This protocol provides a general guideline for measuring agonist-induced calcium influx in cells expressing TRPC6.
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS) containing probenecid (B1678239) to prevent dye leakage.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.[10]
-
-
Compound Incubation:
-
Wash the cells with buffer to remove excess dye.
-
Add the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 10-30 minutes) to allow for inhibitor binding.
-
-
Measurement of Calcium Influx:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Add a TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol) to all wells simultaneously.
-
Continuously record the fluorescence signal for a set period to measure the change in intracellular calcium.
-
-
Data Analysis: The change in fluorescence intensity over time is indicative of calcium influx. Compare the agonist-induced calcium response in SAR7334-treated cells to the vehicle-treated control to determine the inhibitory effect.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the key steps for measuring TRPC6 currents and their inhibition by SAR7334.
-
Cell Preparation: Plate cells expressing TRPC6 on glass coverslips at a low density to allow for easy patching of individual cells.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES (pH 7.2).
-
-
Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.[11]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit currents.
-
-
Compound Application:
-
Activate TRPC6 channels by perfusing the cell with an external solution containing a TRPC6 agonist (e.g., 100 µM OAG).
-
Once a stable baseline current is established, perfuse the cell with a solution containing the agonist plus the desired concentration of this compound.
-
Record the resulting inhibition of the TRPC6 current.
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV). Calculate the percentage of inhibition and plot against the concentration of SAR7334 to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of TRPC6 channel activation and inhibition by SAR7334 HCl.
Caption: Experimental workflow for a typical intracellular calcium assay using SAR7334 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Patch Clamp Protocol [labome.com]
quality control for SAR7334 hydrochloride from suppliers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using SAR7334 hydrochloride from various suppliers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures involving this compound.
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| I'm having trouble dissolving the this compound powder. | 1. Incorrect solvent selection.2. Use of old or hygroscopic DMSO, which can reduce solubility.[1]3. Insufficient mixing or sonication. | 1. Use a recommended solvent such as DMSO, Ethanol, or DMF.[2][3] For aqueous solutions, a co-solvent system like Ethanol:PBS may be necessary.[3]2. Always use fresh, newly opened DMSO to prepare stock solutions.[1][4] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[5]3. Ensure thorough vortexing or sonication until the solid is completely dissolved. |
| My experimental results are inconsistent or show reduced compound activity. | 1. Improper storage of stock solutions leading to degradation.2. Multiple freeze-thaw cycles of the stock solution.3. Incorrect final concentration due to preparation errors.4. The compound has degraded due to prolonged storage. | 1. Store stock solutions aliquoted at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[4] Note that some suppliers recommend shorter storage times for solutions (-80°C for 6 months, -20°C for 1 month).[5] Always refer to the supplier's datasheet.2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.3. Recalculate all dilutions. Use calibrated pipettes and ensure the stock solution is completely thawed and mixed before preparing working solutions.4. Verify the purity of your compound using a suitable analytical method like HPLC. If degradation is confirmed, use a fresh vial of the compound. |
| I'm observing off-target effects in my experiment. | 1. The concentration of SAR7334 used is too high, leading to inhibition of other TRPC channels.2. The purity of the compound from the supplier is lower than specified. | 1. SAR7334 is highly potent for TRPC6 (IC50 ≈ 7.9-9.5 nM) but can inhibit TRPC3 and TRPC7 at higher concentrations (IC50 ≈ 282 nM and 226 nM, respectively).[6][7] Titrate your working concentration to find the optimal dose that is selective for TRPC6.2. Request the batch-specific Certificate of Analysis (COA) from your supplier.[1] If in doubt, perform an independent quality control check (e.g., HPLC, LC-MS) to verify purity. |
| The compound precipitates in my aqueous cell culture medium. | 1. Low solubility of this compound in aqueous buffers at the final concentration.2. The percentage of the organic solvent (e.g., DMSO) in the final medium is too low to maintain solubility. | 1. Check the recommended solubility data. For PBS (pH 7.2), solubility is limited and may require a co-solvent like ethanol.[3]2. Ensure the final concentration of DMSO or other organic solvent in your culture medium is sufficient to keep the compound in solution, but low enough to not cause cellular toxicity (typically ≤0.1% - 0.5% DMSO). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: SAR7334 is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel.[2] It blocks TRPC6-mediated calcium (Ca²⁺) influx into cells with a reported IC50 value of approximately 7.9 nM.[6][7] While highly selective for TRPC6, it can also inhibit TRPC3 and TRPC7 at significantly higher concentrations.[6][8]
Q2: What are the recommended storage conditions for this compound? A2: Proper storage is crucial for maintaining the stability and activity of the compound. Recommendations vary slightly between suppliers, so always consult the product-specific datasheet. General guidelines are summarized in the table below.
Q3: How should I prepare stock solutions? A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[4] Due to the hygroscopic nature of DMSO, which can impact solubility, it is critical to use fresh, high-purity, anhydrous-grade DMSO.[1] For in vivo experiments, specific formulation protocols involving solvents like PEG300 and Tween80 may be required and should be prepared fresh daily.[1][5]
Q4: How can I verify the purity of this compound from my supplier? A4: Reputable suppliers provide a batch-specific Certificate of Analysis (COA) which includes purity data, typically determined by High-Performance Liquid Chromatography (HPLC) and identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] If you need to perform independent verification, HPLC is a standard method for assessing purity.[9][10]
Q5: Is this compound suitable for in vivo studies? A5: Yes, pharmacokinetic studies have shown that SAR7334 is orally bioavailable and suitable for chronic oral administration in animal models.[6][8] It has been used in studies on spontaneously hypertensive rats and to suppress hypoxia-induced pulmonary vasoconstriction in mice.[5][6]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₁H₂₂ClN₃O · 2HCl | [2] |
| Molecular Weight | 440.8 g/mol (as dihydrochloride) | [2][3] |
| CAS Number | 1333207-63-8 (for dihydrochloride) | [2] |
| Appearance | Crystalline solid; White to yellow or Light yellow to yellow | [4][5] |
| Purity (Typical) | ≥98% |[2] |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Source(s) |
|---|---|---|---|
| DMSO | ≥74 mg/mL (≥201 mM) | Use fresh, non-hygroscopic DMSO. Ultrasonic may be needed. | [1][4] |
| Ethanol | 25 mg/mL | - | [3] |
| DMF | 1 mg/mL | - | [3] |
| Water | Soluble to 100 mM | - |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | Limited solubility in aqueous buffers without co-solvent. |[3] |
Table 3: Inhibitory Concentrations (IC₅₀)
| Target | IC₅₀ Value | Assay Type | Source(s) |
|---|---|---|---|
| TRPC6 | 7.9 nM | Patch-clamp | [6][7] |
| TRPC6 | 9.5 nM | Ca²⁺ influx | [6][7] |
| TRPC3 | 282 nM | Ca²⁺ influx | [6][7] |
| TRPC7 | 226 nM | Ca²⁺ influx | [6][7] |
| TRPC4 / TRPC5 | No significant activity | Ca²⁺ influx |[6][7] |
Table 4: Recommended Storage Conditions
| Format | Temperature | Duration | Source(s) |
|---|---|---|---|
| Powder | -20°C | ≥ 4 years | [2] |
| Powder | -20°C | 3 years | [4] |
| In Solvent | -80°C | 2 years | [4] |
| In Solvent | -20°C | 1 year | [4] |
| In Solvent (alternative) | -80°C | 6 months | [5] |
| In Solvent (alternative) | -20°C | 1 month |[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (freshly opened vial)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
-
Calculation:
-
The molecular weight of SAR7334 dihydrochloride (B599025) is 440.8 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 440.8 g/mol * (1000 mg / 1 g) = 4.408 mg
-
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out 4.41 mg of the powder using an analytical balance and place it into a sterile vial.
-
Add 1 mL of fresh, anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, use a sonicator bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for verifying the purity of this compound. Method parameters may need to be optimized based on the specific HPLC system and column used.[9][10]
-
Materials & Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
This compound sample (dissolved in a suitable solvent like DMSO or mobile phase)
-
-
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Set up the HPLC system with the C18 column, equilibrating it with a suitable starting gradient (e.g., 95% A, 5% B) for at least 15-20 minutes at a flow rate of 1.0 mL/min.
-
Prepare a sample of SAR7334 at approximately 1 mg/mL in a suitable solvent.
-
Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).[3]
-
Inject 5-10 µL of the sample onto the column.
-
Run a linear gradient elution method. For example:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Analyze the resulting chromatogram. Purity is calculated by dividing the area of the main peak by the total area of all peaks, expressed as a percentage. A high-purity sample should show a single major peak.
-
Visualizations
Caption: SAR7334 signaling pathway via TRPC6 inhibition.
Caption: Quality control workflow for incoming SAR7334 HCl.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SAR7334 (hydrochloride) | CAS 1333207-63-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: SAR7334 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR7334 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3][4] It functions by blocking the influx of calcium (Ca²⁺) through the TRPC6 ion channel.[1][3] While highly selective for TRPC6, it can also inhibit TRPC3 and TRPC7 at higher concentrations.[1][3][4]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
For in vitro experiments, this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and water.[5] It is recommended to prepare high-concentration stock solutions in DMSO. For in vivo studies, specific formulations involving co-solvents are often necessary to achieve the desired concentration and bioavailability.
Q3: How does pH affect the activity of the TRPC6 channel, the target of SAR7334?
The activity of the TRPC6 channel is known to be sensitive to changes in extracellular pH. Studies have shown that acidic pH can lead to a reduction or abolishment of TRPC6-mediated effects. This is an important consideration when designing experiments, as the baseline activity of the channel you are targeting may be influenced by the pH of your experimental buffer.
Q4: Is the inhibitory activity of this compound itself affected by pH?
Currently, there is no publicly available data that directly examines the pH-dependent activity of this compound. The potency of ion channel inhibitors can be influenced by the pH of the surrounding environment, which can alter the protonation state of the compound. Therefore, it is possible that the IC₅₀ of SAR7334 could vary with pH. Researchers are advised to maintain a consistent and well-buffered pH in their assays to ensure reproducible results. If experiments are to be conducted at a pH other than physiological pH (~7.4), it is recommended to empirically determine the optimal concentration of SAR7334 under those specific conditions.
Q5: What is the solubility of this compound at different pH values?
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC₅₀ (nM) | Assay Type |
| TRPC6 | 7.9 | Patch-clamp |
| TRPC6 | 9.5 | Ca²⁺ influx |
| TRPC3 | 282 | Ca²⁺ influx |
| TRPC7 | 226 | Ca²⁺ influx |
| TRPC4 | >10,000 | Ca²⁺ influx |
| TRPC5 | >10,000 | Ca²⁺ influx |
Data compiled from multiple sources.[1][3][4]
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | 100 mM | Soluble |
| DMSO | ≥ 100 mM | Soluble |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | Limited solubility in this specific mixed solvent system.[6] |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of TRPC6 activity.
-
Potential Cause 1: pH of the experimental buffer.
-
Troubleshooting Step: Verify the pH of all buffers and solutions used in the assay. Ensure that the pH is maintained consistently throughout the experiment. The activity of the TRPC6 channel itself can be attenuated by acidic pH, potentially masking the inhibitory effect of SAR7334.
-
-
Potential Cause 2: Compound precipitation.
-
Troubleshooting Step: Visually inspect your working solutions for any signs of precipitation, especially after dilution into aqueous buffers. If precipitation is suspected, consider preparing a fresh working solution or adjusting the final concentration of organic solvent (e.g., DMSO) in your assay, ensuring it is compatible with your experimental system.
-
-
Potential Cause 3: Compound degradation.
-
Troubleshooting Step: Prepare fresh working solutions of this compound from a recently prepared stock solution. Avoid repeated freeze-thaw cycles of the stock solution. While specific pH stability data is unavailable, it is good practice to prepare fresh dilutions in your experimental buffer shortly before use.
-
Issue 2: Difficulty dissolving this compound in aqueous buffers.
-
Potential Cause: Poor solubility at the desired pH.
-
Troubleshooting Step: this compound, as a salt, is expected to have better solubility in slightly acidic conditions. If you are working with neutral or alkaline buffers and observing solubility issues, consider preparing a more concentrated stock solution in DMSO and then diluting it further into your aqueous buffer. Ensure the final DMSO concentration is low and does not affect your experimental system. For in vivo preparations, specific solubilizing agents and co-solvents may be required.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Assessing the Impact of pH on this compound Activity (User-Defined Experiment)
As direct data is unavailable, researchers can use the following general workflow to investigate the pH-dependent activity of SAR7334 in their specific assay.
-
Prepare a series of experimental buffers with different pH values (e.g., 6.5, 7.0, 7.4, 8.0). Ensure all other components of the buffer are identical.
-
Establish a baseline for TRPC6 activity at each pH value in your experimental system (e.g., using a TRPC6 agonist). Be aware that the baseline activity may vary with pH.
-
Prepare a dose-response curve for this compound at each pH. This involves incubating your cells or system with a range of SAR7334 concentrations in each of the different pH buffers.
-
Measure the inhibition of TRPC6 activity at each concentration and for each pH.
-
Calculate the IC₅₀ value for SAR7334 at each pH to determine if its potency is pH-dependent.
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
SAR7334 Hydrochloride Technical Support Center
Disclaimer: The following information on the degradation pathways of SAR7334 hydrochloride is based on established chemical principles and data from analogous structures. As of this writing, specific experimental degradation studies on this compound are not publicly available. Therefore, these pathways should be considered hypothetical and serve as a guide for experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: We are observing a loss of this compound potency in our aqueous stock solution. What are the likely causes?
A: Loss of potency in aqueous solutions can be attributed to hydrolytic degradation. The two primary sites susceptible to hydrolysis in the this compound molecule are the nitrile group on the chlorobenzonitrile ring and, to a lesser extent, the ether linkage.
-
Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group (-C≡N) can hydrolyze.[1][2][3][4][5] In acidic conditions, this typically proceeds to a carboxylic acid (forming 4-carboxy-3-chlorobenzoic acid derivative) and an ammonium (B1175870) salt.[1][3] Under basic conditions, it can form a carboxylate salt and ammonia.[2][4][5] A partial hydrolysis to a primary amide (forming a 3-chloro-4-(...)oxy)benzamide derivative) is also possible.[5]
-
Ether Bond Cleavage: While generally more stable, the ether linkage can be susceptible to cleavage under harsh acidic conditions, potentially leading to the separation of the indane-piperidine moiety and a 3-chloro-4-hydroxybenzonitrile (B1661932) molecule.
Troubleshooting:
-
pH Control: Ensure your aqueous solutions are buffered to a neutral pH (around 7.0). Avoid highly acidic or basic conditions.
-
Storage: Store aqueous solutions at recommended temperatures (e.g., -20°C or -80°C) to minimize hydrolytic reactions.[6] Prepare fresh solutions as needed and avoid long-term storage in aqueous buffers.
2. Q: Can this compound degrade upon exposure to light?
A: Yes, photolytic degradation is a potential concern, primarily due to the chlorinated aromatic ring. Aromatic halides are known to be susceptible to photodegradation.[7][8][9][10][11]
-
Dechlorination: The carbon-chlorine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of a dechlorinated analog of SAR7334.
-
Ether Bond Cleavage: Photochemical conditions can also promote the cleavage of benzyl (B1604629) ethers, which is structurally similar to the ether linkage in SAR7334.[12][13]
Troubleshooting:
-
Light Protection: Protect solutions and solid material from light by using amber vials or wrapping containers in aluminum foil.
-
Working Conditions: Conduct experiments under subdued lighting conditions whenever possible.
3. Q: We suspect oxidative degradation of our compound. Which parts of the molecule are most susceptible?
A: The piperidine (B6355638) ring is the most likely site for oxidative degradation. The tertiary amine within the piperidine ring and the adjacent carbon atoms are susceptible to oxidation.
-
N-Oxidation: The tertiary nitrogen of the piperidine ring can be oxidized to form an N-oxide, a common metabolic and degradation pathway for such structures.[14][15]
-
Ring Oxidation/Opening: Oxidation can also occur on the carbon atoms adjacent to the nitrogen, potentially leading to the formation of iminium ions, hydroxylated derivatives, or even ring-opened products.[16]
Troubleshooting:
-
Inert Atmosphere: If working with solutions for extended periods, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Oxidizing Agents: Be mindful of other components in your experimental setup that could act as oxidizing agents.
4. Q: Is this compound sensitive to heat?
A: While solid this compound is expected to be relatively stable at room temperature, elevated temperatures can promote degradation. Thermal degradation typically involves the cleavage of the weakest bonds in the molecule.
-
Ether Cleavage: The ether linkage is a potential site for thermal cleavage.
-
Fragmentation: At higher temperatures, more extensive fragmentation of the molecule can occur, potentially breaking apart the piperidine or indane rings.
Troubleshooting:
-
Storage Conditions: Adhere to the recommended storage temperature of -20°C for the solid compound.[17]
-
Experimental Temperatures: Avoid unnecessarily high temperatures during your experiments. If heating is required, use the lowest effective temperature for the shortest possible duration.
Summary of Potential Degradation Pathways
| Stress Condition | Susceptible Functional Group(s) | Proposed Degradation Products |
| Acidic Hydrolysis | Nitrile, Ether Linkage | Carboxylic acid derivative, Ammonium salt, 3-chloro-4-hydroxybenzonitrile |
| Basic Hydrolysis | Nitrile | Carboxylate salt, Ammonia, Amide derivative |
| Oxidation | Piperidine Ring (Tertiary Amine) | N-oxide, Hydroxylated derivatives, Ring-opened products |
| Photolysis (UV Light) | Chlorinated Aromatic Ring, Ether Linkage | Dechlorinated analog, Cleavage products (indane-piperidine and phenol (B47542) moieties) |
| Thermal Stress | Ether Linkage, Piperidine Ring, Indane Ring | Cleavage and fragmentation products |
Proposed Degradation Pathway Diagrams
References
- 1. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 2. scribd.com [scribd.com]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 5. Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. | Chegg.com [chegg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Cometabolic degradation of chlorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 15. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. caymanchem.com [caymanchem.com]
ensuring consistent results with SAR7334 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with SAR7334 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel.[1][2][3] It blocks TRPC6-mediated Ca²⁺ influx into cells.[3][4][5] While highly potent for TRPC6, it also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[3][4][5]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term stability, the solid powder form of this compound should be stored at -20°C for up to 3 years.[4] Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for one month.[1][4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1][4]
Q3: Is SAR7334 selective for TRPC6?
A3: SAR7334 displays significant selectivity for TRPC6. However, it also inhibits TRPC3 and TRPC7, albeit with lower potency.[3][4][5] Notably, it does not affect TRPC4 and TRPC5-mediated Ca²⁺ entry.[3][4][5] It is important to consider potential off-target effects on TRPC3 and TRPC7 in your experimental design, especially when using higher concentrations. Recent studies have also indicated that SAR7334 can inhibit TRPM3 channels, highlighting a potential for broader off-target effects than initially described.[6]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibitory effects in cell-based assays.
-
Possible Cause 1: Compound Precipitation. this compound has limited solubility in aqueous solutions.[4] If the compound precipitates out of your culture medium, its effective concentration will be reduced.
-
Solution: Visually inspect your media for any signs of precipitation after adding SAR7334. When preparing working solutions from a DMSO stock, ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility. If precipitation occurs, preparing a fresh, lower concentration working solution is recommended.[1] For challenging preparations, gentle warming or sonication can aid dissolution.[1]
-
-
Possible Cause 2: Cellular Expression Levels of TRPC Channels. The inhibitory effect of SAR7334 will depend on the relative expression levels of TRPC6, TRPC3, and TRPC7 in your specific cell line. Cells with low TRPC6 expression may show a weaker response.
-
Solution: Characterize the expression profile of TRPC channels in your experimental model using techniques like qPCR or Western blotting. This will help in interpreting the observed potency of SAR7334.
-
-
Possible Cause 3: Inactivation in Solution. The stability of SAR7334 in your specific experimental buffer and conditions (e.g., presence of certain proteins) may be a factor.
-
Solution: Prepare fresh working solutions for each experiment from a frozen stock.[1] Minimize the time the compound spends in aqueous solutions before being added to the cells.
-
Issue 2: Difficulty dissolving this compound for stock solution preparation.
-
Possible Cause 1: Inappropriate Solvent. this compound is insoluble in water but soluble in organic solvents like DMSO and ethanol.[4]
-
Possible Cause 2: Reaching Solubility Limit. You may be attempting to prepare a stock solution that is above the solubility limit of the compound.
-
Solution: Refer to the solubility data provided by the supplier. Do not exceed the recommended maximum concentration for your chosen solvent.
-
Issue 3: Unexpected off-target effects observed in experiments.
-
Possible Cause: Inhibition of other TRP channels. As noted, SAR7334 can inhibit TRPC3, TRPC7, and TRPM3.[3][4][5][6]
-
Solution: To confirm that the observed effect is due to TRPC6 inhibition, consider using a structurally different TRPC6 inhibitor as a control. Additionally, siRNA-mediated knockdown of TRPC6 can be employed to validate the specificity of the pharmacological inhibition.[6]
-
Data Presentation
Table 1: In Vitro Potency (IC₅₀) of SAR7334
| Target | Assay Type | IC₅₀ (nM) | Reference |
| TRPC6 | Patch-clamp | 7.9 | [1][3][4] |
| TRPC6 | Ca²⁺ influx | 9.5 | [3][4][5] |
| TRPC3 | Ca²⁺ influx | 282 | [3][4][5] |
| TRPC7 | Ca²⁺ influx | 226 | [3][4][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 74 mg/mL (201.15 mM) | [4] |
| Ethanol | 74 mg/mL | [4] |
| Water | Insoluble | [4] |
| DMF | 1 mg/mL | [7][8] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. The molecular weight is 367.87 g/mol .[4]
-
Add fresh, anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.368 mg of SAR7334 in 1 mL of DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C for up to one year or -20°C for one month.[1][4]
Protocol 2: In Vitro Calcium Influx Assay
-
Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Rinse the cells and incubate them with a standard extracellular solution.[4]
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 10 minutes.[4]
-
Stimulate the cells with a TRPC6 agonist (e.g., a diacylglycerol analog).
-
Measure the change in intracellular calcium concentration using a suitable plate reader or fluorescence microscope.
-
Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 3: In Vivo Formulation for Oral Gavage (Rodent)
-
Method 1 (Corn Oil):
-
Prepare a concentrated stock solution of SAR7334 in DMSO (e.g., 37 mg/mL).[4]
-
For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.[4]
-
Mix thoroughly to ensure a uniform suspension.
-
This formulation should be prepared fresh and used immediately for optimal results.[1][4]
-
-
Method 2 (PEG300/Tween-80/Saline):
-
Prepare a stock solution in DMSO.
-
Sequentially add the following solvents in the specified volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Ensure the solution is clear after each addition. If precipitation occurs, gentle heating or sonication may be used to aid dissolution.[1]
-
This formulation is suitable for achieving a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 6. Pharmacological and genetic inhibition of TRPC6-induced gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. SAR7334 (hydrochloride) | CAS 1333207-63-8 | Cayman Chemical | Biomol.com [biomol.com]
Validation & Comparative
Validating SAR7334 Hydrochloride in TRPC6 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SAR7334 hydrochloride's performance against other alternatives, with a focus on its validation in Transient Receptor Potential Canonical 6 (TRPC6) knockout models. The experimental data and detailed protocols presented herein support the specific action of SAR7334 on TRPC6, a critical ion channel implicated in various physiological and pathological processes.
Introduction to this compound and TRPC6
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a significant role in calcium signaling within various cell types.[1] Dysregulation of TRPC6 activity has been linked to several diseases, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy. This makes TRPC6 an attractive therapeutic target for drug development.
This compound is a potent and specific inhibitor of TRPC6.[2][3][4][5] It blocks TRPC6-mediated calcium (Ca2+) influx, thereby modulating downstream signaling pathways.[2][3][4][5] The validation of SAR7334's specificity is crucial for its use as a reliable research tool and a potential therapeutic agent. The gold standard for such validation involves the use of TRPC6 knockout (KO) animal models, where the absence of the target protein should abolish the effects of the inhibitor.
Performance Comparison of TRPC6 Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other known TRPC6 inhibitors. The data highlights the selectivity of these compounds for TRPC6 over other closely related TRPC channels.
| Compound | Target | IC50 (nM) | Selectivity vs. TRPC3 | Selectivity vs. TRPC7 | Reference |
| This compound | TRPC6 | 7.9 (patch-clamp) | ~35-fold | ~28-fold | [2][3] |
| 9.5 (Ca2+ influx) | [2][3] | ||||
| TRPC3 | 282 | - | [2][3] | ||
| TRPC7 | 226 | - | [2][3] | ||
| BI 749327 | TRPC6 | 13 (mouse) | ~85-fold | ~42-fold | [1] |
| TRPC3 | 1100 | - | [1] | ||
| TRPC7 | 550 | - | [1] | ||
| Trpc6-IN-1 | TRPC6 | 4660 | - | - | [6] |
| GSK2332255B | TRPC3/6 | 3-21 | - | - | [7] |
| GSK2833503A | TRPC3/6 | 3-21 | - | - | [7] |
Validation of SAR7334 in TRPC6 Knockout Models: Experimental Data
The specificity of SAR7334 has been demonstrated in studies directly comparing its effects in wild-type (WT) and TRPC6 knockout (KO) mice. These studies confirm that the pharmacological effects of SAR7334 are indeed mediated by the inhibition of TRPC6.
In Vivo Podocyte Calcium Imaging
A key study utilized multiphoton microscopy to visualize intracellular calcium ([Ca2+]i) in the podocytes of live mice. In WT mice, both mechanical stress and hyperglycemia induced a significant increase in podocyte [Ca2+]i, which was effectively blocked by SAR7334.[8] Crucially, these responses were absent in TRPC6 KO mice, demonstrating that SAR7334's effect on podocyte calcium signaling is TRPC6-dependent.[8]
| Experimental Condition | Animal Model | Response to Stimulus | Effect of SAR7334 |
| Mechanical Overload | Wild-Type (WT) | >2-fold increase in podocyte [Ca2+]i | Blocked Ca2+ increase |
| TRPC6 Knockout (KO) | No significant increase in podocyte [Ca2+]i | No effect | |
| Acute Hyperglycemia | Wild-Type (WT) | >4-fold increase in podocyte [Ca2+]i | Abolished Ca2+ increase |
| TRPC6 Knockout (KO) | Diminished [Ca2+]i response | No effect |
Hypoxic Pulmonary Vasoconstriction (HPV)
Studies using isolated perfused lungs from mice have shown that SAR7334 effectively suppresses acute hypoxic pulmonary vasoconstriction (HPV), a physiological response known to be dependent on TRPC6.[2][3][9][10] This pharmacological finding is consistent with observations in TRPC6 KO mice, which also exhibit a blunted HPV response.[3] This provides further evidence for the on-target activity of SAR7334.
| Model | Intervention | Outcome | Reference |
| Isolated Perfused Mouse Lungs (WT) | Hypoxia | Increased pulmonary arterial pressure | [2][3] |
| Hypoxia + SAR7334 (10 mg/kg, p.o.) | Suppression of HPV | [2][3][4][5] | |
| TRPC6 Knockout Mice | Hypoxia | Attenuated HPV response | [3] |
Experimental Protocols
In Vivo Multiphoton Microscopy of Podocyte [Ca2+]i
This protocol is adapted from studies visualizing podocyte calcium dynamics in live mice.
Animal Preparation:
-
Anesthetize a mouse expressing a genetically encoded calcium indicator (e.g., GCaMP3/5) specifically in podocytes.
-
Surgically expose the kidney for imaging.
-
Maintain the animal's body temperature and hydration throughout the experiment.
Imaging:
-
Use a multiphoton microscope to visualize the glomeruli and identify podocytes.
-
Establish a baseline fluorescence recording.
-
Induce mechanical stress (e.g., by increasing glomerular capillary pressure) or hyperglycemia.
-
Record the changes in intracellular calcium as reflected by the fluorescence intensity of the calcium indicator.
-
For inhibitor studies, administer this compound (e.g., via intravenous injection) prior to stimulation and record the response.
Data Analysis:
-
Quantify the change in fluorescence intensity over time to determine the relative change in [Ca2+]i.
-
Compare the responses in WT and TRPC6 KO mice, with and without SAR7334 treatment.
Isolated Perfused Mouse Lung Model for HPV
This protocol is based on established methods for studying hypoxic pulmonary vasoconstriction.
Lung Isolation and Perfusion:
-
Anesthetize a mouse and perform a tracheostomy.
-
Ventilate the lungs with a normoxic gas mixture (21% O2, 5% CO2).
-
Open the chest cavity and cannulate the pulmonary artery and left atrium.
-
Perfuse the lungs with a physiological salt solution (PSS) containing a plasma expander at a constant flow rate.
-
Maintain the isolated lung preparation at 37°C.
Experimental Procedure:
-
Allow the preparation to stabilize and record the baseline pulmonary arterial pressure (PAP).
-
Induce hypoxia by switching the ventilation gas to a hypoxic mixture (e.g., 1% O2).
-
Record the increase in PAP, which represents the HPV response.
-
Return to normoxic ventilation to allow the PAP to recover.
-
To test the inhibitor, add this compound to the perfusate and repeat the hypoxic challenge.
Data Analysis:
-
Measure the change in PAP during hypoxia as an index of HPV.
-
Compare the magnitude of the HPV response in the presence and absence of SAR7334 in both WT and TRPC6 KO lungs.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring TRPC6 currents in a heterologous expression system (e.g., HEK293 cells).
Cell Culture and Transfection:
-
Culture HEK293 cells and transiently or stably transfect them with a plasmid encoding human TRPC6.
-
Plate the cells on glass coverslips for recording.
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare a whole-cell patch-clamp configuration. The pipette solution should contain a cesium-based internal solution to block potassium channels, and the external solution should be a standard physiological saline.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Activate TRPC6 channels by applying a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), to the external solution.
-
Record the resulting inward current.
Inhibitor Application:
-
Apply different concentrations of this compound to the external solution to determine the dose-dependent inhibition of the TRPC6 current.
-
Calculate the IC50 value by fitting the concentration-response data to a logistic function.
Visualizations
TRPC6 Signaling Pathway and Inhibition by SAR7334
Caption: Simplified TRPC6 signaling pathway and the inhibitory action of SAR7334.
Experimental Workflow for SAR7334 Validation in TRPC6 KO Models
Caption: Logical workflow for validating the specificity of SAR7334 using TRPC6 knockout models.
References
- 1. (PDF) Optimization of Isolated Perfused/Ventilated Mouse [research.amanote.com]
- 2. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI Insight - Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy [insight.jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimization of isolated perfused/ventilated mouse lung to study hypoxic pulmonary vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to TRPC6 Inhibition: SAR7334 Hydrochloride vs. BI 749327
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent research compounds, SAR7334 hydrochloride and BI 749327, both potent inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. The following sections detail their respective potencies, selectivity profiles, and mechanisms of action, supported by experimental data and protocols to aid in the selection of the most suitable compound for your research needs.
At a Glance: Potency and Selectivity
Both this compound and BI 749327 exhibit nanomolar potency in inhibiting TRPC6 channels. However, their selectivity profiles across other TRPC isoforms show notable differences.
| Compound | Target | IC50 (nM) | Assay Type | Species |
| This compound | TRPC6 | 7.9[1][2][3][4][5] | Patch-clamp | Not Specified |
| TRPC6 | 9.5[1][3][5] | Ca2+ Influx | Human | |
| TRPC3 | 282[1][3][5] | Ca2+ Influx | Human | |
| TRPC7 | 226[1][3][5] | Ca2+ Influx | Human | |
| BI 749327 | TRPC6 | 13[6][7][8][9][10] | Patch-clamp | Mouse |
| TRPC6 | 19[6][7][8] | Patch-clamp | Human | |
| TRPC6 | 15[6][7][8] | Patch-clamp | Guinea Pig | |
| TRPC3 | 1,100[6][8][10] | Patch-clamp | Mouse | |
| TRPC7 | 550[6][8][10] | Patch-clamp | Mouse |
Table 1: Comparative in vitro potency of this compound and BI 749327 against TRPC channels.
BI 749327 demonstrates a higher degree of selectivity for TRPC6 over the closely related TRPC3 and TRPC7 channels, with an 85-fold and 42-fold selectivity margin, respectively, in mouse channels.[6][8][10] SAR7334, while highly potent against TRPC6, shows less separation in its activity against TRPC3 and TRPC7.[1][3][5] Neither compound has been reported to significantly affect TRPC4 and TRPC5 channels.[1][5]
Mechanism of Action and Signaling Pathways
Both compounds function as antagonists of the TRPC6 ion channel, a non-selective cation channel that permits the influx of Ca2+ and other cations into the cell. Their inhibitory action blocks these ion currents, thereby modulating downstream signaling cascades.
This compound has been shown to block Angiotensin II (Ang II)-evoked calcium influx in podocytes, indicating its role in the Ang II-TRPC6 signaling axis.[1] This pathway is implicated in the pathophysiology of kidney diseases.
BI 749327 exerts its effects by suppressing the activation of the Nuclear Factor of Activated T-cells (NFAT).[6][8][10][11] TRPC6-mediated calcium entry activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its nuclear translocation and the transcription of genes involved in pathological processes like cardiac and renal fibrosis.[8][9][11][12]
Experimental Protocols
The characterization of these inhibitors relies on key in vitro assays. Below are detailed methodologies for the whole-cell patch-clamp and NFAT reporter gene assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents through TRPC6 channels in response to an agonist and the inhibitory effect of the compound.
-
Cell Preparation: HEK293 cells stably or transiently expressing the TRPC6 channel of interest are cultured on glass coverslips.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 1 EGTA, 10 HEPES, 10 Glucose (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
A glass micropipette with a resistance of 3-7 MΩ is sealed onto the membrane of a single cell.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Currents are elicited by applying a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) every 10 seconds.
-
-
Compound Application:
-
Baseline currents are recorded.
-
TRPC6 channels are activated by perfusing the cell with an agonist, typically 100 µM 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
-
Once a stable current is achieved, the test compound (SAR7334 or BI 749327) is added to the extracellular solution at various concentrations to determine the dose-dependent inhibition.
-
-
Data Analysis: The current amplitude is measured, and the percentage of inhibition is calculated to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. selleckchem.com [selleckchem.com]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch Clamp Protocol [labome.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contribution of TRPC Channels to Intracellular Ca2 + Dyshomeostasis in Smooth Muscle From mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TRPC6 Inhibitors: SAR7334 Hydrochloride vs. SH045
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that mediates calcium and sodium influx into cells. Its dysregulation is implicated in the pathophysiology of numerous conditions, particularly kidney diseases like focal segmental glomerulosclerosis (FSGS) and cardiovascular disorders such as pulmonary hypertension.[1][2][3][4][5] The development of potent and selective TRPC6 inhibitors is therefore a promising therapeutic strategy.[6][7] This guide provides an objective comparison of two prominent TRPC6 inhibitors, SAR7334 hydrochloride and SH045, focusing on their inhibitory profiles, supporting experimental data, and relevant methodologies for researchers in drug development.
Data Presentation: Potency and Selectivity
The in vitro potency and selectivity of SAR7334 and SH045 have been characterized using various cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a direct comparison of their efficacy against TRPC6 and other closely related TRP channels.
Table 1: In Vitro Inhibitory Activity (IC50) of SAR7334 vs. SH045
| Target Channel | This compound IC50 (nM) | SH045 IC50 (nM) | Citation(s) |
| TRPC6 | 7.9 (Patch-Clamp) 9.5 (Ca²+ Influx) | 5.8 (Inward Current) 5.2 (Outward Current) | [3][8][9][10][11] |
| TRPC3 | 282 | 440 (Inward), 634 (Outward) | [8][10][11][12] |
| TRPC7 | 226 | 22 (Inward), 18 (Outward) | [8][10][11][12] |
| TRPC4 / TRPC5 | No significant activity | No significant activity | [8][10][12] |
Table 2: Summary of Preclinical In Vivo and Ex Vivo Studies
| Compound | Model / Condition Studied | Key Findings | Citation(s) |
| SAR7334 | Isolated perfused mouse lungs | Suppressed TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV). | [4][13] |
| Spontaneously hypertensive rats | Did not significantly alter mean arterial pressure in a short-term study. | [4][14] | |
| Podocyte cell culture | Blocked Angiotensin II-evoked calcium influx. | [8][9] | |
| SH045 | Unilateral Ureteral Obstruction (UUO) in obese mice | Attenuated renal fibrosis and inflammation. | [15][16][17] |
| Ischemic mouse lungs (ex vivo) | Reduced edema formation after reperfusion. | [3] |
TRPC6 Signaling Pathway
TRPC6 is a receptor-operated channel, often activated downstream of G-protein coupled receptors (GPCRs). In kidney podocytes, activation of the angiotensin II receptor leads to the activation of phospholipase C (PLC), which in turn produces diacylglycerol (DAG) to activate TRPC6. The subsequent influx of Ca²⁺ can trigger signaling cascades, such as the calcineurin-NFAT pathway, leading to changes in gene expression and rearrangement of the actin cytoskeleton, which are critical events in the pathogenesis of glomerular diseases.[1][18][19][20]
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol describes a common method to assess the inhibitory activity of compounds on TRPC6-mediated calcium influx using a fluorescence-based plate reader.
Objective: To determine the IC50 value of a test compound (e.g., SAR7334 or SH045) by measuring its ability to block agonist-induced calcium influx in cells stably expressing TRPC6.
Materials:
-
HEK293 cell line stably expressing human TRPC6 (TRPC6-HEK).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Black, clear-bottom 96-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
TRPC6 agonist: 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
-
Test compounds (SAR7334, SH045) and vehicle (e.g., DMSO).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed TRPC6-HEK cells into 96-well plates at a density that will result in a confluent monolayer (e.g., 50,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and wash gently with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
Compound Incubation: Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS containing the desired concentrations of the test compound or vehicle control to the wells. Incubate for 10-20 minutes at room temperature.[14]
-
Fluorescence Measurement:
-
Place the plate into the fluorescence plate reader.
-
Record a baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's injector, add the TRPC6 agonist OAG (e.g., to a final concentration of 50-100 µM) to stimulate calcium influx.[21]
-
Immediately begin recording the change in fluorescence intensity over 3-5 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion currents through TRPC6 channels in the plasma membrane of a single cell.
Objective: To directly measure the inhibitory effect of a compound on TRPC6 channel currents.
Materials:
-
TRPC6-HEK cells.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Intracellular solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2).
-
TRPC6 agonist (OAG).
-
Test compounds.
Procedure:
-
Cell Preparation: Plate TRPC6-HEK cells on glass coverslips at a low density 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Under the microscope, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.
-
Current Recording:
-
Clamp the cell's membrane potential (e.g., at -70 mV).
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Establish a baseline current recording in the extracellular solution.
-
Activate TRPC6 channels by perfusing the cell with a solution containing the agonist OAG (e.g., 50 µM).[11]
-
Once a stable, activated current is achieved, perfuse the cell with a solution containing both OAG and the test compound at various concentrations.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -70 mV) before and after compound application.[11]
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the inhibition data against compound concentration to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical cell-based calcium influx screening assay.
Summary and Conclusion
Both this compound and SH045 are highly potent inhibitors of the TRPC6 channel, with IC50 values in the single-digit nanomolar range.[3][8][10]
-
SAR7334 demonstrates good selectivity for TRPC6 over the closely related TRPC3 and TRPC7 channels (approximately 30-fold).[11] It is orally bioavailable and has been shown to be effective in a preclinical model of pulmonary vasoconstriction, making it a valuable tool for in vivo studies.[4][12][13]
-
SH045 , a semi-synthetic derivative of a natural product, shows comparable potency for TRPC6.[3][10] Its selectivity profile differs slightly, showing potent inhibition of TRPC7 as well, but less so for TRPC3.[10] It has demonstrated efficacy in attenuating renal fibrosis and lung edema in preclinical models, highlighting its therapeutic potential for kidney and lung diseases.[3][15][16] However, pharmacokinetic studies in mice indicate it has a short half-life and low oral bioavailability, which may influence its route of administration and dosing schedule in further studies.[22][23]
The choice between SAR7334 and SH045 will depend on the specific research question, the desired selectivity profile, and the experimental model. SAR7334's established oral bioavailability makes it suitable for chronic in vivo studies, while SH045's proven anti-fibrotic effects make it a strong candidate for studies focused on renal disease.[4][15] Both compounds represent critical tools for elucidating the physiological and pathological roles of TRPC6.
References
- 1. TRPC6 channels and their binding partners in podocytes: role in glomerular filtration and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging drugs for treatment of focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SH045 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 11. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adooq.com [adooq.com]
- 13. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
- 15. In Vivo Inhibition of TRPC6 by SH045 Attenuates Renal Fibrosis in a New Zealand Obese (NZO) Mouse Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In Vivo Inhibition of TRPC6 by SH045 Attenuates Renal Fibrosis in a New Zealand Obese (NZO) Mouse Model of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of TRPC6 in α1-AR activation-induced calcium signal changes in human podocytes - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 19. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytoskeleton Rearrangements Modulate TRPC6 Channel Activity in Podocytes [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TRPC6 Inhibitors: SAR7334 Hydrochloride vs. Trpc6-IN-1
For researchers, scientists, and drug development professionals, the selection of a potent and specific pharmacological tool is paramount for the robust investigation of cellular signaling pathways. This guide provides a comprehensive comparison of two commercially available inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel: SAR7334 hydrochloride and Trpc6-IN-1. This analysis is based on available experimental data to facilitate an informed decision for researchers studying TRPC6-mediated processes.
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling across various physiological and pathological conditions.[1] Its involvement in diseases such as focal segmental glomerulosclerosis, pulmonary hypertension, and cardiac hypertrophy has made it a significant target for therapeutic intervention.[1][2] Potent and selective inhibitors are essential for dissecting the intricate roles of TRPC6 in these processes.
Quantitative Comparison of Efficacy
Experimental data demonstrates a significant disparity in the potency of this compound and Trpc6-IN-1 as TRPC6 inhibitors. This compound consistently exhibits nanomolar efficacy, whereas Trpc6-IN-1 displays inhibitory activity in the micromolar range, indicating substantially lower potency.[3]
| Inhibitor | Assay Type | Target | IC50 / EC50 | Reference(s) |
| This compound | Whole-Cell Patch Clamp | Human TRPC6 | 7.9 nM | [2] |
| Calcium Influx | Human TRPC6 | 9.5 nM | [2] | |
| Trpc6-IN-1 | Calcium Influx | TRPC6 | 4.66 µM | [3] |
Table 1: Potency of this compound and Trpc6-IN-1 against TRPC6. A lower IC50/EC50 value indicates higher potency.
Selectivity Profile of this compound
Beyond its high potency, this compound has been characterized for its selectivity against other members of the TRPC channel family. While it is most potent against TRPC6, it also shows activity against TRPC3 and TRPC7 at higher concentrations.[2][4]
| Target Channel | IC50 |
| TRPC6 | 9.5 nM |
| TRPC7 | 226 nM |
| TRPC3 | 282 nM |
| TRPC4 | > 10 µM |
| TRPC5 | > 10 µM |
Table 2: Selectivity of this compound against various TRPC channels in a calcium influx assay. [2]
TRPC6 Signaling Pathway
The canonical activation of TRPC6 is initiated by G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG directly activates TRPC6, leading to an influx of Ca2+ into the cell.[5] This increase in intracellular calcium can then activate downstream signaling pathways, such as the calcineurin-NFAT pathway, which is implicated in gene transcription related to cellular growth and fibrosis.[5]
Caption: Simplified TRPC6 signaling cascade leading to NFAT activation.
Experimental Workflow for Inhibitor Characterization
The characterization of TRPC6 inhibitors typically involves a series of in vitro assays to determine their potency and mechanism of action. A standard workflow includes an initial screen for activity using a calcium influx assay, followed by more detailed electrophysiological characterization using the whole-cell patch-clamp technique.
Caption: Step-by-step workflow for in vitro characterization of TRPC6 inhibitors.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing ion channel inhibitors.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6 are plated on glass coverslips at a low density 24-48 hours before the experiment.[6][7]
-
Recording Solutions:
-
Recording Procedure:
-
A high-resistance seal (>1 GΩ) is formed between a glass micropipette and a single cell.[6]
-
The cell membrane is ruptured to achieve the whole-cell configuration.[6]
-
The cell is voltage-clamped at a holding potential of -60 mV.[1]
-
TRPC6 channels are activated by perfusing the cell with an external solution containing a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) (e.g., 100 µM).[6]
-
Once a stable current is established, the inhibitor (this compound or Trpc6-IN-1) is applied at various concentrations to generate a dose-response curve.[1]
-
-
Data Analysis: The current amplitude is measured, and the percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a logistic function.[1]
Calcium Influx Assay
This fluorescence-based assay is a high-throughput method to screen for and characterize the activity of ion channel modulators.
-
Cell Preparation: HEK293 cells stably expressing human TRPC6 are seeded into a 96-well plate.[6]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.[6]
-
Assay Procedure:
-
After dye loading, cells are washed to remove excess dye.[6]
-
The inhibitor (this compound or Trpc6-IN-1) is added at various concentrations and incubated for 10-20 minutes.[6]
-
Baseline fluorescence is recorded using a fluorescence plate reader.[6]
-
A TRPC6 agonist (e.g., OAG, 50-100 µM) is added to stimulate calcium influx.[6]
-
The change in fluorescence intensity is recorded for 3-5 minutes.[6]
-
-
Data Analysis: The percentage of inhibition for each concentration is calculated relative to the agonist-only response. The IC50 or EC50 value is determined from the resulting dose-response curve.[6]
Conclusion
Based on the available experimental data, this compound is a significantly more potent inhibitor of the TRPC6 channel than Trpc6-IN-1. With an IC50 in the low nanomolar range, this compound is a valuable tool for researchers seeking to potently and specifically investigate the roles of TRPC6 in cellular physiology and disease. While Trpc6-IN-1 can be used to study TRPC6, its lower potency requires researchers to use much higher concentrations, which may increase the risk of off-target effects. For studies demanding high-potency TRPC6 blockade, this compound is the superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. abmole.com [abmole.com]
- 5. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Guide to the Specificity of TRPC6 Inhibitors: A Focus on SAR7334 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of SAR7334 hydrochloride, a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. To offer a thorough evaluation, its performance is benchmarked against other known TRPC6 inhibitors, BI 749327 and Trpc6-IN-1. This document is designed to assist researchers in selecting the most appropriate pharmacological tool for their studies by presenting objective comparisons and supporting experimental data.
Executive Summary
This compound is a highly potent inhibitor of TRPC6 with an IC50 value in the low nanomolar range.[1][2][3][4] While it demonstrates significant selectivity for TRPC6 over its close homologs TRPC3 and TRPC7, it is not entirely specific and does exhibit some off-target activity.[1][2][3][4] In comparison, BI 749327 shows a more favorable selectivity profile against other TRPC channels.[5][6][7][8][9] The specificity of Trpc6-IN-1 is less well-characterized in publicly available data. The choice of inhibitor should, therefore, be guided by the specific requirements of the experimental design, weighing potency against the potential for off-target effects.
Data Presentation: Comparative Inhibitor Specificity
The following tables summarize the inhibitory potency (IC50) of this compound and its alternatives against TRPC6 and other relevant ion channels.
Table 1: Inhibitory Potency (IC50) against TRPC Channels
| Compound | TRPC6 (nM) | TRPC3 (nM) | TRPC7 (nM) | TRPC4 & TRPC5 |
| This compound | 7.9 - 9.5[1][2][3][4] | 282[1][2][3][4] | 226[1][2][3][4] | No significant activity[1][2][3][4] |
| BI 749327 | 13 (mouse), 19 (human)[5][7][8][9] | 1100[5][6][7][8] | 550[5][6][7][8] | >700-fold selective vs. TRPC6[6] |
| Trpc6-IN-1 | 4660 (EC50)[10][11] | Active, no IC50 reported[6] | Active, no IC50 reported[6] | Not specified |
Table 2: Selectivity Profile and Off-Target Effects
| Compound | Selectivity (TRPC3/TRPC6) | Selectivity (TRPC7/TRPC6) | Known Off-Target Effects |
| This compound | ~30-fold | ~24-fold | Inhibits TRPM3. A comprehensive kinase screen is not publicly available.[12] |
| BI 749327 | ~85-fold[5][6][7][8] | ~42-fold[5][6][7][8] | High selectivity against a panel of other ion channels.[6] |
| Trpc6-IN-1 | Not Determined | Not Determined | A comprehensive off-target selectivity panel is not publicly available.[6] |
Signaling Pathway and Experimental Workflow
To provide context for the action of these inhibitors, the following diagrams illustrate the TRPC6 signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols were employed to generate the data presented in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through TRPC6 channels and the inhibitory effect of the test compounds.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6 are cultured on glass coverslips.
-
Recording Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.
-
-
Electrophysiological Recording:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and forms a high-resistance seal (>1 GΩ) with the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
TRPC6 channels are activated by perfusion with the external solution containing a diacylglycerol (DAG) analog, such as 50-100 µM 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
-
Once a stable baseline current is established, the test inhibitor (this compound, BI 749327, or Trpc6-IN-1) is applied at various concentrations.
-
-
Data Analysis: The inhibitory effect is calculated as the percentage reduction of the OAG-activated current. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Intracellular Calcium Imaging Assay
This method provides a functional readout of TRPC6 channel activity by measuring changes in intracellular calcium concentration.
-
Cell Preparation: HEK293 cells stably expressing human TRPC6 are seeded in 96-well or 384-well black, clear-bottom microplates.
-
Dye Loading:
-
Cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), typically at a concentration of 1-5 µM in the same buffer for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
A baseline fluorescence reading is taken using a fluorescence microplate reader or a fluorescence microscope (Excitation/Emission ≈ 490/525 nm for Fluo-4).
-
The test inhibitor is added at various concentrations and incubated for a specified period (e.g., 10-20 minutes).
-
TRPC6 channels are activated by the addition of an agonist like OAG.
-
Changes in fluorescence intensity, indicating intracellular calcium influx, are monitored over time.
-
-
Data Analysis: The inhibitory effect of the compounds is determined by quantifying the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.
Conclusion
This compound is a potent tool for the study of TRPC6-mediated processes. Its high potency makes it effective at low nanomolar concentrations. However, researchers should be mindful of its off-target effects on TRPC3, TRPC7, and potentially TRPM3, especially at higher concentrations. For experiments requiring a higher degree of selectivity, particularly against other TRPC family members, BI 749327 may represent a more suitable alternative, albeit with slightly lower potency against TRPC6. The currently available data on Trpc6-IN-1 suggests it is significantly less potent and its selectivity profile is not as well-defined. The selection of an appropriate inhibitor should be based on a careful consideration of the experimental goals and the potential for confounding off-target effects. The detailed protocols provided in this guide should enable researchers to independently validate these findings and confidently employ these inhibitors in their studies.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
SAR7334 Hydrochloride: A Comparative Guide to TRP Channel Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
SAR7334 hydrochloride has emerged as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a key player in various physiological processes and a promising therapeutic target for conditions like focal segmental glomerulosclerosis and pulmonary hypertension.[1][2] This guide provides an objective comparison of this compound's activity across different TRP channels, supported by experimental data and detailed methodologies to aid in its evaluation for research and drug development purposes.
Quantitative Analysis of Cross-Reactivity
The selectivity of this compound has been primarily evaluated against other members of the TRPC subfamily. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from two key experimental methodologies: intracellular Ca2+ influx assays and whole-cell patch-clamp recordings.
| TRP Channel | Intracellular Ca2+ Influx IC50 (nM) | Whole-Cell Patch-Clamp IC50 (nM) |
| TRPC6 | 9.5[1][2][3] | 7.9[1][2] |
| TRPC3 | 282[1][2][3] | Not Reported |
| TRPC7 | 226[1][2][3] | Not Reported |
| TRPC4 | Not Affected[1][2][3] | Not Reported |
| TRPC5 | Not Affected[1][2][3] | Not Reported |
Data presented is a summary of reported values from published studies.
As the data indicates, this compound demonstrates high potency for TRPC6. Its inhibitory activity on TRPC3 and TRPC7, the closest homologs to TRPC6, is significantly lower, with IC50 values more than 20-fold higher than that for TRPC6.[1] Notably, this compound did not affect Ca2+ entry mediated by TRPC4 and TRPC5 channels.[1][2][3] To date, there is no publicly available data on the cross-reactivity of this compound with other TRP channel subfamilies, such as TRPV or TRPM.
Signaling Pathway and Inhibition
The following diagram illustrates the canonical signaling pathway leading to TRPC6 activation and the mechanism of its inhibition by SAR7334.
Caption: TRPC6 activation pathway and inhibition by SAR7334.
Experimental Protocols
The determination of this compound's cross-reactivity and potency relies on two primary experimental techniques.
Intracellular Ca2+ Influx Assay (FLIPR)
This high-throughput screening method measures changes in intracellular calcium concentration upon channel activation.
Caption: Workflow for the FLIPR-based Ca2+ influx assay.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing the target human TRP channel (e.g., TRPC6, TRPC3, etc.) are cultured in appropriate media.
-
Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to a near-confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution. Probenecid may be included to prevent dye leakage.
-
Compound Incubation: After dye loading and washing, cells are incubated with varying concentrations of this compound or vehicle for a defined period.
-
Agonist Addition and Signal Detection: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence is recorded before the automated addition of a TRP channel agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) for diacylglycerol-sensitive TRPCs). The fluorescence intensity is then monitored over time.
-
Data Analysis: The increase in fluorescence, corresponding to Ca2+ influx, is measured. The inhibitory effect of SAR7334 is calculated, and IC50 values are determined by fitting the concentration-response data to a logistic function.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel currents and is considered the gold standard for characterizing ion channel modulators.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
SAR7334 Hydrochloride: A Comparative Analysis of its Potency Against TRPC3 and TRPC7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potency of SAR7334 hydrochloride against the transient receptor potential canonical (TRPC) channels TRPC3 and TRPC7. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating SAR7334 as a pharmacological tool.
Potency Comparison
This compound is a potent inhibitor of TRPC6 and also demonstrates inhibitory activity against TRPC3 and TRPC7, albeit at higher concentrations. The inhibitory potency, as determined by the half-maximal inhibitory concentration (IC50), varies between the two channels.
| Channel | IC50 (nM) | Assay Type | Cell Line | Activator |
| TRPC3 | 282 | Ca2+ Influx | CHO | OAG |
| TRPC7 | 226 | Ca2+ Influx | HEK293 | OAG |
Data sourced from multiple studies. [1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Signaling Pathway of TRPC3 and TRPC7 Activation
TRPC3 and TRPC7 are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and Phospholipase C (PLC). The activation cascade is initiated by the binding of an agonist to a GPCR, which in turn activates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG is the primary activator of TRPC3 and TRPC7 channels, leading to an influx of cations, including Ca2+, into the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The development of automated patch clamp assays for canonical transient receptor potential channels TRPC3, 6, and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physoc.org [physoc.org]
- 11. Overexpression of TRPC3 reduces the content of intracellular calcium stores in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. content.abcam.com [content.abcam.com]
- 14. mdpi.com [mdpi.com]
Independent Validation of SAR7334 Hydrochloride: A Comparative Guide to TRPC6 Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of SAR7334 hydrochloride against the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, benchmarked against other known TRPC6 inhibitors. The data presented is compiled from multiple independent studies to support the validation of this compound's IC50 values and to offer a broader perspective on its selectivity profile.
Comparative Inhibitor Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and alternative TRPC6 inhibitors. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. TRPC3 | Selectivity vs. TRPC7 | Other Notable Off-Targets |
| This compound | TRPC6 | 7.9 - 9.5 [1][2][3][4] | ~30-fold (IC50: 282 nM)[1][2][4] | ~24-fold (IC50: 226 nM)[1][2][4] | TRPM3[5] |
| BI-749327 | TRPC6 (mouse) | 13[6] | 85-fold (IC50: 1100 nM)[6] | 42-fold (IC50: 550 nM)[6] | High selectivity against a panel of other ion channels[5][6] |
| DS88790512 | TRPC6 | 11[7] | Not specified | Not specified | Not specified |
| Trpc6-IN-1 | TRPC6 | 4660 (EC50)[5] | ~10-fold (vs. TRPC3 EC50 of 450 nM)[5] | ~4-fold (vs. TRPC7 EC50 of 1130 nM)[5] | Data not available[5] |
| Larixyl Acetate | TRPC6 | 580[8] | Not specified | Not specified | Not specified |
Note: The IC50 values for this compound show slight variations across different experimental setups, with values of 7.9 nM reported from patch-clamp experiments and 9.5 nM from Ca2+ influx assays.[1][2][3][4] The compound also demonstrates inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[1][2][4] In contrast, it does not affect TRPC4 and TRPC5-mediated Ca2+ entry.[1][2][4]
Experimental Protocols for IC50 Determination
The accurate determination of IC50 values is critical for the validation of inhibitor potency. The two primary methods cited in the validation of SAR7334 and other TRPC6 inhibitors are Whole-Cell Patch-Clamp Electrophysiology and Fluorescence-Based Calcium Imaging Assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through the TRPC6 channel in response to an inhibitor.[9]
Objective: To directly measure the inhibition of TRPC6-mediated ion currents by the test compound.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the human TRPC6 channel.[9] A fluorescent reporter is often co-transfected to identify successfully transfected cells.[9]
-
Electrophysiological Recordings: Recordings are performed 24-48 hours post-transfection.[9]
-
Channel Activation and Inhibition: TRPC6 channels are activated by a diacylglycerol (DAG) analog, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).[9][10] A concentration-response curve is generated by applying increasing concentrations of the inhibitor in the presence of the agonist.[9] The holding potential is typically -60 mV.[9][11]
-
Data Analysis: The inhibitory effect is calculated as the percentage reduction of the OAG-activated current.[9] IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[9]
Fluorescence-Based Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium levels as an indirect readout of TRPC6 channel activity.[9]
Objective: To quantify the inhibition of TRPC6-mediated calcium influx by the test compound.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the target TRPC channel are seeded into 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Compound Application and Signal Detection: A baseline fluorescence reading is taken using a Fluorescence Imaging Plate Reader (FLIPR).[9] The test compounds are then added at various concentrations, followed by the addition of a TRPC6 agonist (e.g., OAG) to stimulate calcium influx.[9][11]
-
Data Analysis: The inhibitory effect of the compounds is determined by quantifying the reduction in the agonist-induced fluorescence signal.[9] IC50 values are calculated from the concentration-response curves.[9]
Visualizing the Molecular Context
To better understand the mechanism of action and the experimental approaches, the following diagrams illustrate the TRPC6 signaling pathway and the general workflow for inhibitor validation.
Caption: Simplified TRPC6 signaling pathway and the inhibitory action of SAR7334.
Caption: General experimental workflow for determining TRPC6 inhibitor IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Binding Site of SAR7334 Hydrochloride on TRPC6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the binding site of SAR7334 hydrochloride on the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. It offers a comparative perspective by evaluating its performance against alternative TRPC6 inhibitors, supported by experimental data. This document is intended to be a valuable resource for researchers engaged in the study of TRPC6 pharmacology and the development of novel therapeutics targeting this channel.
Introduction to TRPC6 and this compound
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium signaling in podocytes, smooth muscle cells, and neurons.[1][2] Dysregulation of TRPC6 activity has been implicated in the pathophysiology of several diseases, such as focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy.[1][2] This has made TRPC6 an attractive target for therapeutic intervention.
This compound is a potent and selective inhibitor of the TRPC6 channel.[3][4][5] It blocks TRPC6-mediated calcium influx with high efficacy, making it a valuable tool for studying the physiological and pathological roles of this ion channel.[5][6] Understanding the precise binding site and mechanism of action of SAR7334 is critical for the rational design of next-generation TRPC6 inhibitors with improved potency and selectivity.
Binding Site Analysis of SAR7334 on TRPC6
The precise binding site of SAR7334 on TRPC6 has been elucidated through structural studies of a closely related analog, AM-1473. Cryogenic electron microscopy (cryo-EM) studies of human TRPC6 in complex with AM-1473 revealed that the antagonist binds to a cytoplasm-facing pocket.[1][2] This pocket is formed by the S1-S4 helices and the TRP helix of the channel protein.[1]
Molecular docking studies have further suggested specific interactions between SAR7334 and amino acid residues within this binding pocket. These interactions are thought to include a π-π stacking interaction with His446 and a π-cation interaction with Arg758.[6]
Comparison with Alternative TRPC6 Inhibitors
The therapeutic potential of targeting TRPC6 has led to the development of several other inhibitors. A comparison of their potency and selectivity provides valuable context for evaluating SAR7334.
| Inhibitor | Target(s) | IC50/EC50 (nM) vs TRPC6 | Selectivity vs TRPC3 | Selectivity vs TRPC7 | Other Notable Off-Targets |
| SAR7334 | TRPC6, TRPC3, TRPC7 | 7.9 - 9.5[3][4][5][6] | ~30-fold[5][7] | ~24-fold[5] | TRPM3[7] |
| BI 749327 | TRPC6 | 13 (mouse), 19 (human)[8][9] | 85-fold[8] | 42-fold[8] | High selectivity against a panel of other ion channels[8] |
| GSK2332255B | TRPC3, TRPC6 | 4[10] | N/A (potent inhibitor) | Not reported | ≥100-fold selectivity over other calcium-permeable channels[10] |
| GSK2833503A | TRPC3, TRPC6 | 3[10] | N/A (potent inhibitor) | Not reported | ≥100-fold selectivity over other calcium-permeable channels[10] |
| Trpc6-IN-1 | TRPC6 | 4660 (EC50)[7][11] | ~10-fold[7] | ~4-fold[7] | Data not available |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents flowing through TRPC6 channels in the presence and absence of inhibitors.
1. Cell Preparation:
-
HEK293 or CHO cells stably or transiently expressing human TRPC6 are plated onto glass coverslips 24-48 hours prior to the experiment.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. The pH is adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
3. Recording:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
TRPC6 currents are elicited by applying a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) every 10 seconds.
4. Data Analysis:
-
Baseline currents are recorded for 2-3 minutes.
-
The TRPC6 channel is activated by applying an agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
-
The inhibitor (e.g., SAR7334) is then perfused at various concentrations to determine the dose-dependent inhibition of the OAG-activated current.
-
The IC50 value is calculated by fitting the concentration-response data to a logistic function.[5]
Calcium Influx Assay
This cell-based assay measures the influx of calcium into the cytoplasm upon TRPC6 activation and its inhibition by test compounds.
1. Cell Preparation:
-
HEK293 cells stably expressing TRPC6 are seeded into a 96-well black, clear-bottom plate.
2. Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.
-
Excess dye is washed away.
3. Compound Incubation:
-
Cells are incubated with various concentrations of the test inhibitor (e.g., SAR7334) for 10-20 minutes.
4. Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is recorded for 30-60 seconds.
-
A TRPC6 agonist (e.g., OAG) is added to all wells to stimulate calcium influx.
-
The change in fluorescence intensity is monitored for 3-5 minutes.
5. Data Analysis:
-
The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[5]
Visualizations
Caption: TRPC6 signaling pathway and the inhibitory action of SAR7334.
Caption: Workflow for whole-cell patch-clamp analysis of TRPC6 inhibition.
Caption: Logical relationship of SAR7334 and alternative TRPC6 inhibitors.
Conclusion
This compound is a potent and selective inhibitor of the TRPC6 ion channel, binding to a well-defined allosteric pocket on the cytoplasmic side of the channel. Its favorable potency and selectivity profile, particularly when compared to some other available inhibitors, make it an invaluable pharmacological tool for investigating the roles of TRPC6 in health and disease. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable assessment of SAR7334 and other TRPC6 modulators. Further research into the structure-activity relationships of compounds binding to this site will undoubtedly pave the way for the development of novel and clinically effective TRPC6-targeted therapies.
References
- 1. EMDB-20954: Cryo-EM structure of human TRPC6 in complex with antagonist AM-1473 - Yorodumi [pdbj.org]
- 2. Structural basis for pharmacological modulation of the TRPC6 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMDB < EMD-20954 [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cryo-EM structure of the cytoplasmic domain of murine transient receptor potential cation channel subfamily C member 6 (TRPC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPC6 - Wikipedia [en.wikipedia.org]
A Comparative Guide to TRPC Inhibitors: SAR7334 Hydrochloride vs. Anilino-Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent classes of Transient Receptor Potential Canonical (TRPC) channel inhibitors: SAR7334 hydrochloride and the anilino-thiazole-based compounds. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies of TRPC channel function and pharmacology.
Introduction to TRPC Channels and Their Inhibition
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in calcium signaling in various physiological processes.[1] Dysregulation of TRPC channels, particularly TRPC3 and TRPC6, has been implicated in a range of pathologies, including cardiovascular and kidney diseases.[2] This has driven the development of small molecule inhibitors to probe the function of these channels and to explore their therapeutic potential. Among the most potent and selective inhibitors developed to date are this compound and a series of compounds based on an anilino-thiazole pharmacophore.
Overview of this compound and Anilino-Thiazole TRPC Inhibitors
This compound is a potent and specific inhibitor of TRPC6 channels.[3][4] It exhibits high selectivity for TRPC6 over other TRPC subfamily members and demonstrates good oral bioavailability, making it suitable for both in vitro and in vivo studies.[3][4]
Anilino-thiazole TRPC inhibitors , such as GSK2332255B and GSK2833503A, are characterized by their low nanomolar potency against both TRPC3 and TRPC6 channels.[5][6] While highly potent and selective in vitro, their utility in vivo has been limited by poor oral bioavailability.[5][6]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for this compound and representative anilino-thiazole inhibitors.
Table 1: Potency of TRPC Inhibitors (IC50 values)
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | TRPC6 | 7.9 | Patch-clamp | [3] |
| TRPC6 | 9.5 | Ca2+ influx | [3] | |
| TRPC3 | 282 | Ca2+ influx | [3] | |
| TRPC7 | 226 | Ca2+ influx | [3] | |
| GSK2332255B | rat TRPC3 | 5 | Not Specified | [7] |
| rat TRPC6 | 4 | Not Specified | [7] | |
| GSK2833503A | TRPC6 | 3 - 16 | Not Specified | [8] |
| TRPC3 | 21 - 100 | Not Specified | [8] |
Table 2: Selectivity Profile of TRPC Inhibitors
| Compound | Selectivity Notes | Reference |
| This compound | Not active against TRPC4 and TRPC5. | [3] |
| Anilino-thiazole Inhibitors (general) | Good selectivity over other TRP channels (TRPA1, TRPV1, TRPV4) and cardiac ion channels (CaV1.2, hERG, NaV1.5). | [6] |
| GSK2332255B | ≥100-fold selectivity for TRPC3/6 over other calcium-permeable channels. | [7] |
| GSK2833503A | >63-fold selectivity over other ion channels, including other TRP channels, CaV1.2, hERG and NaV1.5. | [8] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are studied, it is essential to visualize the relevant signaling pathways and experimental procedures.
Figure 1. Simplified TRPC6 signaling pathway activated by G-protein coupled receptors (GPCRs).
Figure 2. General experimental workflows for evaluating TRPC inhibitors.
Detailed Experimental Protocols
Calcium Influx Assay
This assay measures changes in intracellular calcium concentration in response to TRPC channel activation and inhibition.
1. Cell Preparation:
-
Plate HEK293 cells stably or transiently expressing the TRPC channel of interest in a 96-well black-walled, clear-bottom plate.
-
Culture cells until they reach 80-90% confluency.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS).[9]
-
Wash the cells with HBSS and then incubate them with the loading buffer for 30-60 minutes at 37°C in the dark.[9]
-
After incubation, wash the cells gently with HBSS to remove any excess dye.[9]
3. Inhibitor Incubation:
-
Prepare serial dilutions of the TRPC inhibitor (e.g., SAR7334 or anilino-thiazole compound) and a vehicle control in HBSS.
-
Add the inhibitor dilutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.[9]
4. Measurement of Calcium Influx:
-
Place the plate in a fluorescence plate reader with an automated injection system (e.g., FlexStation 3).[10]
-
Record a baseline fluorescence signal for a few seconds.
-
Inject a TRPC channel activator (e.g., OAG for TRPC6, or a GPCR agonist like carbachol (B1668302) if the corresponding receptor is co-expressed) into the wells.[6]
-
Continue to record the fluorescence signal for several minutes to capture the peak response.[9]
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.[9]
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPC channels in the cell membrane.
1. Cell and Pipette Preparation:
-
Plate cells expressing the TRPC channel of interest on glass coverslips.
-
Fabricate patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[11]
-
The external (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.[11]
-
The internal (pipette) solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 (Cesium is used to block potassium channels).[11]
2. Establishing a Recording:
-
Place a coverslip in the recording chamber on a microscope stage and perfuse with the external solution.
-
Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[11]
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.[11]
3. Current Measurement:
-
Clamp the cell membrane potential at a holding potential of -60 mV.[11]
-
Apply a voltage protocol, such as a ramp from -100 mV to +100 mV, to elicit currents and record a stable baseline.[11]
-
Perfuse the cell with a TRPC channel activator to induce a stable current.[11]
-
Once a stable activated current is achieved, co-apply the TRPC inhibitor at various concentrations with the activator.[11]
-
Record the inhibition of the current at each concentration.
-
A washout step with the activator-containing solution alone can be performed to assess the reversibility of inhibition.
4. Data Analysis:
-
Measure the peak inward and outward currents before, during, and after inhibitor application.
-
Normalize the current inhibition to the maximal activated current.
-
Plot the normalized inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion: A Comparative Outlook
Both this compound and the anilino-thiazole class of inhibitors are valuable tools for studying TRPC3 and TRPC6 channels. The choice between them will largely depend on the specific experimental needs.
-
This compound is the compound of choice for in vivo studies due to its demonstrated oral bioavailability.[3][4] Its high selectivity for TRPC6 makes it particularly useful for dissecting the specific roles of this channel.[3]
-
Anilino-thiazole inhibitors , such as GSK2332255B and GSK2833503A, offer high potency for both TRPC3 and TRPC6, making them excellent tools for in vitro experiments where precise and potent inhibition of both channels is required.[5][6] However, their poor pharmacokinetic properties currently limit their application in chronic in vivo studies.[5][6]
Researchers should carefully consider the potency, selectivity, and pharmacokinetic profiles of these inhibitors in the context of their experimental design to generate robust and reliable data on the function of TRPC channels in health and disease.
References
- 1. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 2. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The discovery of potent blockers of the canonical transient receptor channels, TRPC3 and TRPC6, based on an anilino-thiazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Oral Bioavailability of TRPC6 Inhibitors: SAR7334 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral bioavailability and pharmacological profiles of SAR7334 and other notable transient receptor potential canonical 6 (TRPC6) inhibitors. The information presented is intended to assist researchers in selecting the most appropriate compounds for in vivo studies.
Executive Summary
Transient Receptor Potential Canonical 6 (TRPC6) channels are implicated in a variety of physiological and pathological processes, making them a compelling target for drug discovery. A critical factor for the therapeutic utility of any TRPC6 inhibitor is its oral bioavailability, which dictates its suitability for chronic administration. This guide focuses on the comparative assessment of SAR7334, a potent and orally bioavailable TRPC6 inhibitor, against other compounds in its class, including BI-749327, SH045, and anilino-thiazole derivatives. Pharmacokinetic data, inhibitory concentrations, and detailed experimental methodologies are presented to provide a rational basis for compound selection in preclinical research.
Comparative Pharmacokinetics and Potency
The oral bioavailability and inhibitory potency of TRPC6 inhibitors vary significantly. SAR7334 and BI-749327 have demonstrated favorable pharmacokinetic profiles for oral administration, whereas SH045 and the anilino-thiazole class of compounds exhibit limitations in this regard. A summary of key parameters is provided in the table below.
| Compound | Target(s) | IC50 (TRPC6) | Oral Bioavailability | Key Pharmacokinetic Features |
| SAR7334 | TRPC6, TRPC3, TRPC7 | 7.9 - 9.5 nM[1][2][3][4][5] | Good, suitable for chronic oral administration[1][3][4][6] | Demonstrates a favorable pharmacokinetic profile.[4] |
| BI-749327 | TRPC6 | 13 nM[5][7][8] | Orally bioavailable with a long terminal half-life (8.5–13.5 hours)[5][7][8] | Dose-proportional increase in maximum plasma concentrations and systemic exposure.[7] |
| SH045 | TRPC6, TRPC3, TRPC7 | 5.8 nM[9] | Low[4][10][11] | Short plasma half-life.[4][11] |
| Anilino-thiazole Derivatives | TRPC3, TRPC6 | Low nanomolar range | Generally low to poor[2][12] | High clearance and rapid metabolism contribute to poor oral exposure.[2] |
Experimental Protocols
Accurate assessment of the oral bioavailability and inhibitory activity of these compounds relies on standardized and robust experimental methodologies. Below are detailed protocols for key in vitro assays.
Whole-Cell Patch-Clamp Electrophysiology for TRPC6 Inhibition
This protocol is designed to measure the inhibitory effect of a test compound on TRPC6 currents in a heterologous expression system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably or transiently expressing human TRPC6.
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries.
-
Cell culture reagents.
-
Test compound (e.g., SAR7334) solubilized in a suitable solvent (e.g., DMSO).
-
TRPC6 activator (e.g., 1-oleoyl-2-acetyl-sn-glycerol (B13814) - OAG).
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, 1 EGTA; pH adjusted to 7.2 with CsOH.
Procedure:
-
Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours prior to the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to achieve a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Seal Formation: Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Data Acquisition: Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) every 10 seconds to elicit currents.
-
Channel Activation: Perfuse the cell with the extracellular solution containing a TRPC6 activator (e.g., 100 µM OAG) to induce a stable current.
-
Compound Application: Co-perfuse with varying concentrations of the test compound to determine the dose-dependent inhibition.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) and calculate the percentage of inhibition for each concentration to determine the IC50 value.
Intracellular Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration in response to TRPC6 activation and inhibition using a fluorescent calcium indicator.
Materials:
-
Cells expressing TRPC6.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
TRPC6 agonist (e.g., OAG).
-
Test compound.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Add HBSS containing various concentrations of the test compound or vehicle control and incubate for 10-20 minutes.
-
Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for 30-60 seconds.
-
Agonist Stimulation: Add the TRPC6 agonist to stimulate calcium influx.
-
Measurement: Record the change in fluorescence intensity for 3-5 minutes.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the agonist-only response to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: TRPC6 activation by the Gq-PLC-DAG signaling pathway and its inhibition by SAR7334.
Caption: A generalized workflow for the preclinical assessment of oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery of potent blockers of the canonical transient receptor channels, TRPC3 and TRPC6, based on an anilino-thiazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 9. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
SAR7334 Hydrochloride in Hypertension: A Comparative Analysis of a Novel TRPC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, within the context of hypertension research. While traditional antihypertensive therapies target established pathways like the renin-angiotensin system or calcium influx through L-type calcium channels, SAR7334 represents a novel approach by targeting TRPC6-mediated cation influx. This document summarizes the available preclinical data on SAR7334 in a key hypertension model, details the experimental protocols used, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Performance in a Spontaneously Hypertensive Rat (SHR) Model
Initial preclinical studies with this compound have yielded intriguing results regarding its potential as a systemic antihypertensive agent. In a short-term study involving spontaneously hypertensive rats (SHR), a widely used model of human essential hypertension, SAR7334 did not demonstrate a significant effect on mean arterial pressure.[1][2][3][4][5][6] This finding suggests that at the dose tested, direct inhibition of TRPC6 channels by SAR7334 may not play a major role in the regulation of blood pressure in this specific model of established hypertension.[1][2][3][5][6]
This outcome presents a critical point of comparison with other classes of antihypertensive drugs, which typically show significant blood pressure reduction in the SHR model. The lack of efficacy of SAR7334 in this context may indicate that the TRPC6 pathway is not a primary driver of elevated blood pressure in this model, or that compensatory mechanisms may be at play.
Table 1: Effect of this compound on Mean Arterial Pressure in Spontaneously Hypertensive Rats
| Treatment Group | Dose | Route of Administration | Change in Mean Arterial Pressure (mmHg) | Statistical Significance |
| Vehicle Control | 1 mL/kg | Oral gavage | No significant change | N/A |
| SAR7334 | 10 mg/kg | Oral gavage | No significant change | Not significant |
Data summarized from the findings reported by Maier et al. (2015).[1][2][3][5][6]
Experimental Protocols
The following section details the methodology for the in vivo assessment of this compound in the spontaneously hypertensive rat model, as described in the available literature.[7][8]
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Adult male spontaneously hypertensive rats (SHR), approximately 6 months old, were used for the study.[7][8] The SHR model is a well-established genetic model of hypertension that closely mimics human essential hypertension.[9]
-
Acclimatization: Animals were allowed to acclimate to the laboratory conditions before the start of the experiment.
-
Surgical Implantation of Telemetry Device:
-
Rats were anesthetized.
-
A telemetric device (e.g., TL11M2-C50-PXT PMP) was surgically implanted.[8]
-
The catheter tip of the transmitter was inserted into the aorta, and the device was placed between the aorta and the vena cava.[8]
-
Animals were allowed to recover from surgery before the commencement of the study.
-
-
Dosing Regimen:
-
On the first day of the experiment, all animals received a vehicle control (1 mL/kg) via oral gavage.[7][8]
-
After 24 hours, the rats were divided into two groups: a vehicle control group and a treatment group.[8]
-
The treatment group received a single oral dose of this compound at 10 mg/kg.[7][8] The vehicle group received the vehicle alone.
-
-
Data Acquisition:
-
Data Analysis: The mean arterial pressure was calculated and compared between the vehicle-treated and SAR7334-treated groups to determine the effect of the compound.
Mechanism of Action and Signaling Pathway
SAR7334 is a highly potent and selective inhibitor of the TRPC6 channel.[1][4][6][10] It also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[1][2][5][6][10] TRPC6 is a non-selective cation channel that is permeable to Ca²⁺ and is expressed in various cell types, including vascular smooth muscle cells.[11] In the vasculature, the activation of TRPC6 is linked to vasoconstriction.
The signaling pathway leading to TRPC6 activation in vascular smooth muscle cells typically involves the following steps:
-
Agonist Binding: Vasoactive agonists, such as angiotensin II or endothelin-1, bind to their respective G-protein coupled receptors (GPCRs) on the surface of vascular smooth muscle cells.
-
PLC Activation: This binding activates Phospholipase C (PLC).
-
DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
TRPC6 Activation: DAG directly activates the TRPC6 channel embedded in the plasma membrane.
-
Cation Influx: Activation of TRPC6 allows for the influx of cations, primarily Ca²⁺ and Na⁺, into the cell.
-
Membrane Depolarization: The influx of positive ions leads to depolarization of the cell membrane.
-
VGCC Activation: This depolarization activates voltage-gated L-type Ca²⁺ channels (VGCCs), leading to a further and more substantial influx of Ca²⁺.
-
Vasoconstriction: The elevated intracellular Ca²⁺ concentration triggers the contraction of the vascular smooth muscle, leading to vasoconstriction.
SAR7334 exerts its effect by directly blocking the TRPC6 channel, thereby inhibiting the initial cation influx and the subsequent signaling cascade that leads to vasoconstriction.
Caption: TRPC6 signaling pathway in vascular smooth muscle cells.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the preclinical evaluation of SAR7334 in the spontaneously hypertensive rat model.
Caption: Experimental workflow for SAR7334 evaluation in SHR.
References
- 1. TRPC6 regulates phenotypic switching of vascular smooth muscle cells through plasma membrane potential-dependent coupling with PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Vascular Smooth Muscle Contractility in TRPC6−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TRPC3 and TRPC6 Contribute to the Pathogenesis of Hypertension [scirp.org]
Comparative Analysis of SAR7334 Hydrochloride and Standard Antihypertensives on Blood Pressure in an Experimental Model
A detailed guide for researchers and drug development professionals on the mechanistic and physiological effects of the TRPC6 inhibitor SAR7334 hydrochloride in contrast to established antihypertensive agents.
This guide provides a comprehensive comparison of the experimental compound this compound with widely-used antihypertensive drugs, focusing on their respective effects on blood pressure. The data presented is derived from preclinical studies, primarily utilizing the spontaneously hypertensive rat (SHR) model, a well-established surrogate for human essential hypertension.
Executive Summary
This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel. While TRPC6 has been implicated in various cardiovascular pathologies, preclinical evidence to date suggests that this compound does not exert a significant blood pressure-lowering effect in the systemic circulation of spontaneously hypertensive rats. This stands in stark contrast to conventional antihypertensive drugs from major classes such as calcium channel blockers, ACE inhibitors, angiotensin II receptor blockers (ARBs), diuretics, and beta-blockers, which all demonstrate significant reductions in blood pressure through various well-defined mechanisms. This guide will delve into the mechanistic differences and present the supporting experimental data.
Data Presentation: Comparative Effects on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
The following tables summarize the quantitative effects of this compound and selected standard antihypertensive drugs on blood pressure in the SHR model. It is important to note that experimental conditions such as the age of the animals, duration of treatment, and method of blood pressure measurement can influence the observed outcomes.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP)
| Compound | Dosage | Route of Administration | Duration | Change in Mean Arterial Pressure (mmHg) | Reference |
| This compound | Not specified | Not specified | Short-term | No significant change | [1] |
Table 2: Effects of Standard Antihypertensive Drugs on Systolic Blood Pressure (SBP)
| Drug Class | Compound | Dosage | Route of Administration | Duration | Baseline SBP (mmHg) | Post-Treatment SBP (mmHg) | Change in SBP (mmHg) | Reference |
| Calcium Channel Blocker | Amlodipine (B1666008) | 0.2 mg/kg/day | In drinking water | 15 weeks | 190 ± 15 | 101 ± 8 | ↓ 89 | [2] |
| ACE Inhibitor | Lisinopril | Not specified | Not specified | 2 weeks | ~206 | ~115 | ↓ 91 | [3] |
| Angiotensin II Receptor Blocker | Losartan | 10 mg/kg/day | Oral gavage | 8 weeks | ~178 | ~132 | ↓ 46 | |
| Diuretic | Hydrochlorothiazide | 3 mg/kg/day | In drinking water | 8 weeks | 208 ± 15 | 189 ± 13 | ↓ 19 | [4] |
| Beta-Blocker | Atenolol | 20 mg/kg | Oral gavage | 10 days | Not specified | Significant reduction | Not specified | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.
Signaling Pathways and Mechanisms of Action
The disparate effects of this compound and traditional antihypertensives on systemic blood pressure are rooted in their distinct molecular targets and mechanisms of action.
This compound: A TRPC6 Channel Inhibitor
This compound's primary mechanism is the inhibition of TRPC6 channels, which are calcium-permeable cation channels. In certain tissues, such as the pulmonary vasculature, TRPC6 channels play a role in vasoconstriction. However, in the systemic circulation of spontaneously hypertensive rats, the inhibition of these channels by SAR7334 does not appear to translate into a reduction in overall blood pressure.[1]
Caption: Mechanism of this compound.
Established Antihypertensive Drugs: Diverse Mechanisms Targeting Key Regulatory Pathways
Conventional antihypertensives lower blood pressure by targeting various components of the cardiovascular and renal systems that regulate blood pressure.
Caption: Mechanisms of major antihypertensive drug classes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.
This compound Blood Pressure Study in Spontaneously Hypertensive Rats
The following protocol is based on the study by Maier T, et al. (2015), which investigated the effect of SAR7334 on blood pressure in spontaneously hypertensive rats.[1]
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Blood Pressure Measurement: Mean arterial pressure (MAP) was measured using a telemetric system. This involves the surgical implantation of a pressure-sensitive catheter into an artery (e.g., abdominal aorta) of the rat. The catheter is connected to a transmitter placed in the abdominal cavity. This allows for the continuous and stress-free monitoring of blood pressure in conscious, freely moving animals.
-
Drug Administration: The specific dosage and route of administration for the short-term study were not detailed in the available abstract.
-
Data Analysis: The collected telemetric data would be analyzed to compare the mean arterial pressure before and after the administration of this compound. Statistical analysis, likely a repeated measures analysis of variance (ANOVA), would be used to determine if there was a significant change in blood pressure.
Caption: Experimental workflow for SHR blood pressure study.
Representative Protocol for Antihypertensive Drug Testing in Spontaneously Hypertensive Rats (Amlodipine Study)
The following protocol is based on a study investigating the effect of amlodipine in spontaneously hypertensive rats.[2]
-
Animal Model: One-year-old male Spontaneously Hypertensive Rats (SHR).
-
Experimental Groups:
-
Initial control group (sacrificed at the beginning of the study).
-
Final control group (received standard rat chow and water for 15 weeks).
-
Amlodipine group (received 0.2 mg/kg/day of amlodipine in their drinking water for 15 weeks).
-
-
Blood Pressure Measurement: Blood pressure was measured, although the specific method was not detailed in the abstract. Given the long duration, non-invasive methods like the tail-cuff method or intermittent telemetric recordings would be suitable.
-
Data Analysis: Blood pressure levels were compared between the control and amlodipine-treated groups at the end of the 15-week period. Statistical analysis (e.g., t-test or ANOVA) would be used to determine the significance of any observed differences.
Conclusion
The available preclinical data indicates a clear distinction between the effects of this compound and standard antihypertensive drugs on systemic blood pressure. While established antihypertensives effectively lower blood pressure in the spontaneously hypertensive rat model by targeting well-understood regulatory pathways, the TRPC6 inhibitor this compound does not demonstrate a similar effect. This suggests that while TRPC6 channels may be involved in specific vascular beds, such as the pulmonary circulation, they do not appear to play a dominant role in the maintenance of elevated systemic blood pressure in this widely used model of hypertension. Further research is warranted to fully elucidate the therapeutic potential of TRPC6 inhibition in other cardiovascular and renal diseases.
References
- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hyperresponsivitiy of spontaneously hypertensive rat to indirect measurement of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SAR7334 Hydrochloride: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like SAR7334 hydrochloride are paramount to ensuring laboratory safety and environmental protection. While the Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is crucial to adopt a cautious and systematic approach to its disposal, adhering to general best practices for laboratory chemical waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a comprehensive understanding of chemical waste management. Under no circumstances should chemical waste, including investigational compounds like this compound, be disposed of through the standard sewage system or as regular municipal waste.[1] The potential for hazardous mixtures to form in drains and the unknown environmental impact necessitate dedicated disposal protocols.[1] All laboratory personnel handling chemical waste must receive appropriate training on these procedures.[2][3]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound, from initial waste generation to final collection.
1. Waste Identification and Segregation: Although not classified as hazardous, treat this compound waste with a high degree of caution as a research compound. It is prudent to segregate it as non-hazardous pharmaceutical waste.[4] Avoid mixing it with other chemical waste streams to prevent unforeseen reactions.[5]
2. Container Selection and Labeling:
-
Container: Use a dedicated, compatible waste container with a secure, leak-proof lid.[6] The container material should be unreactive to the compound.
-
Labeling: Clearly label the waste container with "this compound" and "Non-Hazardous Pharmaceutical Waste." Include the name of the Principal Investigator (PI), the laboratory location (building and room number), and a contact phone number.[3]
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[5][7] This area should be away from heat sources and high-traffic zones.[1]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[2] Regularly inspect the container for any signs of leakage or deterioration.[5]
4. Request for Waste Pickup:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][7]
-
Documentation: Complete any required waste disposal forms provided by your EHS office. This documentation is crucial for tracking the waste from generation to final disposal.[3]
5. Disposal of Empty Containers: For containers that once held this compound, a cautious approach is recommended. While containers of non-acute hazardous waste can sometimes be disposed of as regular trash after being thoroughly emptied and having their labels defaced, it is best practice for a research compound to consult with your EHS for specific guidance.[2] If deemed appropriate for regular disposal, ensure all residue is removed and the label is completely obscured or removed.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general quantitative guidelines for laboratory chemical waste storage.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [7] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Maximum Weight of a Single Waste Container | 15 kg | [1] |
| Storage Time for Partially Filled Containers in SAA | Up to 1 year | [5] |
| Time to Remove Full Container from SAA | Within 3 days | [5] |
Visualizing Procedural and Biological Pathways
To further clarify the disposal process and the compound's mechanism of action, the following diagrams have been generated.
Caption: Workflow for the proper disposal of this compound.
This compound is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[8][9][10] The following diagram illustrates its role in the signaling pathway.
Caption: Signaling pathway showing this compound as a TRPC6 inhibitor.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. vumc.org [vumc.org]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistics for Handling SAR7334 Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of SAR7334 hydrochloride, a potent and specific TRPC6 inhibitor. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, offering value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on standard laboratory safety protocols for handling potent chemical compounds.
| Body Part | Personal Protective Equipment (PPE) | Rationale |
| Eyes | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hands | Nitrile gloves | Provides a barrier against skin contact. Consider double-gloving for added protection. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of any dust or aerosols. |
It is imperative to always wash hands thoroughly after handling the compound, even if gloves were worn.
Operational Plan: From Receipt to Storage
A systematic workflow ensures that this compound is handled safely and stored under optimal conditions to maintain its stability and efficacy.
Caption: Figure 1: Operational Workflow for this compound
Upon receiving this compound, visually inspect the packaging for any signs of damage. Before handling, thoroughly review the Safety Data Sheet (SDS) provided by the supplier to be fully aware of all potential hazards. Always don the appropriate personal protective equipment as outlined above. When preparing solutions, adhere to the solubility data provided by the supplier.
Storage and Stability
Proper storage is critical for maintaining the integrity of this compound. The stability of the compound under different storage conditions is summarized below.
| Form | Storage Temperature | Stability Period |
| Solid | Room temperature (continental US) | ≥ 4 years[1] |
| Solid | -20°C | ≥ 4 years[1] |
| Stock Solution in DMSO | -20°C | 1 year[2] |
| Stock Solution in DMSO | -80°C | 2 years[2] |
Note: Stability may vary based on the supplier and specific batch. Always refer to the product datasheet for the most accurate information.
Disposal Plan
All waste containing this compound should be treated as chemical waste.
Caption: Figure 2: Disposal Plan for this compound
Contaminated materials such as pipette tips, tubes, and gloves should be collected in a designated and clearly labeled chemical waste container. Liquid waste should be stored in a sealed, properly labeled container. Disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.
Experimental Protocol: Preparation of Stock Solutions
This section provides a detailed methodology for the preparation of stock solutions of this compound.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (optional, for further dilutions)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 440.79 g/mol ), you would add 226.9 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the solid compound.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C or -80°C as per the stability data.[2][3]
| Solvent | Maximum Concentration |
| Water | 100 mM |
| DMSO | 100 mM |
Note: The solubility data provided is for guidance only. For batch-specific data, refer to the Certificate of Analysis.
By adhering to these safety and logistical guidelines, researchers can handle this compound with confidence, ensuring both personal safety and the quality of their experimental outcomes.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
